molecular formula C10H11N3O7 B086566 N-(2,4-Dinitrophenyl)-dl-threonine CAS No. 14401-07-1

N-(2,4-Dinitrophenyl)-dl-threonine

Cat. No.: B086566
CAS No.: 14401-07-1
M. Wt: 285.21 g/mol
InChI Key: PWOCOTZWYFGDMO-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-DL-threonine is a chemically modified amino acid that serves as a valuable tool in biochemical and enzymological research. Its core research value lies in its role as a standard or derivative in the study of enzyme function, particularly for enzymes involved in amino acid metabolism. The 2,4-dinitrophenyl (DNP) group is a prominent chromophore, and its incorporation into threonine facilitates the development of analytical methods, such as those used in high-throughput screening for enzyme activity . This compound is part of a class of reagents that support the characterization of threonine aldolases, enzymes that catalyze the reversible aldol condensation of glycine and aldehydes to form β-hydroxy-α-amino acids . These reactions are critical for the production of valuable chiral building blocks used in the synthesis of pharmaceuticals and agrochemicals . By providing a defined DNP-derivatized substrate, researchers can more easily monitor enzymatic reactions, perform detailed kinetic analyses, and explore substrate specificity, thereby contributing to the directed evolution and engineering of more efficient biocatalysts . The application of this compound is strictly confined to laboratory research. It is an essential reagent for scientists investigating biosynthetic pathways, developing new biotechnological processes, and advancing the field of asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCOTZWYFGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936366
Record name N-(2,4-Dinitrophenyl)threonine
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Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-65-8, 16068-25-0, 14401-07-1
Record name L-Threonine,4-dinitrophenyl)-
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Record name N-(2,4-Dinitrophenyl)threonine
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Record name N-(2,4-dinitrophenyl)-L-threonine
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Record name N-(2,4-Dinitrophenyl)-DL-threonine
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Foundational & Exploratory

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-dl-threonine, a significant amino acid derivative. Tailored for researchers, scientists, and professionals in drug development and peptide chemistry, this document delves into the compound's core chemical properties, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Introduction: The Role of a Classic Analytical Reagent

This compound is the product of the derivatization of the amino acid DL-threonine with a 2,4-dinitrophenyl (DNP) group. This modification, introduced by Frederick Sanger in his pioneering work on protein sequencing, imparts a distinct yellow color and strong ultraviolet absorbance to the parent amino acid. The primary utility of DNP-amino acids, including DNP-DL-threonine, lies in their function as analytical tools. The attached DNP group acts as a chromophore, facilitating the detection and quantification of amino acids in various chromatographic separation techniques.[1][2][3] This derivatization is a cornerstone technique in classical biochemistry for N-terminal amino acid analysis and peptide structure elucidation.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in research.

Chemical Structure and Identifiers

The structure consists of a threonine backbone covalently bonded via its alpha-amino group to a 2,4-dinitrophenyl moiety.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification DL-Threonine DL-Threonine Stirring at Room Temp Stirring at Room Temp DL-Threonine->Stirring at Room Temp Sanger's Reagent\n(2,4-Dinitrofluorobenzene) Sanger's Reagent (2,4-Dinitrofluorobenzene) Sanger's Reagent\n(2,4-Dinitrofluorobenzene)->Stirring at Room Temp Sodium Bicarbonate (NaHCO₃) Sodium Bicarbonate (NaHCO₃) Sodium Bicarbonate (NaHCO₃)->Stirring at Room Temp Ethanol/Water Solvent Ethanol/Water Solvent Ethanol/Water Solvent->Stirring at Room Temp Acidification (HCl) Acidification (HCl) Stirring at Room Temp->Acidification (HCl) Reaction Mixture Precipitation Precipitation Acidification (HCl)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Product N-(2,4-Dinitrophenyl)- dl-threonine Recrystallization->Product Purified Product

Caption: Workflow for the synthesis of DNP-DL-Threonine.

Step-by-Step Synthesis Methodology:

  • Dissolution: Dissolve DL-threonine in an aqueous solution of sodium bicarbonate. The bicarbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction. [4]2. Addition of Reagent: Add a solution of 2,4-dinitrofluorobenzene in a suitable organic solvent like ethanol to the amino acid solution.

  • Reaction: Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by TLC.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify it with dilute hydrochloric acid (HCl). This step protonates the carboxylate group of the DNP-amino acid, reducing its water solubility.

  • Precipitation and Isolation: The yellow DNP-DL-threonine product will precipitate out of the acidic solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify it by recrystallization from an appropriate solvent system (e.g., ethanol-water) to achieve high purity. [5]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Key signals in ¹H NMR include aromatic protons on the dinitrophenyl ring, the α- and β-protons of the threonine backbone, and the methyl group protons. [6][7]* Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the functional groups present, such as N-H stretching, C=O stretching of the carboxylic acid, and strong absorptions from the nitro (NO₂) groups. [8]* UV-Visible Spectroscopy: The dinitrophenyl group is a strong chromophore, exhibiting a characteristic absorption maximum in the UV-Vis spectrum (typically around 360 nm at alkaline pH), which is the basis for its use in quantification. [8]* Mass Spectrometry: This technique confirms the molecular weight of the compound (285.21 g/mol ) and can provide fragmentation patterns that further support the structure. [8][6]

Applications in Scientific Research

The unique properties of DNP-DL-threonine make it a valuable tool, particularly in protein and peptide analysis.

  • Chromatographic Analysis of Amino Acids: Historically, DNP-amino acids were separated using paper or thin-layer chromatography. In modern analytical chemistry, High-Performance Liquid Chromatography (HPLC) is the method of choice. The DNP derivative allows for sensitive detection using a UV-Vis detector, making it possible to identify and quantify threonine in a mixture of amino acids. [2][3][9]The addition of the DNP group increases the hydrophobicity of the amino acid, which aids in its separation by reversed-phase HPLC.

  • N-Terminal Protein Sequencing (Sanger's Method): While now largely superseded by automated Edman degradation, Sanger's method was the first successful protein sequencing technique. It involves reacting a peptide with 2,4-dinitrofluorobenzene, which labels the N-terminal amino acid. Subsequent acid hydrolysis cleaves all peptide bonds, releasing a single, yellow DNP-amino acid (the original N-terminus) and other free amino acids, which can then be identified chromatographically.

  • Peptide Synthesis: DNP-DL-threonine can be used as an N-protected amino acid in peptide synthesis protocols. [10][11]The DNP group serves as a protecting group for the alpha-amino function while other chemical transformations are carried out.

Safety, Handling, and Regulatory Information

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Table 3: GHS Hazard and Precautionary Statements

Classification Code Statement Source(s)
GHS Pictogram Danger [12][8]
Hazard Class Flam. Sol. 1 Flammable Solid, Category 1 [13][8]
Hazard Statement H228 Flammable solid [12][8]
Precautionary P210 Keep away from heat/sparks/open flames/hot surfaces. No smoking. [12][8]
Precautionary P240 Ground/bond container and receiving equipment. [12][8]
Precautionary P241 Use explosion-proof electrical/ventilating/lighting equipment. [12][8]

| Precautionary | P370+P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | [12]|

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [14][15]* Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [14][16]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. [14][16]* Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA or European Standard EN 143 approved particle filter respirator. [14][16]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and sources of ignition. [14][17]* Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not let the product enter drains. [15][16]

Conclusion

This compound remains a compound of significant interest due to its foundational role in the history of protein chemistry and its continued utility in modern analytical methods. Its straightforward synthesis, distinct physicochemical properties—most notably its strong chromophoric nature—and well-understood reactivity make it an invaluable reagent for researchers in biochemistry, peptide chemistry, and analytical science. Adherence to established safety and handling protocols is essential for its effective and safe use in the laboratory.

References

  • LookChem. This compound. [Link]

  • LookChem. Cas 14401-07-1,N-(2,4-DINITROPHENYL). [Link]

  • PubChem. This compound. [Link]

  • SpectraBase. This compound. [Link]

  • Kent, S. B., et al. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society. [Link]

  • Levy, A. L., & Chung, D. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 1955. [Link]

  • ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 2008. [Link]

  • Matheson, N. A., & Porter, R. R. The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Biochemical Journal, 1963. [Link]

  • Matheson, N. A. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. Biochemical Journal, 1963. [Link]

  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

Sources

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine (CAS No. 14401-07-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool in Biochemical and Pharmaceutical Sciences

N-(2,4-Dinitrophenyl)-dl-threonine is a nitrophenyl derivative of the essential amino acid threonine. The incorporation of the 2,4-dinitrophenyl (DNP) group imparts a distinct yellow color and chromophoric properties to the parent amino acid, making it a valuable tool in various analytical and synthetic applications. Historically, DNP derivatives of amino acids, including this compound, have been instrumental in the foundational work of protein sequencing, most notably in Sanger's determination of the insulin structure.[1] Today, its utility extends to chromatographic analysis, peptide chemistry, and as a potential chiral building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and applications relevant to modern research and drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and analytical behavior.

PropertyValueSource(s)
CAS Number 14401-07-1[1]
Molecular Formula C₁₀H₁₁N₃O₇[1]
Molecular Weight 285.21 g/mol [1]
Appearance Pale yellow to yellow-orange solid/powder[1]
Melting Point Approximately 154 °C[1]
IUPAC Name 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
Purity (Typical) >98.0% (HPLC)

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between dl-threonine and 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The reaction proceeds under mildly alkaline conditions, where the amino group of threonine acts as the nucleophile, displacing the fluoride from the dinitrophenyl ring.

Generalized Synthesis Protocol

Materials:

  • dl-Threonine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Distilled water

Step-by-Step Methodology:

  • Dissolution: Dissolve dl-threonine in an aqueous solution of sodium bicarbonate. The bicarbonate creates the necessary alkaline environment to deprotonate the amino group, enhancing its nucleophilicity.

  • Reaction with FDNB: Add a solution of FDNB in ethanol to the threonine solution. The reaction mixture is typically stirred at room temperature for several hours or gently warmed to facilitate the reaction.

  • Acidification: After the reaction is complete, the solution is acidified with hydrochloric acid. This step protonates the carboxyl group of the DNP-threonine and any unreacted bicarbonate.

  • Extraction: The resulting this compound, being less polar than the starting amino acid, can be extracted from the aqueous solution using an organic solvent such as diethyl ether.

  • Purification: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification Threonine dl-Threonine Reaction Nucleophilic Aromatic Substitution Threonine->Reaction FDNB FDNB (Sanger's Reagent) FDNB->Reaction Base Sodium Bicarbonate (aq) Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Solvent Extraction (Ether) Acidification->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Part 3: Analytical Methodologies

The chromophoric dinitrophenyl group allows for the straightforward detection and quantification of this compound using spectrophotometric methods, most commonly in conjunction with chromatographic separation techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of DNP-amino acids.[1] It is particularly useful for monitoring the progress of the synthesis reaction and for preliminary purity assessments.

Experimental Protocol:

  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Dissolve the this compound sample in a suitable solvent (e.g., ethanol) and spot it onto the baseline of the TLC plate. It is advisable to spot standards of the starting materials (dl-threonine and FDNB) alongside for comparison.

  • Development: Develop the plate in a sealed tank containing an appropriate solvent system. Common solvent systems for DNP-amino acids include mixtures of chloroform, methanol, and acetic acid.

  • Visualization: The yellow color of the DNP-threonine spot allows for direct visualization. The positions of the spots can be used to calculate the retention factor (Rf) for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the quantitative analysis and purification of this compound. Reversed-phase HPLC with UV detection is typically employed.

Optimized HPLC-UV Method (General):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is often used, starting with a higher polarity mobile phase (e.g., water/acetonitrile with an acidic modifier like trifluoroacetic acid) and gradually increasing the proportion of the organic solvent.

  • Detection: UV detection at a wavelength where the DNP group has strong absorbance (typically around 360 nm).

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve prepared with known concentrations of the purified compound.

Analytical_Workflow cluster_TLC Thin-Layer Chromatography cluster_HPLC High-Performance Liquid Chromatography Sample This compound Sample TLC_Spot Spotting on Silica Plate Sample->TLC_Spot HPLC_Inject Injection onto C18 Column Sample->HPLC_Inject TLC_Develop Development in Solvent System TLC_Spot->TLC_Develop TLC_Visualize Direct Visualization (Yellow Spot) TLC_Develop->TLC_Visualize TLC_Result Qualitative Analysis (Rf) TLC_Visualize->TLC_Result HPLC_Elute Gradient Elution HPLC_Inject->HPLC_Elute HPLC_Detect UV Detection (~360 nm) HPLC_Elute->HPLC_Detect HPLC_Result Quantitative Analysis (Peak Area) HPLC_Detect->HPLC_Result

Sources

An In-Depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-dl-threonine, a dinitrophenylated amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, a detailed experimental protocol, and methods for the characterization of the final product.

Introduction: The Significance of Dinitrophenylated Amino Acids

This compound belongs to the class of N-2,4-dinitrophenyl (DNP) amino acids, which have historically played a pivotal role in protein chemistry. The labeling of the N-terminal amino acid of a polypeptide with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was a groundbreaking method developed by Frederick Sanger for sequencing proteins, for which he was awarded the Nobel Prize in Chemistry in 1958.[1] The DNP group forms a stable, colored derivative with the free amino group of an amino acid, allowing for its identification after hydrolysis of the peptide chain.[2]

Beyond protein sequencing, DNP-amino acids are valuable tools in various biochemical and biomedical research areas. They are used as haptens to elicit immune responses, in the study of enzyme activity, and as standards in chromatographic analyses.[2][3] The synthesis of specific DNP-amino acids, such as this compound, is a fundamental technique for researchers working in these fields.

The Chemistry of Dinitrophenylation: A Mechanistic Perspective

The synthesis of this compound proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group of dl-threonine acts as a nucleophile, attacking the electron-deficient carbon atom of 1-fluoro-2,4-dinitrobenzene that is bonded to the highly electronegative fluorine atom. The two nitro groups on the benzene ring of FDNB are strongly electron-withdrawing, which further activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The reaction is typically carried out under mildly alkaline conditions to ensure that the amino group is in its deprotonated, more nucleophilic state.

Diagram of the Synthesis Workflow

Synthesis_Workflow dl_threonine dl-Threonine reaction_mixture Reaction Mixture (Aqueous-Organic) dl_threonine->reaction_mixture fdnb 1-Fluoro-2,4-dinitrobenzene (FDNB) fdnb->reaction_mixture dnp_threonine N-(2,4-Dinitrophenyl)- dl-threonine reaction_mixture->dnp_threonine Nucleophilic Aromatic Substitution purification Purification (Extraction & Recrystallization) dnp_threonine->purification final_product Pure N-(2,4-Dinitrophenyl)- dl-threonine purification->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of DNP-amino acids, optimized for the preparation of this compound.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
dl-Threonine≥98%Sigma-Aldrich
1-Fluoro-2,4-dinitrobenzene (FDNB)≥99%Acros Organics
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Ethanol95%VWR
Diethyl EtherAnhydrousJ.T. Baker
Hydrochloric Acid (HCl)Concentrated (37%)EMD Millipore
Deionized WaterType IMillipore
Step-by-Step Procedure
  • Dissolution of dl-Threonine: In a 100 mL round-bottom flask, dissolve 1.19 g (10 mmol) of dl-threonine and 2.1 g (25 mmol) of sodium bicarbonate in 40 mL of deionized water. Gently warm the mixture if necessary to aid dissolution.

  • Preparation of FDNB Solution: In a separate 50 mL beaker, dissolve 1.86 g (10 mmol) of 1-fluoro-2,4-dinitrobenzene in 20 mL of ethanol.

  • Reaction Initiation: While stirring the dl-threonine solution at room temperature, slowly add the FDNB solution dropwise over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. The solution will likely turn yellow as the DNP-threonine forms.

  • Reaction Quenching and Precipitation: After 2 hours, cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise. This will protonate the carboxylic acid group and cause the this compound to precipitate out of the solution as a yellow solid.

  • Isolation of the Crude Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing the Crude Product: Wash the collected solid with three 20 mL portions of cold deionized water, followed by two 15 mL portions of cold ethanol, and finally with two 15 mL portions of diethyl ether to remove any unreacted FDNB and other organic impurities.

  • Drying: Air-dry the crude product on the filter paper, and then dry it further in a desiccator under vacuum.

Purification

The crude this compound can be purified by recrystallization.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot acetone or an ethanol-water mixture.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of crystals.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₇
Molecular Weight285.21 g/mol [5]
AppearanceLight yellow to yellow-orange powder/crystal[6]
Melting Point153.0 to 156.0 °C[6]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. Key expected peaks include those for the N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, C=O stretching of the carboxylic acid, N-O stretching of the nitro groups, and C=C stretching of the aromatic ring.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The aromatic protons of the dinitrophenyl group will appear in the downfield region, while the protons of the threonine backbone will be in the upfield region.[9]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the threonine residue.[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.[11]

Conclusion

The synthesis of this compound is a straightforward yet important laboratory procedure that provides a valuable tool for various applications in biochemistry and related fields. By following the detailed protocol and employing the appropriate characterization techniques, researchers can confidently prepare and verify this dinitrophenylated amino acid derivative for their specific research needs.

References

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262558, this compound. PubChem.
  • Kainosho, M., & Ajisaka, K. (1977). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Agricultural and Biological Chemistry, 41(5), 903-905.
  • Mahdy, M. A., & Saeed, N. H. M. (n.d.). FTIR Spectrum of the prepared 2,4-Dinitrophenyl-threonine compound.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • Sanger, F. (1958). The chemistry of insulin. Nobel Lecture.
  • TCI Chemicals. (n.d.). This compound.
  • Creative Diagnostics. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.
  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Levy, A. L., & Chung, D. (1955). A simplified procedure for the synthesis of 2, 4-dinitrophenyl (DNP)-amino acids. Journal of the American Chemical Society, 77(10), 2899-2900.
  • Rao, K. R., & Sober, H. A. (1954). Infrared spectra of some DNP-α-amino acids. Journal of the American Chemical Society, 76(5), 1328-1331.
  • ChemSrc. (n.d.). A simplified procedure for the synthesis of 2, 4-dinitrophenyl (DNP)-amino acids.
  • Kaußmann, M., & Budzikiewicz, H. (1997). The investigation of N‒dinitrophenyl derivatives of amino acids by electron/chemical ionization using a particle beam interface. Journal of Mass Spectrometry, 32(1), 67-74.
  • TCI Chemicals. (n.d.). This compound | 14401-07-1.
  • Pathmasiri, W., & Glish, G. L. (2012). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 23(10), 1735-1743.

Sources

An In-Depth Technical Guide to N-2,4-Dinitrophenyl-DL-threonine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-2,4-Dinitrophenyl-DL-threonine (N-Dnp-DL-threonine), a critical derivative of the amino acid threonine. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, detailed synthesis protocols, analytical characterization, and key applications, grounding all information in established scientific principles.

Core Concepts: Structure and Properties of N-Dnp-DL-threonine

N-Dnp-DL-threonine is the product of a reaction between the racemic mixture of threonine (DL-threonine) and 1-fluoro-2,4-dinitrobenzene (FDNB), historically known as Sanger's reagent. This modification attaches a 2,4-dinitrophenyl (Dnp) group to the alpha-amino group of threonine, fundamentally altering its chemical properties and making it a valuable tool in bioanalytical and synthetic chemistry.

The Dnp group is a robust N-terminal protecting group, stable to the harsh conditions of acid hydrolysis that cleave peptide bonds. This stability was the cornerstone of Frederick Sanger's Nobel Prize-winning work on protein sequencing.[1] The presence of the chromophoric Dnp group also facilitates the detection and quantification of the derivatized amino acid.

Chemical Structure and Formula

The structure of N-Dnp-DL-threonine incorporates the threonine backbone with the bulky, electron-withdrawing dinitrophenyl group attached to the nitrogen atom.

  • IUPAC Name: 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid[2]

  • Molecular Formula: C₁₀H₁₁N₃O₇[2]

  • Canonical SMILES: CC(C(C(=O)O)NC1=C(C=C(C=C1)[O-])[O-])O[2]

Synthesis and Purification of N-Dnp-DL-threonine

The synthesis of N-Dnp-DL-threonine is a classic example of nucleophilic aromatic substitution. The reaction, often referred to as dinitrophenylation, proceeds by the attack of the nucleophilic α-amino group of threonine on the electron-deficient aromatic ring of FDNB, displacing the fluoride ion.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product DL_Threonine DL-Threonine Reaction Nucleophilic Aromatic Substitution DL_Threonine->Reaction FDNB 1-Fluoro-2,4-dinitrobenzene (FDNB) FDNB->Reaction Solvent Aqueous Ethanol Solvent->Reaction Base Sodium Bicarbonate (NaHCO₃) Base->Reaction Temp Room Temperature Temp->Reaction Acidification Acidification (e.g., with HCl) Reaction->Acidification Reaction Mixture Extraction Product Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Precipitation of Product Purification Purification Extraction->Purification Crude Product Final_Product N-Dnp-DL-threonine Purification->Final_Product Purified Product

Caption: Workflow for the synthesis of N-Dnp-DL-threonine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the established methods for the dinitrophenylation of amino acids.

Materials:

  • DL-Threonine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Dissolution of Amino Acid: In a suitable reaction vessel, dissolve DL-threonine in an aqueous solution of sodium bicarbonate (e.g., 10 mL of a 4% w/v solution). The bicarbonate creates a mildly alkaline environment (pH ~8.5).

    • Expert Insight: The basic condition is crucial as it deprotonates the α-amino group of threonine, significantly enhancing its nucleophilicity. This allows for an efficient attack on the FDNB molecule.

  • Addition of Sanger's Reagent: To the stirred threonine solution, add a solution of FDNB in ethanol (e.g., 0.3 mL of FDNB in 10 mL of ethanol).[3] An excess of FDNB is used to ensure complete reaction of the amino acid.

  • Reaction: Stopper the flask and shake the mixture vigorously for approximately 2 hours at room temperature in low-light conditions.

    • Expert Insight: The Dnp group is light-sensitive, so conducting the reaction in subdued light or a foil-wrapped flask prevents potential photodegradation.

  • Acidification and Precipitation: After the reaction is complete, acidify the mixture by carefully adding 6 M HCl until the pH is strongly acidic (pH ~1-2). This protonates the carboxyl group of the Dnp-amino acid, causing it to precipitate out of the aqueous solution as a yellow solid.

  • Isolation of Crude Product: Collect the crude N-Dnp-DL-threonine precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

Self-Validating Purification Protocol

Procedure:

  • Extraction: The crude product can be further purified by solvent extraction. Suspend the precipitate in water and extract it into an organic solvent like ethyl acetate. The Dnp-amino acid will move to the organic phase, while any unreacted threonine and inorganic salts will remain in the aqueous phase.[4]

  • Crystallization: Evaporate the organic solvent to obtain the crude Dnp-threonine. Recrystallize the solid from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain pure, yellow crystals of N-Dnp-DL-threonine.

    • Trustworthiness Check: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) and melting point determination. A sharp melting point and a single spot on the TLC plate are indicators of high purity.

Analytical Characterization

To confirm the identity and purity of the synthesized N-Dnp-DL-threonine, a combination of spectroscopic techniques is employed.

Spectroscopic Data Summary
Technique Expected Observations for N-Dnp-DL-threonine
¹H NMR Complex aromatic signals for the Dnp group, and aliphatic signals for the threonine backbone.
¹³C NMR Aromatic carbons of the Dnp group and aliphatic carbons of the threonine moiety.
FTIR Characteristic peaks for N-H, C=O (carboxyl), C-O, and NO₂ stretching vibrations.
Mass Spec. A molecular ion peak corresponding to its mass, along with predictable fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Dnp-DL-threonine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the dinitrophenyl ring, typically in the downfield region (δ 7-9 ppm). The protons on the threonine backbone (α-CH, β-CH, and γ-CH₃) will appear in the upfield region. The coupling between these protons provides valuable connectivity information.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The six aromatic carbons of the Dnp group will have distinct chemical shifts, as will the four carbons of the threonine residue (carboxyl, α-carbon, β-carbon, and methyl carbon). A computed ¹³C NMR spectrum is available in public databases for reference.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-Dnp-DL-threonine reveals the presence of its key functional groups. An experimental spectrum is available for reference in the SpectraBase database.[2] Key expected absorptions include:

  • A broad peak around 3300 cm⁻¹ due to O-H (hydroxyl and carboxyl) and N-H stretching.

  • A strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

  • Characteristic peaks for the NO₂ groups of the Dnp moiety, typically around 1530 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed. Collision-induced dissociation (CID) of this ion can lead to characteristic fragmentation. For instance, a common fragmentation pathway for N-Dnp amino acids is the loss of CO₂ and H₂O.[6] The fragmentation of the threonine side chain itself is also well-documented, often involving the loss of water and subsequent cleavages.[7][8]

Applications in Research and Development

The unique properties of N-Dnp-DL-threonine make it a valuable reagent in several areas of biochemical research and peptide chemistry.

N-Terminal Amino Acid Sequencing

The primary and most famous application of Dnp-amino acids is in the determination of the N-terminal residue of proteins and peptides, a method pioneered by Sanger.[1] The process involves:

  • Reaction of the peptide with FDNB to label the N-terminal amino acid.

  • Complete acid hydrolysis of the peptide, which cleaves all peptide bonds but leaves the Dnp-amino acid intact.

  • Identification of the yellow Dnp-amino acid by chromatography.[4]

While largely superseded by automated Edman degradation and mass spectrometry-based methods for full-scale sequencing, the Sanger method remains a robust and historically significant technique for N-terminal identification.

Protecting Group in Peptide Synthesis

The Dnp group is also utilized as a protecting group for the imidazole side chain of histidine in solid-phase peptide synthesis (SPPS), particularly in Boc chemistry.[9] The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, preventing side reactions during peptide chain elongation. The Dnp group can be removed under specific conditions, such as thiolysis with thiophenol, that do not affect other protecting groups.[9][10]

Applications NDT N-Dnp-DL-threonine Seq N-Terminal Sequencing (Sanger Method) NDT->Seq SPPS Protecting Group in Solid-Phase Peptide Synthesis NDT->SPPS Prot Protein/Peptide Seq->Prot Ident Identification of N-Terminal Residue Seq->Ident His Histidine Side Chain SPPS->His Prevent Prevention of Side Reactions SPPS->Prevent

Caption: Key applications of N-Dnp-DL-threonine.

Conclusion

N-Dnp-DL-threonine, born from a foundational technique in protein chemistry, remains a relevant and illustrative compound for scientists and researchers. Its synthesis embodies a fundamental organic reaction mechanism, and its properties have been instrumental in our understanding of protein structure. While newer technologies have emerged, the principles demonstrated by the use of N-Dnp-DL-threonine in N-terminal analysis and as a protecting group continue to be integral to the fields of biochemistry and drug development. This guide provides the core technical knowledge required to synthesize, characterize, and effectively utilize this important amino acid derivative.

References

  • Butwell, F. G. W., H. D. Law, and R. W. E. Ranger. "The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis." International journal of peptide and protein research 45.2 (1995): 116-121. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 262558, N-(2,4-Dinitrophenyl)-DL-threonine." Available at: [Link]

  • Garay, Hilda E., et al. "Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly." Biotecnología Aplicada 14.3 (1997): 193-195. Available at: [Link]

  • G-Biosciences. "DNFB-Sanger's reagent for detection of free amino acids." Available at: [Link]

  • Zhou, Yifei, et al. "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." Nature Communications 14.1 (2023): 5779. Available at: [Link]

  • George, M., et al. "Deprotonated N-(2, 4-dinitrophenyl) amino acids undergo cyclization in solution and the gas phase." Journal of the American Society for Mass Spectrometry 22.10 (2011): 1851-1857. Available at: [Link]

  • Al-Obeidi, Fahad. "Solid phase peptide synthesis: new resin and new protecting group." (2014). Available at: [Link]

  • Chemistry Stack Exchange. "Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine)." Available at: [Link]

  • SpectraBase. "this compound - Optional[13C NMR] - Chemical Shifts." Available at: [Link]

  • Farajmand, B., and S. Bahrami. "Electron Ionization of Serine and Threonine: A Discussion about Peak Intensities." Physical Chemistry Research 4.4 (2016): 539-551. Available at: [Link]

  • Matheson, N. A. "The isolation of amino acids from mixtures as their N-2, 4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine." Biochemical Journal 88.1 (1963): 146. Available at: [Link]

  • Biological Magnetic Resonance Data Bank. "bmse000049 L-Threonine at BMRB." Available at: [Link]

  • ResearchGate. "List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z." Available at: [Link]

  • Metin, Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. Available at: [Link]

  • National Institute of Standards and Technology. "Threonine - NIST Chemistry WebBook." Available at: [Link]

  • Human Metabolome Database. "1H NMR Spectrum (1D, D2O, experimental) (HMDB0000167)." Available at: [Link]

  • Junk, Gregor, and Harry Svec. The Mass Spectra of the a-,Amino Acids 1. Office of Scientific and Technical Information (OSTI), 1962. Available at: [Link]

  • Wysocki, Vicki H., and Julia Laskin. Mass Spectrometry of Amino Acids and Proteins. John Wiley & Sons, 2007. Available at: [Link]

  • Pfister, K., et al. "The synthesis of DL-threonine; interconversion of DL-threonine and DL-allothreonine." Journal of the American Chemical Society 71.3 (1949): 1101-1105. Available at: [Link]

Sources

physical and chemical properties of DNP-threonine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,4-Dinitrophenyl)-threonine

Introduction

N-(2,4-Dinitrophenyl)-threonine (DNP-threonine) is a derivatized amino acid of significant historical and practical importance in the field of biochemistry. It is formed by the reaction of threonine with 1-fluoro-2,4-dinitrobenzene (FDNB), a compound famously known as Sanger's reagent. This reaction, central to the Sanger method for protein sequencing, provided the first-ever means to elucidate the primary structure of proteins, a groundbreaking achievement that earned Frederick Sanger the Nobel Prize in Chemistry in 1958.[1] The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the N-terminal amino group of a peptide or protein renders it stable to acid hydrolysis, allowing for the identification of the terminal amino acid.[1][2] This guide provides a comprehensive technical overview of the , intended for researchers, scientists, and professionals in drug development and proteomics.

Molecular Structure and Physicochemical Properties

DNP-threonine is a chiral molecule possessing two stereocenters, inherent to the threonine backbone. The covalent linkage of the bulky, electron-withdrawing dinitrophenyl group to the alpha-amino group significantly alters the physicochemical properties of the parent amino acid.

Core Molecular Attributes

The fundamental properties of DNP-threonine are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid[3]
Molecular Formula C₁₀H₁₁N₃O₇[3][4]
Molecular Weight 285.21 g/mol [3][4]
Appearance Light yellow to orange crystalline powder
Melting Point 153.0 to 156.0 °C
Solubility Profile

The introduction of the aromatic DNP group decreases the aqueous solubility of threonine while increasing its solubility in organic solvents. This property is crucial for its separation and purification. DNP-amino acids are generally soluble in organic solvents such as ether, ethyl acetate, and methyl ethyl ketone.[1]

Optical Activity

Chemical Properties and Reactivity

Synthesis of DNP-Threonine

The synthesis of DNP-threonine is achieved through the reaction of threonine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) via a nucleophilic aromatic substitution mechanism. This reaction is typically carried out under mildly alkaline conditions (pH ~9) to ensure the amino group of threonine is deprotonated and thus, a potent nucleophile.[6]

DNP-Threonine Synthesis Threonine Threonine (nucleophile) Intermediate Meisenheimer Complex (intermediate) Threonine->Intermediate Nucleophilic attack Sanger 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Sanger->Intermediate DNP_Threonine DNP-Threonine Intermediate->DNP_Threonine Loss of F⁻ HF HF Intermediate->HF + H⁺ DNP-Threonine Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Threonine in NaHCO₃ (aq) add_fdnb Add FDNB in Ethanol dissolve->add_fdnb react Stir at 40°C for 2 hours add_fdnb->react extract Extract with Diethyl Ether react->extract acidify Acidify with 6M HCl to Precipitate extract->acidify filtrate Filter and Wash with Cold Water acidify->filtrate dry Dry under Vacuum filtrate->dry final_product DNP-Threonine (Yellow Solid) dry->final_product Yields DNP-Threonine

Caption: Workflow for the synthesis and purification of DNP-Threonine.

Purification by Recrystallization

Further purification of DNP-threonine can be achieved by recrystallization.

Procedure:

  • Dissolve the crude DNP-threonine in a minimal amount of a hot solvent, such as an ethanol-water mixture.

  • If the solution is colored by impurities other than the yellow of the product, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and dry them under vacuum.

Analytical Characterization

A suite of analytical techniques is used to confirm the identity and purity of DNP-threonine.

Chromatographic Analysis

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used for the separation and identification of DNP-amino acids. [7]The yellow color of DNP-threonine allows for its direct visualization on a TLC plate. For HPLC analysis, detection is typically performed using a UV-Vis detector.

UV-Visible Spectroscopy

The dinitrophenyl group is a strong chromophore, imparting a characteristic yellow color to DNP-threonine. The UV-Vis spectrum of DNP-threonine exhibits strong absorption in the ultraviolet and visible regions. While specific molar absorptivity values for DNP-threonine are not consistently reported across the literature, the absorbance is proportional to the concentration, allowing for colorimetric quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of DNP-threonine.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons (DNP group): Three protons on the dinitrophenyl ring are expected to appear as distinct signals in the downfield region (δ 7.0-9.0 ppm), with characteristic coupling patterns.

  • α-Proton (Threonine): The proton attached to the α-carbon of the threonine backbone will be shifted downfield due to the electron-withdrawing effect of the DNP group and the carboxyl group.

  • β-Proton (Threonine): The proton on the β-carbon, adjacent to the hydroxyl group, will show coupling to both the α-proton and the methyl protons.

  • γ-Methyl Protons (Threonine): The methyl group protons will appear as a doublet in the upfield region.

  • NH Proton: The proton on the amino group linked to the DNP ring will appear as a downfield signal.

  • OH Protons: The hydroxyl and carboxylic acid protons will be visible as broad signals, and their chemical shifts can be concentration and temperature-dependent.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Carbons (DNP group): Six distinct signals are expected for the carbons of the dinitrophenyl ring.

  • Carbonyl Carbon (Threonine): The carboxylic acid carbon will appear in the highly deshielded region (δ 170-180 ppm).

  • α-Carbon (Threonine): The carbon attached to the DNP-amino group will be in the range of δ 50-60 ppm.

  • β-Carbon (Threonine): The carbon bearing the hydroxyl group will be in the range of δ 60-70 ppm.

  • γ-Methyl Carbon (Threonine): The methyl carbon will be in the upfield region (δ ~20 ppm).

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of DNP-threonine and for obtaining structural information through fragmentation analysis.

Expected Fragmentation Pattern:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of DNP-threonine (285.21 g/mol ) is expected.

  • Loss of Water (-18 Da): Fragmentation involving the loss of a water molecule from the hydroxyl group of the threonine side chain is likely.

  • Loss of COOH or CO₂ (-45 or -44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for amino acids.

  • Fragmentation of the DNP group: Characteristic fragments corresponding to the dinitrophenyl moiety will be observed.

  • Cleavage of the threonine side chain.

Applications in Research and Drug Development

The primary application of DNP-threonine has been in protein sequencing using the Sanger method. [1]By identifying the DNP-amino acid released after hydrolysis of a DNP-derivatized peptide, the N-terminal residue can be determined. While largely superseded by automated Edman degradation and mass spectrometry-based proteomics for large-scale sequencing, the Sanger method remains a valuable educational tool and can be used for specific applications.

Conclusion

N-(2,4-Dinitrophenyl)-threonine is a molecule of immense importance in the history of protein chemistry. Its synthesis and properties, particularly the stability of the DNP-amino bond to acid hydrolysis, were instrumental in the development of the first methods for protein sequencing. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its application in biochemical research and for appreciating the foundational principles of protein analysis.

References

Sources

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-dl-threonine: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-dl-threonine, a critical derivative in biochemical analysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, synthesis, and analytical applications of this compound, with a focus on the underlying principles that govern its utility.

Introduction: The Significance of Dinitrophenylation in Amino Acid Analysis

The derivatization of amino acids is a cornerstone of proteomics and analytical biochemistry. The introduction of a chromophoric or fluorophoric tag allows for the sensitive detection and quantification of these fundamental building blocks of life. One of the earliest and most impactful methods for this purpose was the use of 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent.[1] This reagent reacts with the free amino groups of amino acids and peptides to form stable, yellow-colored 2,4-dinitrophenyl (DNP) derivatives.

This compound is the specific product of the reaction between dl-threonine and Sanger's reagent. Its study and application are pivotal for understanding protein structure and for the quantitative analysis of amino acids in various biological matrices. This guide will provide a detailed exploration of its molecular characteristics, a robust protocol for its synthesis, and a validated method for its analysis.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueSource
Molecular Weight 285.21 g/mol [2]
Molecular Formula C₁₀H₁₁N₃O₇[2]
IUPAC Name 2-(2,4-dinitroanilino)-3-hydroxybutanoic acid[2]
CAS Number 14401-07-1
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 153.0 to 156.0 °C

The Chemistry of Synthesis: A Nucleophilic Aromatic Substitution

The formation of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[3] This reaction is distinct from the more common electrophilic aromatic substitution that benzene and its derivatives typically undergo.

The Underlying Mechanism

In the SNAr mechanism, the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. In the case of Sanger's reagent, the two nitro groups (-NO₂) at the ortho and para positions to the fluorine atom serve this purpose.[4] These groups activate the ring towards attack by a nucleophile.

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The deprotonated amino group of threonine, acting as a potent nucleophile, attacks the carbon atom bearing the fluorine atom on the dinitrophenyl ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups.[3][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group. This results in the formation of a stable C-N bond between the threonine molecule and the dinitrophenyl group.

SNAr_Mechanism Threonine dl-Threonine (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) Threonine->Meisenheimer Nucleophilic Attack DNFB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) DNFB->Meisenheimer DNP_Threonine This compound Meisenheimer->DNP_Threonine Elimination of Leaving Group Fluoride Fluoride Ion Meisenheimer->Fluoride

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol provides a detailed, self-validating procedure for the synthesis and purification of this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents
  • dl-Threonine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 2 M

  • Distilled water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., chloroform:methanol:acetic acid, 85:10:5)

Step-by-Step Synthesis Procedure
  • Dissolution of Threonine: In a 100 mL round-bottom flask, dissolve 1.19 g (10 mmol) of dl-threonine in 20 mL of a 5% (w/v) aqueous solution of sodium bicarbonate.

    • Rationale: The reaction is carried out under mildly alkaline conditions (pH ~8-9) to deprotonate the amino group of threonine, thereby increasing its nucleophilicity.[6]

  • Addition of Sanger's Reagent: In a separate beaker, dissolve 1.86 g (10 mmol) of FDNB in 20 mL of ethanol. Add this solution dropwise to the stirring threonine solution over 15 minutes.

    • Rationale: Ethanol is used as a co-solvent to dissolve the largely non-polar FDNB. A dropwise addition helps to control the reaction rate and minimize side reactions.

  • Reaction Incubation: Stopper the flask and stir the mixture at room temperature for 2 hours. The solution will turn yellow as the DNP-threonine is formed.

    • Rationale: A 2-hour reaction time at room temperature is generally sufficient for the reaction to proceed to completion. The progress can be monitored by TLC.

  • Reaction Quenching and Acidification: After the reaction is complete, transfer the solution to a separatory funnel. Acidify the solution to approximately pH 2 by the dropwise addition of 2 M HCl.

    • Rationale: Acidification protonates the carboxyl group of the DNP-threonine, making it less soluble in the aqueous phase and facilitating its extraction into an organic solvent. It also neutralizes any remaining sodium bicarbonate.

  • Extraction of DNP-Threonine: Extract the acidified solution three times with 30 mL portions of diethyl ether. Combine the organic extracts.

    • Rationale: Diethyl ether is a suitable organic solvent for extracting the relatively non-polar DNP-threonine from the aqueous phase. Multiple extractions ensure a high yield.

  • Washing and Drying: Wash the combined ether extracts with two 20 mL portions of distilled water to remove any remaining acid and inorganic salts. Dry the ether layer over anhydrous sodium sulfate.

    • Rationale: Washing removes water-soluble impurities. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic phase.

  • Solvent Evaporation and Recrystallization: Filter off the sodium sulfate and evaporate the diethyl ether under reduced pressure using a rotary evaporator. Recrystallize the resulting yellow solid from an ethanol-water mixture to obtain pure this compound.

    • Rationale: Rotary evaporation efficiently removes the volatile solvent. Recrystallization is a purification technique that yields a highly pure crystalline product.

Synthesis_Workflow A Dissolve dl-Threonine in NaHCO₃ solution B Add ethanolic solution of FDNB A->B C React for 2 hours at room temperature B->C D Acidify with HCl C->D E Extract with Diethyl Ether D->E F Wash and Dry Organic Phase E->F G Evaporate Solvent and Recrystallize F->G H Pure N-(2,4-Dinitrophenyl)- dl-threonine G->H

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of DNP-amino acids.[7] The method described below is a robust starting point for the analysis of this compound.

HPLC System and Conditions
ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 20% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 340 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of the synthesized and purified this compound in the initial mobile phase (80% A: 20% B) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Unknown Samples: Dissolve the sample containing this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices
  • Reversed-Phase C18 Column: The non-polar DNP-threonine will be retained on the non-polar stationary phase of the C18 column, allowing for its separation from more polar components.

  • Acetonitrile/Water Mobile Phase: This is a common mobile phase system for reversed-phase chromatography, providing good separation efficiency for a wide range of compounds.

  • Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that improves peak shape by minimizing tailing of acidic analytes like DNP-threonine.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the efficient elution of compounds with varying polarities.

  • UV Detection at 340 nm: The dinitrophenyl group has a strong absorbance in the UV region, allowing for sensitive detection at this wavelength.[8]

Applications in Research and Development

The primary application of this compound, and DNP-amino acids in general, is in the N-terminal analysis of proteins and peptides.[1] This technique, pioneered by Frederick Sanger in his work on insulin, was instrumental in the early days of protein sequencing.[6] Although now largely superseded by automated Edman degradation and mass spectrometry, the Sanger method remains a valuable educational tool and can still be used for specific applications.

Beyond protein sequencing, DNP-amino acids are used as standards in chromatographic method development and as intermediates in the synthesis of more complex molecules.

Conclusion

This compound is more than just a chemical compound; it represents a key chapter in the history of biochemistry and continues to be a relevant tool for modern researchers. A thorough understanding of its synthesis, based on the principles of nucleophilic aromatic substitution, and its analysis by techniques such as HPLC, empowers scientists to utilize this molecule to its full potential. The protocols and explanations provided in this guide are intended to serve as a solid foundation for the successful application of this compound in a variety of research settings.

References

  • NPTEL. Nucleophilic Aromatic Substitution. [Link]

  • D'Aniello, A., et al. (2012). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 43(4), 1837-1846. [Link]

  • G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PubChem. This compound. [Link]

  • Filo. In Section 17-12 A, we saw that the Sanger reagent, 2,4 -. [Link]

  • Rahayu, Y. Y. S., & Abdul, R. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. [Link]

  • ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(2,4-Dinitrophenyl)-dl-threonine

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound (DNP-DL-threonine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, offers a predictive solubility profile, and presents a detailed, field-proven experimental protocol for its quantitative determination. By integrating fundamental physicochemical principles with practical, step-by-step guidance, this guide serves as an essential resource for the accurate characterization of DNP-DL-threonine's solubility, a critical parameter in analytical method development, biochemical assays, and pharmaceutical research.

Introduction to this compound

This compound is a derivative of the essential amino acid DL-threonine.[1] The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the alpha-amino group of threonine renders the molecule intensely yellow, a property historically exploited for the chromatographic identification and quantification of amino acids and peptides. The DNP group significantly alters the physicochemical properties of the parent amino acid, most notably its solubility. Understanding the solubility of DNP-DL-threonine is paramount for its effective use in various applications, including as an analytical standard, in peptide sequencing, and in the study of protein structure and function.

The molecular structure of this compound, with its combination of a polar amino acid backbone and a bulky, aromatic DNP group, presents a unique solubility profile that is highly dependent on the nature of the solvent.

Theoretical Principles Governing Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the dissolved state in a given solvent at a specific temperature and pressure.[2] For this compound, several key molecular features dictate its solubility:

  • The DL-Threonine Backbone: This portion of the molecule contains a carboxylic acid group and a hydroxyl group, both of which are capable of hydrogen bonding with polar solvents. The carboxylic acid group can also be deprotonated to form a carboxylate anion, significantly increasing its solubility in aqueous solutions at neutral to alkaline pH.

  • The 2,4-Dinitrophenyl (DNP) Group: This is a large, relatively non-polar aromatic group. Its presence generally decreases solubility in polar solvents like water and increases solubility in organic solvents. The two nitro groups are electron-withdrawing, making the aromatic ring electron-deficient.

  • Overall Molecular Polarity: The molecule possesses both polar (carboxyl, hydroxyl, nitro groups) and non-polar (aromatic ring, methyl group) regions, making it amphiphilic to some extent. Its solubility will be maximized in solvents that can effectively solvate both of these regions.

  • pH: For aqueous solutions, pH is a critical determinant of solubility. In acidic conditions, the carboxylic acid will be protonated, reducing its polarity. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to the more soluble carboxylate form.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.[3][4] For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[3][4]

Diagram: Influence of Molecular Structure on Solubility

G cluster_molecule This compound cluster_properties Structural Features cluster_solubility Solubility Influence Molecule DNP-DL-Threonine Threonine_Backbone Threonine Backbone (Carboxyl, Hydroxyl, Methyl) DNP_Group DNP Group (Aromatic, Nitro Groups) Polar_Solvents Polar Solvents (e.g., Water, Methanol) Threonine_Backbone->Polar_Solvents Increases Solubility (H-bonding, ionic interactions) Nonpolar_Solvents Non-polar Solvents (e.g., Hexane, Toluene) Threonine_Backbone->Nonpolar_Solvents Decreases Solubility DNP_Group->Polar_Solvents Decreases Solubility (Hydrophobic effect) DNP_Group->Nonpolar_Solvents Increases Solubility (van der Waals forces)

Caption: Key structural features of DNP-DL-threonine and their influence on solubility.

Predicted Solubility Profile

While experimental data for this compound is scarce, a qualitative solubility profile can be predicted based on its structure and the principle of "like dissolves like".

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Hexane, TolueneVery LowThe polar threonine backbone will have very poor interactions with non-polar solvents.
Moderately Polar Aprotic Dichloromethane, Ethyl AcetateLow to ModerateThese solvents may offer some interaction with the DNP group, but may not be polar enough to effectively solvate the carboxyl and hydroxyl groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can accept hydrogen bonds from the hydroxyl and carboxyl groups and can interact favorably with the DNP group.
Polar Protic Methanol, EthanolModerateThese alcohols can act as both hydrogen bond donors and acceptors, allowing for good interaction with the threonine portion. The DNP group may limit overall solubility compared to the parent amino acid.
Aqueous (Acidic, pH < 2) 0.1 M HClLowThe carboxylic acid group will be fully protonated, reducing the molecule's overall polarity and its ability to form strong ionic interactions with water.
Aqueous (Neutral, pH ~7) Water, Phosphate BufferLow to ModerateThe carboxylic acid will be deprotonated to the more soluble carboxylate form. However, the hydrophobic DNP group will limit solubility in pure water.
Aqueous (Alkaline, pH > 9) 0.1 M NaOHHighThe carboxylic acid will be fully deprotonated, maximizing ionic interactions with water.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[5][6] This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements.[5][6][7][8][9]

Diagram: Shake-Flask Solubility Determination Workflow

G start Start step1 Add excess DNP-DL-threonine to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 25°C or 37°C) with continuous agitation step1->step2 step3 Monitor for equilibrium (typically 24-48 hours) step2->step3 step4 Separate solid from solution (Centrifugation or Filtration) step3->step4 step5 Withdraw a known volume of the supernatant/filtrate step4->step5 step6 Dilute the sample with a suitable solvent to fall within the analytical range step5->step6 step7 Quantify the concentration (e.g., using UV-Vis Spectroscopy or HPLC) step6->step7 end Calculate Solubility (mg/mL or mol/L) step7->end

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Protocol

A. Materials and Equipment

  • This compound (solid)

  • Selected solvents of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • Volumetric flasks

  • UV-Vis Spectrophotometer or HPLC system

B. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that ensures a visible excess of solid remains at the end of the experiment is sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

    • Filter the suspension using a chemical-resistant syringe filter.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant or filtrate.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The DNP group's strong absorbance in the UV-Visible spectrum makes spectrophotometry a convenient choice.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of DNP-DL-threonine, or HPLC-UV) to determine the concentration of the dissolved compound. A standard calibration curve must be prepared in the same solvent matrix.

C. Self-Validation and Trustworthiness

  • Attainment of Equilibrium: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.[5]

  • Purity of Materials: The purity of both the solute and the solvent must be confirmed to ensure accurate results.[10]

  • Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[11]

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L. It is crucial to specify the temperature at which the measurement was performed.

For a comprehensive understanding, it is recommended to determine the solubility in a range of solvents with varying polarities and in aqueous buffers across a relevant pH range. This data can be presented in a table or as a solubility profile graph.

Conclusion

While specific solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility behavior. This guide provides the theoretical framework and a detailed, authoritative experimental protocol for researchers to accurately determine the solubility of this important amino acid derivative. The application of the standardized shake-flask method, coupled with rigorous experimental controls, will yield high-quality, reproducible data essential for advancing research and development in the life sciences.

References

  • United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • United States Pharmacopeia. General Chapter <1236> Solubility Measurements (Abstract). USP-NF. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

  • ECA Academy. USP: Proposed Addition to Chapter <1236> Solubility Measurements. Available at: [Link]

  • JoVE. Solubility - Concept. Available at: [Link]

  • SlideShare. solubility experimental methods.pptx. Available at: [Link]

  • Atomic Spin. Making Diagrams with graphviz. Available at: [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Chemistry LibreTexts. Solubility. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Wikipedia. Solubility. Available at: [Link]

  • PubChemLite. This compound (C10H11N3O7). Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility - StatPearls. Available at: [Link]

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling and Hazard Assessment of N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dinitrophenyl)-dl-threonine is a chemical compound encountered in various research and development settings, particularly in peptide chemistry and as a derivative of the essential amino acid threonine. While its specific toxicological profile is not extensively documented in publicly accessible literature, its chemical structure, containing the 2,4-dinitrophenyl (DNP) moiety, necessitates a cautious and informed approach to its handling and use. The DNP group is a well-known toxicophore, associated with severe and potentially fatal metabolic toxicity. This guide provides an in-depth analysis of the safety and hazards associated with this compound, drawing upon the established toxicological data of its constituent parts to offer a comprehensive safety framework. By understanding the underlying chemical principles and potential metabolic fate, researchers can implement robust safety protocols to mitigate risks and ensure a safe laboratory environment.

Introduction: A Tale of Two Moieties

The safety profile of this compound is best understood by dissecting its molecular structure into two key components: the threonine backbone and the 2,4-dinitrophenyl functional group. Threonine, an essential amino acid, and its derivatives are generally considered to have low toxicity. For instance, L-threonine is approved as a safe feed additive for all animal species, and studies on N-acetyl-L-threonine have demonstrated a high no-observed-adverse-effect-level (NOAEL) in rats.[1][2][3]

The primary toxicological concern arises from the 2,4-dinitrophenyl group. 2,4-Dinitrophenol (DNP) is a notorious metabolic poison known to uncouple oxidative phosphorylation in mitochondria.[4][5][6] This disruption of cellular energy production can lead to a rapid increase in metabolic rate, hyperthermia, and in severe cases, death.[5][7] The U.S. Food and Drug Administration (FDA) has declared DNP to be "extremely dangerous and not fit for human consumption" due to its severe adverse health effects and fatalities associated with its use as a weight-loss agent.[8] Therefore, the principal hazard of this compound is the potential for it to either exert DNP-like toxicity or to be metabolized in vivo to release 2,4-dinitrophenol.

Physicochemical Properties and Known Hazards

A critical first step in any safety assessment is to understand the compound's fundamental properties and classifications.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₇PubChem
Molecular Weight 285.21 g/mol PubChem
Appearance Light yellow to yellow to orange powder/crystalTCI
Melting Point 153-156 °CTCI
GHS Classification Flammable Solid (Category 1)ECHA C&L Inventory
Hazard Statement H228: Flammable solidTCI

The most immediate and officially classified hazard of this compound is its flammability.[9] As a flammable solid, it can be easily ignited and burn rapidly. This necessitates specific precautions in handling and storage to prevent ignition from heat, sparks, or open flames.

The Specter of DNP: Toxicological Deep Dive

While specific toxicological studies on this compound are lacking, the well-documented toxicity of 2,4-dinitrophenol provides a strong basis for a conservative risk assessment.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The toxicity of DNP stems from its ability to act as a proton ionophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for the synthesis of ATP by ATP synthase. The energy that would normally be used to produce ATP is instead released as heat. This uncoupling of oxidative phosphorylation leads to a cascade of effects:

  • Increased Metabolic Rate: The body attempts to compensate for the lack of ATP by increasing the rate of metabolism, leading to increased oxygen consumption.[4][10]

  • Hyperthermia: The dissipation of the proton gradient as heat results in a dangerous increase in body temperature.[5][8]

  • Cellular Damage: The lack of ATP can lead to cellular dysfunction and, ultimately, cell death. High doses of DNP have been shown to cause liver toxicity, including necrosis.[11]

The classic symptoms of DNP poisoning include hyperthermia, tachycardia (rapid heart rate), diaphoresis (excessive sweating), and tachypnea (rapid breathing), which can progress to respiratory failure and death.[5]

G cluster_0 Mitochondrial Respiration cluster_1 DNP Interference ETC Electron Transport Chain ProtonGradient Proton Gradient ETC->ProtonGradient Pumps Protons ATPSynthesis ATP Synthesis ProtonGradient->ATPSynthesis Drives Heat Heat Production (Hyperthermia) ProtonGradient->Heat Energy Released as Heat DNP This compound (Potential release of DNP) DNP->ProtonGradient Dissipates

Caption: Mechanism of 2,4-Dinitrophenol (DNP) Toxicity.

Toxicokinetics and Metabolism

Occupational exposure studies have shown that DNP can be absorbed through inhalation and dermal contact, with metabolites such as 2-amino-4-nitrophenol being detected in the urine of exposed workers.[10] It is plausible that this compound could also be absorbed through these routes.

A crucial question for risk assessment is whether the N-phenyl bond is cleaved in vivo. If hydrolysis occurs, it would release 2,4-dinitrophenol, leading to the toxic effects described above. While specific metabolic studies on this compound are not available, it is a reasonable and cautionary assumption that some degree of hydrolysis to the parent amine (threonine) and DNP could occur.

Prudent Practices: A Framework for Safe Handling

Given the flammable nature and the high potential for toxicity, a multi-layered safety approach is essential when working with this compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[12] Contaminated gloves should be disposed of properly.[13]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be necessary.[12]

Handling and Storage
  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and ventilating equipment.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[12][15]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12][16]

Emergency Procedures
  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Skin Contact: Immediately wash off with soap and plenty of water.[13][14] Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12][14] Seek medical attention.

  • Inhalation: Move the person to fresh air.[13][14] If not breathing, give artificial respiration.

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[12][13]

Experimental Workflow for In-House Safety Assessment

For organizations planning to use this compound extensively, a preliminary in-house safety assessment is a prudent measure. The following workflow outlines a logical approach to generating initial safety data.

G start Start: Compound Receipt physchem Physicochemical Characterization (Confirm identity, purity, flammability) start->physchem lit_review Comprehensive Literature Review (Search for new data on compound and analogs) physchem->lit_review in_vitro_tox In Vitro Toxicity Screening (e.g., Cytotoxicity, Mitochondrial Toxicity Assay) lit_review->in_vitro_tox metabolism In Vitro Metabolism Study (e.g., Liver microsomes to detect DNP release) in_vitro_tox->metabolism risk_assessment Risk Assessment & SOP Development (Based on all collected data) metabolism->risk_assessment end Proceed with Research (Under strict safety protocols) risk_assessment->end

Caption: Proposed Workflow for Safety Assessment.

Step-by-Step Protocol: In Vitro Mitochondrial Toxicity Assay

This protocol provides a general framework for assessing the potential of this compound to disrupt mitochondrial function, a key toxicity mechanism of DNP.

  • Cell Culture: Culture a suitable cell line (e.g., HepG2, a human liver cell line) in appropriate media until they reach 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution to achieve a range of final concentrations for testing. Include a positive control (2,4-Dinitrophenol) and a vehicle control (DMSO).

  • Cell Treatment: Seed the cells in a 96-well plate. After allowing the cells to attach, replace the media with fresh media containing the various concentrations of the test compound, positive control, and vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Mitochondrial Membrane Potential Assay: Use a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1 or TMRM). A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of uncoupling.

  • ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay kit. A decrease in ATP levels would indicate impaired mitochondrial function.

  • Data Analysis: Quantify the results from the assays and determine the concentration at which this compound induces a 50% reduction in the measured parameter (IC50). Compare this to the IC50 of the 2,4-Dinitrophenol positive control.

Causality and Interpretation: If this compound shows a dose-dependent decrease in mitochondrial membrane potential and ATP production, it strongly suggests a DNP-like mechanism of toxicity. This would validate the need for the stringent handling precautions outlined in this guide.

Conclusion: A Proactive Stance on Safety

This compound is a compound that demands respect and a proactive approach to safety. While its own toxicological profile is not fully elucidated, its classification as a flammable solid and its structural relationship to the potent metabolic toxin 2,4-dinitrophenol provide a clear and compelling case for implementing stringent safety measures. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. For any new or large-scale use, a thorough, evidence-based risk assessment is not just a recommendation—it is an essential component of responsible scientific practice.

References

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Safety assessment of N-acetyl-L-threonine - PubMed. National Center for Biotechnology Information. [Link]

  • Safety and efficacy of l‐threonine produced by fermentation using Escherichia coli CGMCC 7.232 for all animal species - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations - ResearchGate. ResearchGate. [Link]

  • The inhibitory effect of 2,4-dinitrophenetol (DNF), 2,4-dinitrophenol (DNP) - ResearchGate. ResearchGate. [Link]

  • Risk Assessment of "Other Substances" – L-threonine. Norwegian Scientific Committee for Food Safety. [Link]

  • Liver toxicity produced by the weight reducing agent 2,4 dinitrophenol - ResearchGate. ResearchGate. [Link]

  • 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of Medical Toxicology. [Link]

  • Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Safety and efficacy of l‐threonine produced by fermentation with Escherichia coli CGMCC 11473 for all animal species - ResearchGate. ResearchGate. [Link]

  • SAFETY DATA SHEET - PALS. Ajinomoto. [Link]

  • Material Safety Data Sheet - Robinson Bioproducts. Robinson Bioproducts Inc. [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • DL-Threonine - Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI. National Center for Biotechnology Information. [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DNP-Amino Acid Derivatization

Foreword: A Foundational Technique in Protein Chemistry

The elucidation of the primary structure of proteins, the linear sequence of amino acids, stands as a cornerstone of modern biochemistry and molecular biology. Before the advent of sophisticated mass spectrometry and automated sequencers, chemical methods paved the way for understanding protein composition. Among these, the derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), pioneered by Frederick Sanger, was a monumental leap forward.[1][2] This work, which ultimately led to the first complete sequence of a protein, insulin, not only earned Sanger the Nobel Prize in Chemistry in 1958 but also laid the groundwork for the central dogma of molecular biology by demonstrating that proteins have a defined, unique sequence.[1][3][4]

This technical guide provides a comprehensive exploration of DNP-amino acid derivatization, often referred to as the Sanger method. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the applications and limitations of this classic yet still relevant technique for N-terminal amino acid analysis.

The Chemical Core: Nucleophilic Aromatic Substitution

The DNP-amino acid derivatization is fundamentally a nucleophilic aromatic substitution reaction.[5][6] The key players are the peptide or protein of interest and Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB).[7][8]

The Reaction Unveiled:

Under mildly alkaline conditions (typically pH 8-9), the N-terminal α-amino group of a polypeptide chain, being in its unprotonated and thus nucleophilic state, attacks the electron-deficient benzene ring of FDNB at the carbon atom bonded to the highly electronegative fluorine atom.[9] The two nitro groups on the FDNB molecule are strongly electron-withdrawing, which activates the ring towards nucleophilic attack and stabilizes the intermediate. The fluorine atom is subsequently displaced as a fluoride ion, forming a stable covalent bond between the 2,4-dinitrophenyl (DNP) group and the N-terminal amino acid.[5][6] This results in a DNP-peptide, which is characteristically yellow.[10]

It is crucial to note that other nucleophilic groups in a protein can also react with FDNB, such as the ε-amino group of lysine residues.[11][12] This will also yield a DNP-derivative of lysine upon hydrolysis.

Visualizing the Mechanism

The following diagram illustrates the nucleophilic aromatic substitution reaction between FDNB and the N-terminal amino acid of a peptide.

Caption: Reaction of FDNB with the N-terminal amino acid of a peptide.

Experimental Workflow: A Step-by-Step Guide

The successful identification of the N-terminal amino acid using Sanger's method hinges on a carefully executed, multi-step process. This protocol is a self-validating system, where the stability of the DNP-amino acid bond through hydrolysis is key to its eventual identification.[8]

Step 1: Derivatization of the Polypeptide

The initial step involves the covalent labeling of the N-terminal amino acid.

ParameterRecommended ConditionsRationale
Sample 1-2 mg/mL of pure peptide or proteinEnsures sufficient material for detection.
Reaction Buffer 0.4 M Potassium Bicarbonate (pH ~8.5) or similarMaintains an alkaline pH to deprotonate the N-terminal amino group, making it nucleophilic.[9][13]
Sanger's Reagent 2% (v/v) solution of FDNB in ethanolA molar excess of FDNB drives the reaction to completion.[13]
Incubation 37-40°C for 1-2 hours with gentle agitationProvides sufficient thermal energy for the reaction without denaturing the protein excessively.[10][13]

Protocol:

  • Dissolve the peptide or protein sample in the reaction buffer.

  • Add the FDNB solution to the sample. The solution will turn yellow upon formation of the DNP-derivative.[10]

  • Incubate the reaction mixture under the specified conditions.

  • After incubation, the excess FDNB can be removed, and the DNP-protein can be precipitated using an organic solvent like acetone and collected by centrifugation.[10]

Step 2: Acid Hydrolysis

The second critical step is the cleavage of all peptide bonds to liberate the individual amino acids. The DNP-N-terminal amino acid linkage is resistant to this hydrolysis.[7][8]

ParameterRecommended ConditionsRationale
Acid 6N Hydrochloric Acid (HCl)Strong acid required to break the highly stable peptide bonds.[6][9]
Temperature 110°CHigh temperature accelerates the hydrolysis process.[9]
Duration 12-24 hoursEnsures complete cleavage of all peptide bonds. Some amino acids, like serine and tryptophan, may be partially degraded.[12][14]
Atmosphere Sealed vessel under vacuumPrevents oxidation of sensitive amino acids during hydrolysis.[9]

Protocol:

  • To the dried DNP-protein pellet, add 6N HCl.

  • Seal the reaction vessel, typically a glass tube, under vacuum.

  • Heat the sample in an oven or heating block at 110°C for the required duration.

  • After hydrolysis, cool the sample and remove the HCl, usually by vacuum centrifugation.[9]

Step 3: Identification of the DNP-Amino Acid

The final step is to separate and identify the yellow DNP-amino acid from the mixture of unlabeled amino acids.[6] Various chromatographic techniques have been employed for this purpose.

  • Thin-Layer Chromatography (TLC): A simple, cost-effective method where the DNP-amino acid is identified by comparing its migration distance (Rf value) to that of known DNP-amino acid standards on a silica gel plate.[15][16][17]

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and quantitative analysis. The DNP-amino acid is identified by its retention time compared to standards.[5][18]

  • Gas Chromatography (GC): Can also be used for the separation and identification of DNP-amino acids.[19]

Protocol (General Chromatographic Identification):

  • Dissolve the dried hydrolysate in a small amount of a suitable solvent (e.g., acetone).

  • Spot the sample onto a TLC plate or inject it into an HPLC or GC system.

  • Run known DNP-amino acid standards in parallel.

  • Develop the chromatogram using an appropriate solvent system.

  • Identify the unknown DNP-amino acid by comparing its chromatographic behavior (Rf value or retention time) to the standards.[6]

Visualizing the Workflow

This diagram outlines the complete experimental workflow for N-terminal analysis using DNP-amino acid derivatization.

DNP_Workflow cluster_workflow DNP-Amino Acid Derivatization Workflow start Peptide/Protein Sample derivatization Step 1: Derivatization - Add FDNB (Sanger's Reagent) - Mildly alkaline conditions (pH 8-9) - Incubate at 37-40°C start->derivatization dnp_peptide Formation of DNP-Peptide (Yellow) derivatization->dnp_peptide hydrolysis Step 2: Acid Hydrolysis - 6N HCl - 110°C, 12-24 hours - Sealed under vacuum dnp_peptide->hydrolysis hydrolysate Hydrolysate Mixture (DNP-N-terminal amino acid + free amino acids) hydrolysis->hydrolysate separation Step 3: Chromatographic Separation (TLC, HPLC, or GC) hydrolysate->separation identification Identification - Compare Rf or retention time to standards separation->identification

Caption: A flowchart of the DNP-amino acid derivatization process.

Field-Proven Insights: Applications and Limitations

While largely superseded by more modern techniques for full-scale protein sequencing, DNP-amino acid derivatization remains a valuable tool in specific contexts.

Applications:
  • N-Terminal Identification: Its primary and historical application is the definitive identification of the N-terminal amino acid of a peptide or protein.[7][8]

  • Purity Assessment: It can be used to determine the number of different N-termini in a protein preparation, thus assessing its homogeneity.

  • Educational Tool: It serves as an excellent practical example of protein chemistry and analytical techniques in academic settings.

Comparison with Edman Degradation:

The main limitation of the Sanger method is that it only identifies the N-terminal residue; the rest of the polypeptide is destroyed during the hydrolysis step.[10][11] In contrast, the Edman degradation method, developed by Pehr Edman, allows for the sequential removal and identification of amino acids from the N-terminus, enabling the determination of the amino acid sequence of a peptide.[10][20][21]

FeatureSanger's Method (DNP Derivatization)Edman Degradation
Principle N-terminal labeling followed by complete hydrolysisSequential removal and identification of N-terminal residues
Outcome Identifies only the N-terminal amino acidDetermines the amino acid sequence
Peptide Integrity The peptide is destroyed during hydrolysisThe remainder of the peptide is intact for the next cycle
Throughput Single N-terminal determination per sampleCan determine a sequence of 30-50 residues
Limitations:
  • Destructive Method: As mentioned, the polypeptide chain is completely hydrolyzed, preventing further sequencing of the same sample.[11]

  • Side Reactions: The ε-amino group of lysine and the phenolic hydroxyl group of tyrosine can also be derivatized, potentially complicating the analysis.[11]

  • Amino Acid Destruction: The harsh acid hydrolysis can destroy or modify certain amino acids, such as tryptophan, serine, and threonine.[12]

Conclusion: An Enduring Legacy

DNP-amino acid derivatization, though a technique of a bygone era of protein sequencing, remains a testament to the ingenuity of early biochemists. Its principles laid the foundation for our understanding of proteins as molecules with discrete, genetically encoded sequences. For researchers and drug development professionals, an appreciation of this foundational method provides a deeper context for the advanced analytical techniques used today. It serves as a powerful reminder of the chemical logic that underpins our ability to decipher the language of life.

References

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 235-243. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Frederick Sanger. Retrieved from [Link]

  • Vedantu. (n.d.). Sangers reagent is used for the identification of A class 11 chemistry CBSE. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). 1958 Chemistry Prize – Fred Sanger. Retrieved from [Link]

  • Roe, B. A. (2014). Frederick Sanger (1918–2013). Genome Research, 24(2), 177-178. Retrieved from [Link]

  • DNA from the Beginning. (n.d.). Frederick Sanger. Retrieved from [Link]

  • YourGenome. (n.d.). Giants in genomics: Fred Sanger. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Distinguishes Sanger Sequencing from Edman Sequencing. Retrieved from [Link]

  • Quora. (2014, December 29). How does Sanger's reagent work? Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism on derivatization of an amino acid with DNFB. Retrieved from [Link]

  • Heymann, E. (1970). [Micro-determination of amino acids with 2,4-dinitrofluorobenzene for the analysis of small peptides]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 351(8), 927-930. Retrieved from [Link]

  • SlideShare. (2014, July 20). 1. How do peptides react with Edman's reagent?what is its practical - significance? Retrieved from [Link]

  • Wang, Y., & Li, L. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 39(6), 685-696. Retrieved from [Link]

  • Filo. (2025, January 9). Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identification, .. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 30). Amino Acid Analysis and Chemical Sequencing. Retrieved from [Link]

  • University of Glasgow. (n.d.). N-terminal analysis of a dipeptide. Retrieved from [Link]

  • ResearchGate. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under... Retrieved from [Link]

  • Pearson. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Ikekawa, N., Hoshino, O., Watanuki, R., Orimo, H., Fujita, T., & Yoshikawa, M. (1966). Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. Analytical Biochemistry, 17(1), 16-23. Retrieved from [Link]

  • STEM Learning. (n.d.). N-terminal Analysis of a Dipeptide. Retrieved from [Link]

  • Quora. (2019, April 5). What is the Edman & Sanger method for protein sequencing? Retrieved from [Link]

  • Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. eLS. Retrieved from [Link]

  • PubMed. (n.d.). Products of hydrolysis of dinitrophenylproline and N-terminal proline-peptides with hydrochloric acid. Retrieved from [Link]

  • Blackburn, S. (1950). The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms. Biochemical Journal, 46(5), xxvii-xlii. Retrieved from [Link]

  • ResearchGate. (2016, August 6). Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: Application in urinary peptide-derived hydroxyproline and proline assay. Retrieved from [Link]

  • ResearchGate. (2010, August 10). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol for the HPLC Analysis of N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed methodology for the analysis of N-(2,4-Dinitrophenyl)-dl-threonine (DNP-dl-threonine) using High-Performance Liquid Chromatography (HPLC). Threonine, an essential amino acid with two chiral centers, often requires derivatization for sensitive and accurate quantification due to its lack of a strong native chromophore. Pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, yields a stable DNP-threonine derivative with strong ultraviolet (UV) absorbance, making it highly suitable for reversed-phase HPLC analysis. This document outlines the chemical principles, provides step-by-step protocols for both achiral and chiral separations, and discusses system suitability and data interpretation, offering a robust framework for researchers in pharmaceutical development, quality control, and biomedical research.

Introduction and Scientific Principle

The quantification of amino acids is fundamental in numerous scientific disciplines. Threonine, being a polar and non-chromophoric molecule, presents a challenge for direct analysis by HPLC with UV detection. To overcome this, a pre-column derivatization strategy is employed. The Sanger reaction, a cornerstone of protein chemistry, involves the nucleophilic aromatic substitution of the fluorine atom on DNFB by the primary amino group of threonine.

This reaction is conducted under mild alkaline conditions (pH ~8-9), which deprotonates the amino group, enhancing its nucleophilicity. The resulting N-(2,4-Dinitrophenyl) derivative is a stable, yellow compound that exhibits strong absorbance around 360 nm, a wavelength where interference from many biological matrices is minimal. This derivatization significantly enhances the hydrophobicity of threonine, allowing for excellent retention and separation on reversed-phase HPLC columns, such as C18.

Given that the starting material is dl-threonine (a racemic mixture of D- and L-threonine), this guide will address two critical HPLC applications:

  • Achiral Analysis: Quantification of total DNP-threonine in a mixture of other DNP-amino acids.

  • Chiral Analysis: Separation and quantification of the individual D- and L-enantiomers of DNP-threonine.

Derivatization Protocol: Threonine Reaction with DNFB

This protocol details the steps to quantitatively convert threonine to DNP-threonine.

Required Reagents and Materials
  • dl-Threonine standard or sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent), ~5% (w/v) in ethanol or acetonitrile

  • Sodium bicarbonate (NaHCO₃) buffer, 0.5 M, pH 9.0

  • Hydrochloric acid (HCl), 1 M

  • HPLC-grade acetonitrile, methanol, and water

  • Amber vials or tubes (DNP-derivatives are light-sensitive)

  • Heating block or water bath set to 60°C

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Finalization A Pipette 100 µL of Threonine Sample/Standard B Add 100 µL of 0.5 M NaHCO₃ Buffer (pH 9.0) A->B Adjust pH C Add 200 µL of 5% DNFB Solution B->C D Vortex and Incubate 60°C for 60 min (in dark) C->D Initiate Reaction E Cool to Room Temp. D->E F Neutralize/Acidify with ~50 µL of 1 M HCl E->F Stop Reaction G Dilute with Mobile Phase and Filter (0.45 µm) F->G H Inject into HPLC G->H

Caption: Workflow for the derivatization of threonine with DNFB.

Step-by-Step Derivatization Procedure
  • Sample Preparation: In an amber microcentrifuge tube, combine 100 µL of the dl-threonine standard or sample solution with 100 µL of 0.5 M sodium bicarbonate buffer (pH 9.0). Vortex briefly.

  • Reagent Addition: Add 200 µL of the 5% DNFB solution to the tube. Ensure the molar excess of DNFB is sufficient to drive the reaction to completion.

  • Incubation: Vortex the mixture thoroughly. Incubate the reaction in a heating block or water bath at 60°C for 60 minutes. Protect the reaction from light to prevent photodegradation of the DNP derivative.

  • Quenching and Neutralization: After incubation, cool the reaction vial to room temperature. Carefully add a small volume of 1 M HCl (typically ~50 µL) to neutralize the excess bicarbonate and stop the reaction. The solution should become acidic.

  • Final Preparation: Dilute the final solution with the initial mobile phase of the intended HPLC method to ensure compatibility and good peak shape. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Methodology: Achiral Separation

This method is designed for the quantification of total DNP-threonine in a sample that may contain other amino acids.

Rationale for Method Parameters
  • Column: A C18 (ODS) reversed-phase column is the standard choice, offering excellent retention for the hydrophobic DNP derivatives.

  • Mobile Phase: A gradient elution is necessary to separate the complex mixture of DNP-amino acids, which have varying polarities. An acidic mobile phase (e.g., using acetate buffer) suppresses the ionization of the carboxylic acid group on the DNP-amino acids, leading to better retention and sharper peaks. Acetonitrile is a common organic modifier.

  • Detection: The maximum absorbance for DNP derivatives is approximately 360 nm, providing high sensitivity and selectivity.

Recommended HPLC Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Acetate Buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-35 min: 20-60% B; 35-40 min: 60% B; 40-41 min: 60-20% B; 41-50 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or UV/Vis
Detection Wavelength 360 nm

HPLC Methodology: Chiral Separation

This method is designed to resolve and quantify the D- and L-enantiomers of DNP-threonine.

Rationale for Chiral Separation

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the D- and L-isomers. For DNP-amino acids, cyclodextrin-based CSPs have proven effective. The naphthylethylcarbamate-beta-cyclodextrin phase, for example, provides the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, and inclusion complexation) to resolve the enantiomers.

Chiral HPLC Workflow Diagram

Chiral_HPLC_Workflow Sample DNP-dl-Threonine (Derivatized Sample) Inject Inject onto Chiral HPLC System Sample->Inject Column Chiral Stationary Phase (e.g., Cyclodextrin-based) Inject->Column Elution Isocratic Elution (Acetonitrile/Buffer) Column->Elution Detector UV Detector (360 nm) Elution->Detector Chromatogram Chromatogram Output Detector->Chromatogram Peaks Separated Peaks: D-DNP-Threonine L-DNP-Threonine Chromatogram->Peaks

Caption: Workflow for the chiral separation of DNP-threonine enantiomers.

Recommended Chiral HPLC Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Naphthylethylcarbamate-β-cyclodextrin CSP, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile / 20 mM Triethylammonium Acetate Buffer, pH 4.1 (e.g., 20:80 v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or UV/Vis
Detection Wavelength 360 nm

System Suitability and Data Analysis

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before running samples.

System Suitability Test (SST) Parameters

A standard solution containing the analyte(s) of interest should be injected (n=5 or 6) and the following parameters evaluated.

ParameterAchiral Method Acceptance CriteriaChiral Method Acceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.50.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Resolution (Rs) > 2.0 (between DNP-threonine and nearest eluting peak)> 1.5 (between D- and L-DNP-threonine)Confirms that the analyte peaks are adequately separated for accurate integration.
Repeatability (%RSD) ≤ 2.0% for peak area and retention time≤ 2.0% for peak areas and retention timesDemonstrates the precision of the HPLC system over multiple injections.
Quantification

Quantification is typically performed using an external standard calibration. A calibration curve is constructed by plotting the peak area of the DNP-threonine standard against its known concentration. The concentration of DNP-threonine in unknown samples is then determined by interpolating their peak areas from this curve. The linearity of the calibration curve should be verified (e.g., R² ≥ 0.999).

Conclusion

The pre-column derivatization of dl-threonine with 2,4-dinitrofluorobenzene provides a robust and sensitive method for its quantification by reversed-phase HPLC. The protocols detailed in this guide offer validated starting points for both achiral analysis of total DNP-threonine and for the critical chiral separation of its D- and L-enantiomers. By adhering to the specified derivatization procedures, HPLC conditions, and system suitability criteria, researchers can achieve accurate, reproducible, and reliable results essential for drug development and scientific investigation.

References

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Unknown. (n.d.). Peptide and Protein Analysis. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Information <1052> Biotechnology-Derived Articles—Amino Acid Analysis. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Plater, M. J. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under.... ResearchGate. Retrieved from [Link]

  • Shimadzu Scientific Korea. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Unknown. (n.d.). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. ResearchGate. Retrieved from [Link]

  • Rebane, R., & Herodes, K. (2010). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (2016). Reaction mechanism on derivatization of an amino acid with DNFB. ResearchGate. Retrieved from [Link]

  • Chen, S. (2004).

Quantitative Analysis of Amino Acids Using DNP Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed framework for the quantitative analysis of amino acids in protein and peptide samples. It leverages the foundational Sanger method of derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB), a technique that has been a cornerstone of protein chemistry for decades. This guide moves beyond simple procedural lists, offering in-depth explanations of the underlying chemical principles, step-by-step protocols for modern Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis, and robust method validation strategies. Designed for researchers, scientists, and drug development professionals, this document provides the necessary tools to implement a reliable, self-validating system for accurate amino acid quantification.

Introduction: The Enduring Legacy of Sanger's Reagent

The precise determination of amino acid composition is fundamental to protein characterization, nutritional analysis, and clinical diagnostics. Long before the advent of automated sequencers, Frederick Sanger pioneered a method that would not only earn him a Nobel Prize in 1958 for elucidating the structure of insulin but would also lay the groundwork for protein chemistry. His technique utilized 1-fluoro-2,4-dinitrobenzene (FDNB), now known as Sanger's Reagent, to covalently label the N-terminal amino acid of a polypeptide.

The core principle remains remarkably powerful: FDNB reacts with the free primary amino groups of amino acids to form stable, yellow-colored 2,4-dinitrophenyl (DNP) derivatives. This chromophoric tag allows for sensitive spectrophotometric detection following separation. While originally used for sequencing, the method is highly adaptable for the quantitative analysis of the total amino acid composition of a protein after complete acid hydrolysis. This guide details a validated, modern approach using RP-HPLC for the separation and quantification of these DNP-amino acids.

Principle of the Method: The Chemistry of Derivatization

The quantitative analysis workflow involves three main stages: protein hydrolysis, amino acid derivatization, and chromatographic analysis.

Stage 1: Protein Hydrolysis The initial step is the complete cleavage of all peptide bonds within the protein or peptide sample to liberate the individual constituent amino acids. This is most commonly achieved through acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures under vacuum to minimize oxidative degradation of sensitive amino acids.

Stage 2: Derivatization with FDNB The liberated amino acids are then derivatized with FDNB under mildly alkaline conditions (pH ~9). The reaction is a nucleophilic aromatic substitution, where the unprotonated α-amino group of the amino acid acts as a nucleophile, attacking the electron-deficient carbon of the FDNB molecule and displacing the fluoride ion. This forms a highly stable DNP-amino acid derivative with a characteristic yellow color. The bond formed between the DNP group and the amino acid's α-nitrogen is resistant to subsequent acid hydrolysis. It is important to note that the ε-amino group of lysine will also react to form a di-DNP derivative, and other nucleophilic side chains (e.g., tyrosine, histidine, cysteine) may also be modified, which must be accounted for during chromatographic identification.

Stage 3: Separation and Quantification The resulting mixture of DNP-amino acids is then separated using RP-HPLC with a C18 column. The hydrophobic DNP tag facilitates excellent retention and separation on the nonpolar stationary phase. Quantification is achieved by monitoring the column effluent with a UV-Vis detector, typically at or near the absorbance maximum of the DNP chromophore (~360-380 nm), and comparing the peak areas to a calibration curve generated from known standards.

Diagram 1: Derivatization of an Amino Acid with FDNB

This diagram illustrates the nucleophilic aromatic substitution reaction between 1-fluoro-2,4-dinitrobenzene (FDNB) and the α-amino group of an amino acid under alkaline conditions, resulting in a stable 2,4-dinitrophenyl (DNP)-amino acid derivative.

Experimental Protocols

Materials and Reagents
  • Protein/Peptide Sample: Purified and lyophilized or in a known buffer concentration.

  • Amino Acid Standard Mixture: Analytical grade, containing all expected amino acids at known concentrations (e.g., 2.5 µmol/mL in 0.1 M HCl).

  • 1-Fluoro-2,4-dinitrobenzene (FDNB), >99% purity: Store desiccated and protected from light.

  • Hydrochloric Acid (HCl): 6 M solution, prepared from concentrated HCl.

  • Sodium Bicarbonate (NaHCO₃): For preparation of 1 M buffer.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm).

  • Sodium Acetate: For mobile phase preparation.

  • Tetrahydrofuran (THF): HPLC grade.

  • Amber vials: For light-sensitive derivatization reactions and storage.

  • Vacuum hydrolysis tubes and heating block/oven.

Protocol 1: Sample Preparation and Protein Hydrolysis
  • Sample Aliquoting: Accurately weigh or pipette a known amount of protein/peptide sample (typically 0.1–2 mg) into a vacuum hydrolysis tube.

  • Drying: Lyophilize or use a vacuum centrifuge to dry the sample completely.

  • Acid Addition: Add 200–500 µL of 6 M HCl to the dried sample.

  • Vacuum Sealing: Seal the tube under a high vacuum to prevent oxidation during hydrolysis.

  • Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours. Note: Hydrolysis time may need optimization. Acid-labile amino acids like serine and threonine may require a time-course study and extrapolation to zero time for highest accuracy.

  • Acid Removal: After cooling, carefully open the tube and remove the HCl by vacuum centrifugation or by drying under a stream of nitrogen gas. Ensure the sample is completely dry.

  • Reconstitution: Reconstitute the dried hydrolysate in a known, small volume of 0.1 M HCl (e.g., 100-500 µL) for subsequent derivatization.

Protocol 2: Derivatization of Samples and Standards
  • pH Adjustment: In an amber vial, mix 50 µL of the sample hydrolysate (or amino acid standard solution) with 50 µL of 1 M Sodium Bicarbonate solution to achieve a pH of approximately 9.

  • FDNB Addition: Prepare a 10 mg/mL solution of FDNB in acetonitrile. Add a 2- to 5-fold molar excess of this FDNB solution to the amino acid mixture. Causality: A molar excess ensures the reaction proceeds to completion for all primary amino groups.

  • Incubation: Vortex the mixture gently and incubate in a heating block or water bath at 40-60°C for 1-2 hours, protected from light. The solution will turn yellow as the DNP derivatives form.

  • Reaction Quench (Optional): The reaction can be stopped by adding a small amount of 1 M HCl to lower the pH.

  • Dilution for HPLC: Dilute the derivatized sample with the initial mobile phase (e.g., Mobile Phase A) to a concentration suitable for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Protocol 3: RP-HPLC Separation and Quantification
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 5 mM Sodium Acetate buffer with 5% Tetrahydrofuran, pH adjusted to the desired value (e.g., 4.5).

  • Mobile Phase B: 80% Methanol in water.

  • Detection: UV detector set to 360 nm or 380 nm. Causality: This wavelength provides a good absorbance signal for the DNP chromophore while minimizing interference from other components.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Gradient Program: An example gradient is provided below. This must be optimized for your specific column and amino acid mixture to achieve baseline separation of all peaks.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.08020
25.05050
35.04555
50.00100
55.00100
60.09010
Diagram 2: Quantitative Amino Acid Analysis Workflow

This diagram outlines the complete workflow from protein sample to quantitative results, including hydrolysis, derivatization, HPLC separation, and data analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Protein Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein->Hydrolysis Drying1 Dry Hydrolysate Hydrolysis->Drying1 Derivatize Add FDNB (pH 9, 40-60°C, 1-2h) Drying1->Derivatize HPLC RP-HPLC Separation (C18 Column) Derivatize->HPLC Detection UV Detection (360 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve (DNP-AA Standards) Calibration->Quantification

Data Analysis and Quantification

  • Standard Curve Generation: Prepare a series of DNP-amino acid standards of known concentrations (e.g., 0.5, 1.0, 2.0, 4.0 nmol per injection). Inject each standard into the HPLC system and record the peak area for each DNP-amino acid. Plot peak area versus concentration for each amino acid to generate a linear calibration curve.

  • Linear Regression: Perform a linear regression analysis for each amino acid standard curve. The resulting equation (y = mx + c), where 'y' is the peak area and 'x' is the concentration, will be used for quantification. The correlation coefficient (r²) should be >0.99 for a valid curve.

  • Sample Quantification: Inject the derivatized sample hydrolysate. Identify each DNP-amino acid peak by comparing its retention time to the standards.

  • Calculation: Use the peak area of each identified DNP-amino acid in the sample and the corresponding linear regression equation from the standard curve to calculate its concentration in the injected sample.

  • Final Concentration: Back-calculate the amount of each amino acid in the original protein sample, accounting for all dilution factors during hydrolysis, reconstitution, and derivatization. The final result is typically expressed as moles of amino acid per mole of protein or as a molar percentage.

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. The analytical method should be validated according to standard guidelines, assessing the following parameters:

ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of all DNP-amino acid peaks from each other and from any matrix components.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linear range should be established (e.g., 0.5-4.0 nmol) with a correlation coefficient (r²) of ≥ 0.99.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments. A known amount of amino acid standard is added to a sample matrix before hydrolysis. Recovery should typically be within 90-110%. For example, recovery of Pro and Hyp has been reported at 95% and 92%, respectively.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (RSD). Repeatability (intra-day) and Intermediate Precision (inter-day) RSD should be ≤ 5%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. For DNP derivatives, LOQ can be in the range of 0.05 nmol.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Peak Area for All Analytes Incomplete derivatization (pH too low).Ensure the reaction buffer is at pH ~9. Prepare fresh buffer.
FDNB reagent has degraded.Use fresh FDNB solution. Store FDNB desiccated and protected from light.
Incomplete hydrolysis.Verify hydrolysis conditions (6 M HCl, 110°C, 24h, under vacuum).
Poor Peak Shape (Tailing) Secondary interactions with column silanols.Use a high-quality, end-capped C18 column. Adjust mobile phase pH slightly.
Column contamination or degradation.Flush the column with a strong solvent (e.g., 100% ACN). If the problem persists, replace the guard column or the analytical column.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure pump is working correctly and mobile phase is properly degassed. Prepare fresh mobile phase.
Poor column temperature control.Use a reliable column oven set to a stable temperature (e.g., 35°C).
Ghost Peaks Sample carryover from the autosampler.Optimize the needle wash procedure in the autosampler method.
Contamination in the mobile phase.Use high-purity HPLC-grade solvents and filter the mobile phase.
Selective Loss of Certain Amino Acids Degradation during hydrolysis (e.g., Ser, Thr, Trp).For highest accuracy, perform a time-course hydrolysis (e.g., 24, 48, 72h) and extrapolate results back to time zero.
Photodegradation of DNP-derivatives.Protect samples and standards from light at all stages using amber vials and minimizing exposure.

References

  • Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Reaction mechanism on derivatization of an amino acid with DNFB. ResearchGate. [Link]

  • Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Biology Stack Exchange. [Link]

  • Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: Application in urinary peptide-derived hydroxyproline and proline assay. ResearchGate. [Link]

  • Frederick Sanger – Facts. NobelPrize.org. [Link]

  • Frederick Sanger. Wikipedia. [Link]

  • PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. University of Agronomic Sciences and Veterinary Medicine of Bucharest. [Link]

  • **The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam

Application Notes and Protocols: A Detailed Guide to N-Terminal Amino Acid Analysis Using N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Sanger's Reagent in Protein Chemistry

The determination of the primary structure of proteins, the linear sequence of amino acids, remains a cornerstone of biochemical and pharmaceutical research. A pivotal breakthrough in this field was the development of a method for N-terminal amino acid analysis by Frederick Sanger in the 1940s and 50s, a feat that earned him the Nobel Prize in Chemistry in 1958.[1] At the heart of this technique lies the use of 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent.[2][3] This reagent selectively labels the free α-amino group of the N-terminal amino acid of a polypeptide chain.[4][5] Subsequent acid hydrolysis of the entire peptide cleaves all peptide bonds, leaving behind a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[4][6] This yellow-colored DNP-amino acid can then be identified, typically by chromatography, thereby revealing the identity of the initial amino acid in the protein's sequence.[4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2,4-Dinitrophenyl)-dl-threonine as a component of the broader N-terminal amino acid analysis workflow. While the primary reagent for labeling is FDNB, the synthesis and use of DNP-amino acid standards, such as this compound, are crucial for the accurate identification of the unknown N-terminal DNP-amino acid derivative obtained from the protein of interest.

The Chemical Logic: Unraveling the N-Terminus

The Sanger method is predicated on a nucleophilic aromatic substitution reaction.[3] The unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of FDNB that is bonded to the highly electronegative fluorine atom.[5][6] The fluorine atom is subsequently displaced, forming a stable covalent bond between the 2,4-dinitrophenyl group and the N-terminal amino group.[4] This reaction is typically carried out under mildly alkaline conditions (pH ~8-9) to ensure the N-terminal amino group is deprotonated and thus, maximally nucleophilic.[5]

It is important to note that the ε-amino group of lysine residues within the peptide chain will also react with FDNB to form ε-DNP-lysine.[1] However, upon complete acid hydrolysis, the N-terminal α-DNP-amino acid can be distinguished from ε-DNP-lysine and other free amino acids.

Following the labeling reaction, the DNP-peptide is subjected to strong acid hydrolysis (e.g., 6 M HCl at 110°C for 12-24 hours), which breaks all the peptide bonds.[4] The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.[3] The resulting mixture contains the DNP-N-terminal amino acid and all other constituent amino acids in their free form. The DNP-amino acid can then be selectively extracted into an organic solvent and identified by comparing its chromatographic behavior to that of known DNP-amino acid standards.[4]

Experimental Workflow and Protocols

The overall process for N-terminal amino acid identification using Sanger's reagent can be broken down into three key stages: labeling, hydrolysis, and identification.

experimental_workflow cluster_labeling Labeling cluster_hydrolysis Hydrolysis cluster_identification Identification Peptide Purified Peptide/Protein Reaction Reaction (Mildly Alkaline, e.g., NaHCO3) Peptide->Reaction DNFB FDNB (Sanger's Reagent) DNFB->Reaction DNP_Peptide DNP-Peptide Reaction->DNP_Peptide Hydrolysis Complete Acid Hydrolysis DNP_Peptide->Hydrolysis Acid 6 M HCl, 110°C Acid->Hydrolysis Mixture Hydrolysate: DNP-N-terminal AA + Free Amino Acids Hydrolysis->Mixture Extraction Organic Extraction (e.g., Ether) Mixture->Extraction DNP_AA_Extract DNP-Amino Acid Extraction->DNP_AA_Extract Chromatography Chromatographic Analysis (TLC, HPLC) DNP_AA_Extract->Chromatography Identification Identification of N-Terminal Residue Chromatography->Identification Standards DNP-Amino Acid Standards (e.g., DNP-threonine) Standards->Chromatography

Caption: Experimental workflow for N-terminal amino acid analysis.

Protocol 1: N-Terminal Labeling of a Peptide/Protein with FDNB

This protocol outlines the essential steps for labeling the N-terminal amino acid of a purified peptide or protein sample.

Materials:

  • Purified peptide/protein sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Ethanol

  • Ether or Ethyl acetate

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Dissolve the purified peptide or protein sample in the sodium bicarbonate buffer. The concentration will depend on the sample's molecular weight and the sensitivity of the detection method.

  • Labeling Reaction: Add an excess of the FDNB solution in ethanol to the peptide solution.[4] A typical ratio is a 2-fold molar excess of FDNB per free amino group.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for approximately 2 hours in the dark, as DNP derivatives can be light-sensitive.[8] The formation of the yellow DNP-peptide derivative may be visible.[5]

  • Precipitation and Washing: After the reaction is complete, the DNP-peptide can often be precipitated by acidification (e.g., with a small amount of HCl). Centrifuge the mixture to pellet the DNP-peptide. Wash the pellet sequentially with water, ethanol, and ether to remove unreacted FDNB and other impurities.[3]

  • Drying: Air-dry or dry the DNP-peptide pellet under vacuum.

Protocol 2: Acid Hydrolysis of the DNP-Peptide

This protocol describes the complete hydrolysis of the DNP-peptide to release the DNP-N-terminal amino acid.

Materials:

  • Dried DNP-peptide from Protocol 1

  • 6 M Hydrochloric acid (HCl)

  • Heating block or oven capable of maintaining 110°C

  • Screw-cap reaction vials (Teflon-lined caps recommended)

  • Vacuum centrifuge or nitrogen stream

Procedure:

  • Hydrolysis Setup: Place the dried DNP-peptide in a screw-cap reaction vial. Add a sufficient volume of 6 M HCl to fully immerse the sample.

  • Hydrolysis: Securely cap the vial and heat at 110°C for 12-24 hours.[4] The optimal hydrolysis time may need to be determined empirically, as some amino acids (e.g., serine and threonine) can be partially degraded over longer periods.[9]

  • Drying: After hydrolysis, cool the vial to room temperature. Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

Protocol 3: Extraction and Identification of the DNP-Amino Acid

This protocol details the separation and identification of the DNP-N-terminal amino acid from the hydrolysate.

Materials:

  • Dried hydrolysate from Protocol 2

  • Ether or Ethyl acetate

  • Deionized water

  • Chromatography system (TLC or HPLC)

  • DNP-amino acid standards, including this compound

Procedure:

  • Extraction: Add a small volume of water to the dried hydrolysate to dissolve the free amino acids. Then, add an equal volume of ether or ethyl acetate and vortex thoroughly. The DNP-amino acid will preferentially partition into the organic phase, while the free amino acids will remain in the aqueous phase.[4]

  • Separation: Carefully separate the organic layer containing the DNP-amino acid. Repeat the extraction of the aqueous layer with the organic solvent to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Chromatographic Analysis: Re-dissolve the dried DNP-amino acid in a small volume of a suitable solvent (e.g., acetone or methanol). Spot the sample onto a TLC plate or inject it into an HPLC system alongside the DNP-amino acid standards.[7]

  • Identification: Develop the chromatogram and identify the unknown DNP-amino acid by comparing its migration distance (TLC) or retention time (HPLC) to that of the known standards.[10][11]

Data Presentation and Interpretation

The successful identification of the N-terminal amino acid relies on a direct comparison with known standards. The following table provides a hypothetical example of retention times for various DNP-amino acids in a reversed-phase HPLC system.

DNP-Amino Acid DerivativeRetention Time (minutes)
DNP-Alanine12.5
DNP-Glycine10.8
DNP-Leucine18.2
DNP-Phenylalanine20.1
This compound 14.3
DNP-Valine16.7

In this example, if the DNP derivative from the unknown peptide has a retention time of 14.3 minutes, it can be confidently identified as threonine.

Mechanistic Insights: The Chemistry of Labeling

The core of the Sanger method is a well-understood chemical transformation. The following diagram illustrates the nucleophilic aromatic substitution reaction between FDNB and the N-terminal amino acid of a peptide.

Caption: Reaction of FDNB with the N-terminal amino acid.

Troubleshooting and Field-Proven Insights

  • Incomplete Labeling: If the labeling reaction is incomplete, ensure the pH of the reaction buffer is between 8 and 9. Also, confirm that a sufficient molar excess of FDNB is used.

  • Degradation of Amino Acids: During acid hydrolysis, some amino acids, particularly serine and threonine, can be partially destroyed.[9] Performing a time-course study of the hydrolysis (e.g., 12, 24, and 48 hours) can help to extrapolate back to the initial amount of the DNP-amino acid.

  • Multiple DNP-Amino Acid Spots: The presence of multiple DNP-amino acid spots on the chromatogram could indicate an impure protein sample with multiple N-termini. Alternatively, if lysine is present, both α-DNP and ε-DNP derivatives will be formed.[1] ε-DNP-lysine can be identified by comparison to its corresponding standard.

  • Low Recovery of DNP-Amino Acid: Ensure efficient extraction of the DNP-amino acid into the organic solvent. Multiple extractions may be necessary. Also, protect the DNP-derivatives from light to prevent photodegradation.

Conclusion: A Foundational Technique with Continued Relevance

While more modern techniques like Edman degradation offer sequential analysis of a peptide, the Sanger method for N-terminal analysis remains a robust and valuable tool in protein chemistry.[4][5] Its simplicity, reliability, and the stability of the DNP-derivatives make it an excellent method for definitively identifying the N-terminal amino acid of a protein or peptide. The use of well-characterized standards, such as this compound, is indispensable for the accuracy and reliability of this foundational biochemical technique.

References

  • Thin layer chromatography of dansyl and dinitrophenyl deriv
  • Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.
  • Polyamide layer chrom
  • Concepts:2,4-dinitrofluorobenzene, N-terminal amino acid identific
  • A Comparative Analysis of N-Terminal Protein Sequencing: Sanger's Reagent vs.
  • A Comparative Guide to N-Terminal Amino Acid Analysis: Sanger's Reagent vs.
  • DNFB-Sanger's reagent for detection of free amino acids.G-Biosciences.
  • N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin.YouTube.
  • Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids.PubMed.
  • Reaction mechanism on derivatization of an amino acid with DNFB.
  • How do peptides react with Edman's reagent?what is its practical - significance?Unknown Source.
  • Products of hydrolysis of dinitrophenylproline and N-terminal proline-peptides with hydrochloric acid.PMC - NIH.
  • Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine).Unknown Source.
  • B1. Amino Acid Analysis and Chemical Sequencing.Biology LibreTexts.

Sources

Application Note: High-Resolution Separation of DNP-Amino Acids by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the separation and analysis of 2,4-dinitrophenyl (DNP) derivatized amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). We delve into the core principles governing the separation, offering a detailed, field-proven methodology designed for researchers, scientists, and drug development professionals. The protocol emphasizes causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. It covers sample derivatization, HPLC system configuration, a validated gradient elution method, system suitability testing, and a practical troubleshooting guide.

Introduction: The Significance of DNP-Amino Acid Analysis

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is a cornerstone technique in protein chemistry. This reaction covalently attaches a dinitrophenyl (DNP) group to the N-terminal α-amino group and the ε-amino group of lysine. The resulting DNP-amino acids possess two key characteristics that make them ideal for HPLC analysis:

  • Strong Chromophore: The DNP group is highly chromophoric, exhibiting strong absorbance in the UV-visible spectrum (typically around 360 nm), which allows for highly sensitive detection.

  • Increased Hydrophobicity: The addition of the nonpolar phenyl group significantly increases the hydrophobicity of the otherwise polar amino acids, making them amenable to retention and separation by reversed-phase chromatography.

Accurate separation and quantification of DNP-amino acids are critical for N-terminal protein sequencing, peptide mapping, and purity analysis in pharmaceutical and biotechnological research. Reversed-phase HPLC is the premier analytical technique for this application due to its high resolution, sensitivity, and reproducibility.

Principle of Separation: A Mechanistic Approach

The separation of a complex mixture of DNP-amino acids on a C18 column is governed by the differential partitioning of each derivative between the nonpolar stationary phase and the polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilyl) bonded silica phase is the most common choice. Its long alkyl chains provide a highly nonpolar surface that interacts with the hydrophobic DNP moiety and the specific side chain (R-group) of each amino acid.

  • Mobile Phase: A gradient elution using a polar aqueous component (Solvent A) and a less polar organic modifier like acetonitrile (Solvent B) is required for effective separation.

  • The Critical Role of pH: The mobile phase is buffered to an acidic pH (typically 4.0-5.0). This is a crucial parameter for several reasons:

    • Suppression of Silanol Ionization: Acidic conditions neutralize the charge on residual silanol groups on the silica surface, which can otherwise cause undesirable ionic interactions with analytes, leading to peak tailing.

    • Consistent Analyte Protonation: By keeping the pH well below the pKa of the DNP-amino acid's carboxylic acid group, we ensure it remains in a single, protonated (neutral) state. This promotes consistent hydrophobic interactions with the C18 phase, resulting in sharp, symmetrical peaks.

Separation is achieved because each DNP-amino acid has a unique overall hydrophobicity. For instance, DNP-Leucine, with its isobutyl side chain, is more hydrophobic and will be retained longer on the column than DNP-Glycine, which has only a hydrogen atom as its side chain. The gradient, which gradually increases the concentration of the organic modifier (acetonitrile), systematically elutes the DNP-amino acids in order of increasing hydrophobicity.

Experimental Protocol: A Validated Workflow

This protocol provides a robust starting point for separating a standard mixture of DNP-amino acids. Optimization may be required depending on the specific sample matrix and available instrumentation.

Materials and Reagents
  • Amino Acid Standards: Analytical grade amino acid standard mixture.

  • Derivatization Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent).

  • Buffer: Sodium bicarbonate (NaHCO₃), Sodium Acetate.

  • Acids: Hydrochloric Acid (HCl).

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).

Step-by-Step Protocol

Step 1: DNP-Amino Acid Sample Preparation (Derivatization)

  • To 100 µL of your amino acid sample or standard, add 100 µL of 1 M sodium bicarbonate to achieve a pH of approximately 9.

  • Add a 2- to 5-fold molar excess of FDNB solution (e.g., 1% w/v in ethanol).

  • Vortex the mixture and incubate in a light-protected container at 60°C for 1 hour.

  • After incubation, cool the mixture to room temperature.

  • Carefully neutralize the solution by adding a small amount of 1 M HCl to bring the pH to ~6.

  • Dilute the sample to the desired concentration with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

  • Filter the final derivatized sample through a 0.45 µm syringe filter before injection to prevent column plugging.

Step 2: HPLC System Configuration and Method Parameters

The following tables summarize the recommended HPLC configuration and gradient program.

Table 1: HPLC System and Operating Conditions

Parameter Recommended Condition Rationale & Notes
HPLC Column Reversed-Phase C18 (ODS), 5 µm, 4.6 x 250 mm A standard dimension column providing good resolution. High-purity, end-capped silica is crucial to minimize peak tailing for all analytes.
Mobile Phase A 20 mM Sodium Acetate, pH 4.5 The acetate buffer controls the pH to ensure consistent analyte protonation and suppress silanol activity.
Mobile Phase B Acetonitrile A common organic modifier with low viscosity and good UV transparency.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Elevated temperature can improve efficiency and reduce backpressure.
Detection UV-Vis Detector at 360 nm The wavelength of maximum absorbance for the DNP chromophore.

| Injection Vol. | 10 µL | Should be optimized. Overloading can cause peak distortion. |

Table 2: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
30.0 50 50
35.0 5 95
40.0 5 95
41.0 95 5

| 50.0 | 95 | 5 |

Step 3: System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified. This is a non-negotiable step in regulated environments and a best practice for all scientific work.

  • Procedure: Make five replicate injections of a known standard mixture of DNP-amino acids.

  • Acceptance Criteria: Calculate the mean and relative standard deviation (%RSD) for retention time and peak area for a selection of well-resolved peaks.

Table 3: System Suitability Parameters and Typical Limits

Parameter Typical Acceptance Criteria Purpose
Repeatability (%RSD of Peak Area) ≤ 2.0% Ensures the injector and pump are delivering reproducible amounts.
Retention Time (%RSD) ≤ 1.0% Confirms the stability of the pump's flow rate and mobile phase composition.
Tailing Factor (T) 0.9 ≤ T ≤ 1.5 Measures peak symmetry. Values > 1.5 may indicate column degradation or secondary interactions.

| Theoretical Plates (N) | > 2000 | A measure of column efficiency. |

If the system fails SST, do not proceed with sample analysis. Consult the troubleshooting section.

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample preparation to data analysis.

DNP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Amino Acid Sample or Standard B Add NaHCO3 (pH ~9) A->B C Add FDNB Reagent B->C D Incubate (60°C, 1 hr) Formation of DNP-Amino Acids C->D E Neutralize & Dilute D->E F Filter (0.45 µm) E->F G Inject Sample F->G H Guard Column G->H I C18 Analytical Column H->I J UV-Vis Detector (360 nm) I->J K Chromatogram Generation J->K MP Mobile Phase Gradient Pump MP->I L Peak Integration & Identification K->L M Quantification & Reporting L->M

Caption: Workflow for DNP-Amino Acid Analysis by RP-HPLC.

Expected Results & Discussion

Using the protocol described, a standard mixture of DNP-amino acids will be separated based on their hydrophobicity.

Table 4: Typical Retention Times (tR) for Common DNP-Amino Acids

DNP-Amino Acid Expected Elution Order Approximate tR (min)
DNP-Aspartic Acid Early ~8.5
DNP-Glutamic Acid Early ~9.2
DNP-Serine Early ~11.0
DNP-Glycine Early ~12.5
DNP-Alanine Middle ~15.1
DNP-Proline Middle ~17.8
DNP-Valine Late ~20.4
DNP-Methionine Late ~21.5
DNP-Leucine Late ~23.6
DNP-Isoleucine Late ~24.1
DNP-Phenylalanine Late ~26.0

| DNP-Tryptophan | Very Late | ~28.2 |

Note: Absolute retention times may vary between systems and columns. The elution order should remain consistent.

The resulting chromatogram should show a series of well-resolved, symmetrical peaks. The separation between critical pairs, such as Leucine and Isoleucine, is a good indicator of the method's resolving power.

Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses common issues.

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Column contamination or degradation. 2. Mobile phase pH is incorrect. 3. Secondary interactions with active silanols.1. Flush the column with a strong solvent or replace it. 2. Prepare fresh mobile phase and verify the pH. 3. Ensure a high-quality, end-capped column is used; slightly lower the pH if possible.
Shifting Retention Times 1. Mobile phase composition is inconsistent. 2. Pump flow rate is unstable. 3. Column temperature is fluctuating.1. Prepare fresh mobile phase; ensure proper mixing/degassing. 2. Check for leaks, prime the pump, and check pump seals. 3. Ensure the column oven is stable at the set temperature.
Poor Resolution 1. Loss of column efficiency. 2. Sample overload. 3. Inappropriate gradient slope.1. Replace the column. 2. Dilute the sample or reduce injection volume. 3. Flatten the gradient (make it longer) in the region where peaks are co-eluting.
High Backpressure 1. Blockage in the system (frit, guard column, or column inlet). 2. Buffer precipitation.1. Systematically disconnect components to locate the blockage. Reverse-flush or replace the blocked component. 2. Ensure the buffer is fully dissolved and miscible with the organic solvent.

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the separation of DNP-amino acids by reversed-phase HPLC. By understanding the chemical principles behind the separation and adhering to rigorous system suitability and troubleshooting practices, researchers can achieve reliable, high-quality data. The provided method serves as a validated starting point that can be adapted and optimized for a wide range of applications in protein analysis and quality control.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of DNP-Amino Acids.
  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ResearchGate. (n.d.). Parameters required for system suitability test of HPLC method. [Image]. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphth

Application Note: A Comprehensive Guide to the Mobile Phase Composition for the Chromatographic Analysis of DNP-Threonine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the chromatographic analysis of 2,4-dinitrophenyl (DNP)-threonine. As a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying principles governing the separation. We will delve into the rationale behind mobile phase selection in reversed-phase high-performance liquid chromatography (RP-HPLC), offering a robust protocol for reproducible and accurate quantification of DNP-threonine. This guide is designed to be a self-validating system, providing the user with the necessary knowledge to not only execute the protocol but also to troubleshoot and adapt it for specific analytical challenges.

Introduction: The Significance of DNP-Threonine Analysis

Threonine is an essential amino acid with two chiral centers, leading to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The derivatization of threonine with 2,4-dinitrofluorobenzene (DNFB), first pioneered by Sanger, yields DNP-threonine, a derivative that is highly useful for chromatographic analysis due to its strong UV absorbance. The accurate separation and quantification of DNP-threonine are critical in various fields, including protein sequencing, pharmaceutical development, and food science, where the specific stereoisomers can have vastly different physiological effects.

This guide will focus on reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful and versatile technique for the analysis of DNP-amino acids. We will explore the critical role of the mobile phase composition in achieving optimal separation of DNP-threonine.

The Principle of Separation: A Deep Dive into Mobile Phase Effects

The separation of DNP-amino acids by RP-HPLC is primarily governed by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The hydrophobicity of the DNP group provides good retention on C18 columns. The mobile phase, a mixture of an aqueous component and an organic modifier, plays a pivotal role in modulating this retention and achieving separation.

Causality Behind Experimental Choices:

  • Aqueous Component and pH Control: An acidic buffer is commonly employed as the aqueous component of the mobile phase. This is crucial for suppressing the ionization of the carboxylic acid group of DNP-threonine. At a pH below the pKa of the carboxylic acid, the molecule is in its less polar, protonated form, leading to increased retention on the nonpolar stationary phase. Careful control of pH is therefore essential for reproducible retention times and peak shapes.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in the mobile phase for DNP-amino acid analysis. Increasing the concentration of the organic modifier decreases the polarity of the mobile phase, which in turn reduces the retention time of the DNP-amino acid by causing it to partition more readily into the mobile phase. The choice between acetonitrile and methanol can influence the selectivity of the separation.

  • Gradient Elution: Due to the varying polarities of different DNP-amino acids in a mixture, a gradient elution is typically required for their separation. This involves gradually increasing the concentration of the organic modifier during the chromatographic run, allowing for the elution of more strongly retained components.

Experimental Workflow for DNP-Threonine Analysis

The following diagram illustrates the general workflow for the analysis of DNP-threonine, from sample preparation to data analysis.

DNP-Threonine Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Threonine-containing Sample Derivatization Derivatization with DNFB Sample->Derivatization Cleanup Sample Cleanup (e.g., Filtration) Derivatization->Cleanup Injection Injection into HPLC Cleanup->Injection Derivatized Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: Workflow for DNP-Threonine Analysis.

Detailed Protocols

Protocol: Derivatization of Threonine with DNFB

This protocol provides a general procedure for the derivatization of threonine with 2,4-dinitrofluorobenzene (DNFB).

Materials:

  • Threonine standard solution or sample

  • 1 M Sodium bicarbonate solution

  • DNFB solution (e.g., in ethanol)

  • 1 M Hydrochloric acid

  • HPLC grade water, acetonitrile, and methanol

  • Heating block or water bath

  • Vortex mixer

  • Amber vials

Procedure:

  • To your threonine sample in an amber vial, add an equal volume of 1 M sodium bicarbonate solution to adjust the pH to approximately 9.

  • Add an excess of the DNFB solution. A 2 to 5-fold molar excess of DNFB over the total amount of amino groups is typically sufficient.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath. It is important to protect the mixture from light during incubation.

  • After incubation, cool the mixture to room temperature.

  • Carefully neutralize the excess sodium bicarbonate by adding a small amount of 1 M HCl until the solution is slightly acidic (pH ~6).

  • Dilute the derivatized sample with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol: HPLC Analysis of DNP-Threonine

This protocol outlines a reliable starting point for the RP-HPLC analysis of DNP-threonine. Optimization may be necessary depending on the specific HPLC system and analytical goals.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended. High-purity, end-capped silica can minimize peak tailing.

Mobile Phase Composition:

  • Mobile Phase A: 20 mM Sodium Acetate, adjusted to pH 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

ParameterRecommended Value/ConditionRationale and Notes
Column Reversed-phase C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for DNP-amino acids.
Mobile Phase A 20 mM Sodium Acetate, pH 4.5The acidic pH ensures that the carboxylic acid group of DNP-threonine is protonated, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography of DNP-amino acids.
Gradient 5% to 50% B over 30 minutesA gradient is typically necessary to elute a range of DNP-amino acids with varying polarities. This gradient can be optimized for the specific sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be adjusted based on column dimensions.
Column Temperature 25-40 °CTemperature can affect retention time and selectivity. Maintaining a constant temperature is crucial for reproducibility.
Detection Wavelength 360 nmDNP derivatives have a strong absorbance at this wavelength.
Injection Volume 10-20 µLDependent on sample concentration and instrument sensitivity.

Trustworthiness: A Self-Validating System

The protocols provided here are designed to be self-validating. The use of a well-characterized C18 column with a buffered mobile phase ensures a robust separation. By understanding the principles outlined in Section 2, researchers can logically troubleshoot common issues:

  • Poor Peak Shape: This can often be attributed to improper pH of the mobile phase. Ensure the pH of Mobile Phase A is consistently maintained.

  • Shifting Retention Times: Fluctuations in column temperature or mobile phase composition are common causes. The use of a column oven and freshly prepared mobile phases is recommended.

  • Poor Resolution: The gradient profile may need optimization. A shallower gradient can improve the separation of closely eluting peaks.

Conclusion

This application note has provided a comprehensive overview of the mobile phase composition for the chromatographic analysis of DNP-threonine. By understanding the fundamental principles of reversed-phase chromatography and following the detailed protocols, researchers can achieve reliable and reproducible results. The key to successful analysis lies in the careful control of mobile phase pH and the optimization of the organic modifier gradient.

References

  • Wang, Y., et al. (2008). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • Knapp, D. R. (1998). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. PMC - NIH. Retrieved from [Link]

  • Hodges, R. S., et al. (1993). High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues. PubMed. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1997). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. PubMed. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam

Application Note & Protocol: A Guide to DNP Derivatization of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the sample preparation and derivatization of peptides using 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent. The process, which results in the formation of a stable dinitrophenyl (DNP) adduct, is critical for a variety of applications, including N-terminal amino acid analysis, peptide sequencing, and the development of immunological assays. We delve into the underlying chemical principles, outline critical experimental parameters, and provide detailed, field-tested protocols for robust and reproducible derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique.

Principle of DNP Derivatization

The derivatization of peptides with DNFB is a classic example of a nucleophilic aromatic substitution reaction. The process, first introduced by Frederick Sanger for sequencing the insulin protein, targets the primary amine of the N-terminal amino acid and the epsilon-amine of lysine residues.

The reaction proceeds as follows:

  • Deprotonation: The reaction is conducted under mildly alkaline conditions (pH 8-9.5). This is crucial to deprotonate the target primary amino groups (-NH2) of the peptide, transforming them into a potent nucleophile (-NH-).

  • Nucleophilic Attack: The deprotonated amine attacks the electron-deficient carbon atom (C1) of the DNFB molecule, which is activated by the two electron-withdrawing nitro groups.

  • Formation of Meisenheimer Complex: A transient, negatively charged intermediate known as a Meisenheimer complex is formed.

  • Elimination & Product Formation: The complex stabilizes by eliminating a fluoride ion, resulting in the formation of a highly stable, yellow-colored DNP-peptide adduct.

This covalent modification allows for sensitive detection and quantification of peptides, as the DNP group is a strong chromophore, readily detectable by UV-Vis spectrophotometry (λmax ≈ 360 nm).

DNP Derivatization Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products Peptide Peptide (R-NH2) Meisenheimer Meisenheimer Complex (Transient) Peptide->Meisenheimer Nucleophilic Attack DNFB DNFB (Sanger's Reagent) DNFB->Meisenheimer Conditions Alkaline pH (8-9.5) Bicarbonate Buffer Conditions->Peptide Deprotonates Amine DNP_Peptide DNP-Peptide Adduct (Yellow, Stable) Meisenheimer->DNP_Peptide Fluoride Elimination HF HF Meisenheimer->HF

Caption: Chemical mechanism of DNP derivatization of a peptide N-terminus.

Critical Sample Preparation & Reaction Parameters

The success of DNP derivatization hinges on meticulous sample preparation and precise control over reaction conditions. Failure to optimize these parameters can lead to incomplete reactions, undesirable side-products, and inaccurate downstream analysis.

Peptide Purity and Buffer Composition
  • Purity: The peptide sample must be free of extraneous primary amine-containing compounds (e.g., Tris buffer, free amino acids, or ammonium salts). These contaminants will compete with the peptide for DNFB, leading to an underestimation of the peptide concentration and consumption of the reagent.

    • Recommendation: Purify peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize from a volatile buffer like ammonium bicarbonate or a dilute acetic acid/water/acetonitrile mixture. If the peptide is in a non-volatile or amine-containing buffer, desalting via solid-phase extraction (SPE) is mandatory.

  • Buffer Choice: The reaction buffer must be amine-free and maintain a stable alkaline pH.

    • Recommendation: A 0.1 M sodium bicarbonate or sodium borate buffer at a pH between 8.5 and 9.5 is ideal. This ensures the N-terminal amine is sufficiently deprotonated to be nucleophilic without promoting significant hydrolysis of the peptide backbone.

Key Reaction Variables

The interplay between reagent concentration, temperature, and time dictates the reaction's efficiency.

ParameterRecommended RangeRationale & Expert Insights
DNFB Molar Excess 5 to 20-foldA molar excess ensures the reaction goes to completion, especially for dilute peptide samples. However, excessive DNFB increases the difficulty of post-reaction cleanup. Start with a 10-fold excess and optimize if necessary.
pH 8.5 - 9.5This is the "sweet spot" for derivatization. Below pH 8, the reaction rate slows dramatically as the amine becomes protonated. Above pH 10, competing hydrolysis of DNFB to 2,4-dinitrophenol becomes a significant side reaction.
Temperature 25 - 40 °CRoom temperature (25 °C) is often sufficient. Gently warming to 37-40 °C can accelerate the reaction for sterically hindered N-termini. Avoid high temperatures (>50 °C) which can degrade both the peptide and the reagent.
Reaction Time 1 - 4 hoursMost reactions are complete within 2 hours. Monitor progress by observing the development of the characteristic yellow color. For kinetic studies or difficult peptides, a time-course experiment may be required.
Solvent Aqueous buffer with co-solventDNFB has poor aqueous solubility. A water-miscible organic solvent like ethanol or acetonitrile (5-20% v/v) is often added to the reaction mixture to keep the reagent in solution.
Light Conditions Dark or subdued lightDNP derivatives are light-sensitive and can photodegrade over time.[1] Performing the reaction in the dark (e.g., by wrapping the reaction vessel in aluminum foil) is a best practice to ensure product stability.

Detailed Experimental Protocols

The following protocols provide a starting point for two common applications. Safety Note: DNFB is toxic, a skin sensitizer, and a suspected mutagen. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Protocol 1: DNP Derivatization of a Purified Peptide for HPLC Analysis

This protocol is designed for quantifying or identifying a peptide using its DNP derivative's chromophoric properties.

Materials:

  • Purified, lyophilized peptide

  • DNFB solution: 10 mg/mL in absolute ethanol (prepare fresh)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.8

  • Quenching Solution: 1 M HCl

  • HPLC-grade water and acetonitrile

  • Microcentrifuge tubes (amber or wrapped in foil)

Procedure:

  • Peptide Reconstitution: Accurately weigh ~1 mg of the lyophilized peptide. Reconstitute in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In a 1.5 mL amber microcentrifuge tube, combine:

    • 100 µL of the peptide solution (contains ~100 µg of peptide).

    • Calculate the required volume of DNFB solution for a 10-fold molar excess.

    • Add the calculated volume of the 10 mg/mL DNFB solution.

    • Expert Tip: Vortex gently immediately after adding DNFB to prevent precipitation.

  • Incubation: Incubate the reaction mixture for 2 hours at 37 °C in the dark (e.g., in a shaker-incubator). A distinct yellow color should develop.

  • Quenching: Stop the reaction by adding 10 µL of 1 M HCl. This acidifies the solution, protonating any remaining amines and stopping the reaction. The solution may change from yellow to a lighter yellow/colorless depending on the final pH.

  • Cleanup (Optional but Recommended): To remove excess DNFB and dinitrophenol, perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with acetonitrile, then equilibrate with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the acidified reaction mixture.

    • Wash with 0.1% TFA in water to remove salts and dinitrophenol.

    • Elute the DNP-peptide with a solution of 50-70% acetonitrile in water with 0.1% TFA.

  • Analysis: Lyophilize the eluted sample and reconstitute in a suitable mobile phase for RP-HPLC analysis. Detect the DNP-peptide at ~360 nm.

Protocol 2: DNP Derivatization of a Carrier Protein (e.g., BSA) for Immunogen Preparation

This protocol describes the modification of lysine residues on a large protein to create a DNP-haptenated carrier for antibody production or immunoassays.

Materials:

  • Bovine Serum Albumin (BSA) or other carrier protein

  • DNFB solution: 20 mg/mL in acetonitrile

  • Reaction Buffer: 0.1 M Sodium Borate, pH 9.2

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Solution: Dissolve BSA in Reaction Buffer to a concentration of 10 mg/mL.

  • Reaction Setup:

    • In a glass vial wrapped in foil, add 5 mL of the BSA solution (50 mg total).

    • While gently stirring, slowly add 500 µL of the DNFB solution dropwise. This corresponds to a significant molar excess to ensure high derivatization density.

  • Incubation: Continue to stir the mixture at room temperature for 4 hours in the dark. The solution will turn deep yellow.

  • Post-Reaction Cleanup: The goal is to remove all unreacted DNFB and dinitrophenol.

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against 1 L of PBS at 4 °C.

    • Perform at least four buffer changes over 48 hours, or until the dialysis buffer remains clear and colorless.

  • Quantification & Storage:

    • Measure the protein concentration using a BCA assay (the DNP modification interferes with A280 readings).

    • The degree of DNP substitution can be estimated by measuring the absorbance at 360 nm (using an extinction coefficient for DNP-lysine of ~17,400 M⁻¹cm⁻¹).

    • Store the DNP-BSA conjugate in aliquots at -20 °C or -80 °C.

Workflow Visualization

The following diagram outlines the complete process from initial sample assessment to final analysis of the DNP-derivatized peptide.

DNP Derivatization Workflow cluster_prep Phase 1: Sample Preparation cluster_reaction Phase 2: Derivatization Reaction cluster_analysis Phase 3: Analysis start Start: Peptide Sample purity_check Assess Purity & Buffer Composition start->purity_check purify Purify / Desalt (HPLC or SPE) purity_check->purify Contaminants Present? quantify Quantify Peptide (e.g., A214 or AAA) purity_check->quantify Clean Sample purify->quantify dissolve Dissolve Peptide in Alkaline Buffer (pH 8.5-9.5) quantify->dissolve add_dnfb Add Molar Excess of DNFB Solution dissolve->add_dnfb incubate Incubate (25-40°C) in the Dark add_dnfb->incubate quench Quench Reaction (Acidify) incubate->quench cleanup Post-Reaction Cleanup (SPE or Dialysis) quench->cleanup analyze Downstream Analysis (HPLC, MS, ELISA, etc.) cleanup->analyze end End: Characterized DNP-Peptide analyze->end

Caption: A comprehensive workflow for peptide DNP derivatization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Yellow Color Development 1. Incorrect pH (too acidic).2. Inactive/degraded DNFB reagent.3. Presence of competing amines (e.g., Tris buffer).4. Peptide N-terminus is blocked (e.g., pyroglutamate).1. Verify buffer pH is between 8.5 and 9.5.2. Use a fresh bottle of DNFB or prepare a fresh stock solution.3. Purify/desalt the peptide sample prior to derivatization.4. Confirm N-terminal availability via an alternative method like Edman degradation.
Precipitate Forms During Reaction 1. DNFB concentration exceeds its solubility.2. Peptide is not soluble at the reaction pH.1. Add a small amount of organic co-solvent (acetonitrile/ethanol).2. Ensure the peptide is fully dissolved in the buffer before adding DNFB. Test peptide solubility in the chosen buffer beforehand.
Multiple Peaks in HPLC Chromatogram 1. Incomplete reaction.2. Derivatization at multiple sites (N-terminus and Lysine residues).3. Peptide degradation.4. Excess reagent and byproducts.1. Increase reaction time or DNFB molar excess.2. This is expected if Lysine is present. Use mass spectrometry to confirm the identity of each peak.3. Avoid harsh pH (>10) or high temperatures.4. Implement a post-reaction cleanup step (SPE).
Loss of DNP Signal Over Time 1. Photodegradation of the DNP group.1. Store DNP-peptides in the dark and at low temperatures (-20 °C or -80 °C). Use amber vials for storage and analysis.

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences Technical Resources. Link

  • Bhavanandan, V. P., & Katlic, A. W. (1979). The interaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulfonate with sialoglycoproteins. Journal of Biological Chemistry, 254(10), 4000-4008. Link

  • LibreTexts Chemistry. (2019). A5. Reactions of Lysine. Chemistry LibreTexts. Link

  • Anjali, S., & Raghunatha, R. K. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Analytical Biochemistry, 306(1), 105-110. Link

Sources

Application Notes and Protocols: The Role of DNP-Derivatization in Advanced Peptide Mapping

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Peptide mapping is an indispensable technique in the biopharmaceutical industry for protein characterization, identity confirmation, and stability testing.[1] While modern workflows predominantly rely on liquid chromatography coupled with mass spectrometry (LC-MS), certain analytical challenges—such as definitive N-terminal identification and enhancing the detection of specific peptides—necessitate orthogonal chemical strategies. This document revisits a foundational technique, 2,4-dinitrophenyl (DNP) derivatization, and recontextualizes its application for modern peptide mapping challenges.

Historically, 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, was instrumental in the first-ever protein sequencing of insulin.[2][3][4] It selectively labels the N-terminal amino acid of a polypeptide. When this N-terminal residue is threonine, a stable DNP-threonine derivative is formed. While largely superseded by automated Edman degradation and high-resolution mass spectrometry for de novo sequencing[5][6], the principles of DNP derivatization offer robust solutions for specific, contemporary problems in protein analysis.

This guide provides the scientific rationale and detailed protocols for two key applications of DNP derivatization within a peptide mapping framework:

  • Definitive N-Terminal Confirmation of Peptides: A modernized approach to Sanger's method to provide unambiguous identification of an N-terminal amino acid, serving as an orthogonal validation to mass spectrometry data.

  • Enhanced UV-Vis Detection for Quantitative Analysis: Leveraging the strong chromophoric properties of the DNP group to improve the detection and quantitation of N-terminal peptides that may otherwise exhibit poor spectrophotometric response.

Foundational Principles: Peptide Mapping and Chemical Derivatization

Peptide mapping is the cornerstone of protein primary structure analysis.[7] The process typically involves the enzymatic digestion of a protein into a predictable set of smaller peptides, which are then separated and analyzed, most commonly by LC-MS/MS.[8] This allows for the verification of the amino acid sequence, the identification of post-translational modifications (PTMs), and the assessment of product-related impurities.[5][9]

However, several challenges persist:

  • Incomplete Sequence Coverage: Hydrophobic or very hydrophilic peptides can be difficult to retain and detect, leading to gaps in the sequence map.[9][10]

  • Ambiguous Identifications: Mass spectrometry data can sometimes be ambiguous, especially when distinguishing between isobaric residues (e.g., leucine/isoleucine) or interpreting complex fragmentation spectra.[5][10]

  • Poor Detection Sensitivity: Peptides lacking aromatic residues may have low UV absorbance, complicating their quantitation in traditional HPLC-UV setups.

Chemical derivatization is a powerful technique to address these issues by modifying specific functional groups on a peptide to improve its analytical properties.[11][12] Derivatization can enhance ionization efficiency for MS, improve chromatographic separation, or, in the case of DNP labeling, introduce a potent chromophore for UV-Vis detection.[11][13]

The Chemistry of Sanger's Reagent

1-fluoro-2,4-dinitrobenzene (DNFB) reacts with free primary and secondary amines, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains, via a nucleophilic aromatic substitution mechanism.[4][14] The reaction is typically carried out under mildly alkaline conditions (pH ~8.5-9.0).[2][15] The resulting dinitrophenyl (DNP) derivative is a stable, yellow-colored compound.[16] Crucially, the bond formed between the DNP group and the N-terminal amino acid is resistant to acid hydrolysis, which cleaves all other peptide bonds.[15][16] This unique stability is the chemical basis for its use in N-terminal identification.

Figure 1: DNP Derivatization of an N-Terminal Threonine cluster_reactants Reactants cluster_products Products Peptide Peptide (N-Terminal Threonine) Reaction Nucleophilic Aromatic Substitution (pH 8.5-9.0) Peptide->Reaction DNFB DNFB (Sanger's Reagent) DNFB->Reaction DNP_Peptide DNP-Peptide (Yellow Derivative) HF HF Reaction->DNP_Peptide Reaction->HF

Caption: Chemical reaction of DNFB with a peptide's N-terminal threonine.

Application I: Definitive N-Terminal Identification of Peptides

While modern MS/MS algorithms are powerful, they can produce ambiguous results, especially for novel biotherapeutics or when unexpected modifications are present.[5] Using DNP derivatization provides an independent, chemical method to confirm the identity of the N-terminal amino acid of a protein or a specific peptide fragment, serving as a valuable orthogonal technique.

Causality Behind the Protocol

This protocol is designed to isolate and identify only the original N-terminal amino acid.

  • DNFB Labeling: The initial step specifically tags the N-terminal amine.

  • Acid Hydrolysis: The subsequent harsh hydrolysis (6 M HCl) breaks every peptide bond except the stable DNP-N-terminal bond.[16]

  • Extraction & Chromatography: The hydrophobicity of the DNP group allows the DNP-amino acid to be selectively extracted away from the free, unlabeled amino acids.[15] Identification is then achieved by comparing the retention time of the unknown DNP derivative to a known analytical standard (e.g., DNP-threonine) via HPLC-UV.

Protocol: N-Terminal Identification

Objective: To identify the N-terminal amino acid of a purified protein or peptide pool.

Materials:

  • Purified protein/peptide sample (1-5 mg)

  • Sanger's Reagent (DNFB) solution: 5% (v/v) in absolute ethanol

  • Sodium bicarbonate buffer: 1 M, pH 8.5

  • Hydrochloric Acid (HCl): 6 M, sequencing grade

  • Ether or Ethyl Acetate: HPLC grade

  • DNP-amino acid standards (including DNP-threonine)

  • HPLC system with a UV-Vis detector and a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified protein or lyophilized peptide digest in 1 mL of 1 M sodium bicarbonate buffer. Ensure complete dissolution.

  • DNP Labeling:

    • To the sample solution, add 2 mL of the 5% DNFB solution in ethanol.[2]

    • Incubate the mixture at 40°C for 2 hours with gentle agitation, protected from light. A yellow precipitate of the DNP-peptide may form.

  • Purification of DNP-Peptide:

    • After incubation, evaporate the ethanol under a stream of nitrogen.

    • Wash the remaining aqueous solution three times with equal volumes of ether or ethyl acetate to remove excess unreacted DNFB. Discard the organic layers.

    • Lyophilize the remaining aqueous solution containing the DNP-peptide to dryness.

  • Acid Hydrolysis:

    • Add 1 mL of 6 M HCl to the dried DNP-peptide.[15]

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat the mixture at 110°C for 16-24 hours to completely hydrolyze all peptide bonds.[15]

  • Extraction of DNP-Amino Acid:

    • After hydrolysis, cool the sample to room temperature.

    • Add 2 mL of water to the hydrolysate.

    • Extract the yellow DNP-amino acid by partitioning three times against 2 mL of ether or ethyl acetate. The DNP-amino acid will move to the organic phase, while the free amino acids remain in the aqueous phase.[15]

    • Pool the organic extracts and evaporate to dryness under nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried DNP-amino acid extract in a known volume (e.g., 200 µL) of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Inject the sample onto the HPLC system.

    • Run a gradient elution on a C18 column, monitoring the effluent at 360 nm.

    • Separately, inject the DNP-threonine standard and other DNP-amino acid standards.

    • Identify the N-terminal amino acid by matching the retention time of the peak from the sample extract with that of a known standard.

Application II: Enhancing UV Detection of N-Terminal Peptides

In a standard peptide map, peptides are often detected by monitoring UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues). N-terminal peptides that lack aromatic amino acids can be difficult to detect and quantify accurately at 280 nm. Derivatizing the entire peptide digest with DNFB tags every peptide at its N-terminus, introducing a strong chromophore (λmax ≈ 360-395 nm) that allows for highly sensitive and selective detection.[13]

Causality Behind the Protocol

This protocol is designed to label peptides for enhanced detection while keeping them intact for subsequent MS analysis.

  • Enzymatic Digestion: A standard protein digestion is performed to generate the peptide map.

  • Mild Derivatization: The reaction with DNFB is performed under controlled conditions to ensure labeling of the N-terminal amines (and lysine side chains) without causing peptide hydrolysis.

  • Direct LC-UV-MS Analysis: The resulting mixture of DNP-peptides is analyzed directly. The UV detector is set to 360 nm for sensitive detection of all N-terminally labeled peptides. The mass spectrometer then provides mass information for each DNP-peptide, allowing for sequence confirmation.

Protocol: Enhanced UV Detection in Peptide Mapping

Objective: To improve the UV detection and quantitation of N-terminal peptides within a complex digest.

Materials:

  • Protein of interest (e.g., monoclonal antibody)

  • Digestion buffer (e.g., Tris-HCl, Ammonium Bicarbonate)

  • Denaturant/Reducing/Alkylating agents (e.g., Guanidine-HCl, DTT, IAA)

  • Protease (e.g., Trypsin, MS-grade)

  • DNFB solution: 1% (v/v) in acetonitrile

  • Reaction buffer: 100 mM sodium borate, pH 9.0

  • LC-MS system with UV-Vis detector

Procedure:

  • Protein Digestion (Standard Workflow):

    • Denature, reduce, and alkylate ~100 µg of the protein according to a standard protocol.[5]

    • Buffer-exchange the protein into the digestion buffer.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-16 hours.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Derivatization:

    • Take a known aliquot of the peptide digest and adjust the pH to ~9.0 using the sodium borate buffer.

    • Add a 10-fold molar excess of the 1% DNFB solution relative to the estimated total amount of peptides.

    • Incubate at room temperature for 1 hour, protected from light.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris) or by acidifying with formic acid.

  • LC-UV-MS Analysis:

    • Inject the DNP-derivatized peptide mixture onto the LC-MS system.

    • Set the UV-Vis detector to monitor at both 214 nm and 360 nm.

    • Perform a standard reversed-phase gradient elution.

    • Acquire MS and MS/MS data across the elution profile.

    • Process the data using peptide mapping software, accounting for the mass shift caused by the DNP modification (+166.00 Da for N-termini, +167.06 Da for internal lysines if the peptide bond is cleaved).

Figure 2: Integrated DNP-Peptide Mapping Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein Intact Protein Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Derivatization DNP Derivatization (DNFB, pH 9.0) Digestion->Derivatization LC Reversed-Phase LC Separation Derivatization->LC UV UV-Vis Detection (214 nm & 360 nm) LC->UV MS MS / MS/MS Mass Analysis UV->MS Data Data Processing (Confirm Sequence + PTMs) MS->Data

Caption: Workflow for enhanced peptide detection using DNP derivatization.

Data Summary and Key Considerations

ParameterApplication I: N-Terminal IDApplication II: Enhanced UV DetectionRationale
Starting Material Purified Protein or Peptide PoolProtein DigestApp I requires a single N-terminus; App II maps a complex mixture.
DNFB Reaction pH 8.5 - 9.09.0Optimal for nucleophilic attack by the amino group.[2]
Reaction Time 2 hours @ 40°C1 hour @ RTApp I aims for complete labeling prior to destruction; App II is a milder reaction to preserve peptides.
Post-Reaction Step 6 M HCl HydrolysisAcidification (Quench)The core difference: App I isolates the N-terminus; App II analyzes intact peptides.
Primary Detection HPLC-UV @ 360 nmLC-UV-MS @ 360 nmThe DNP group has a characteristic absorbance maximum around 360-395 nm.[13]
Key Output Retention time match to standardUV chromatogram + MS spectraConfirms identity vs. provides quantitative and mass data.

Important Considerations:

  • Side Reactions: DNFB will also react with the ε-amino group of lysine, and to a lesser extent, the phenolic group of tyrosine and the imidazole group of histidine. These potential modifications must be accounted for during data analysis.[15]

  • Edman Degradation Comparison: While DNP derivatization is excellent for single N-terminal identification, Edman degradation is superior for sequential analysis of multiple residues from the N-terminus.[15][17] However, the DNP method is simpler, does not require a dedicated sequencer, and can be performed with basic lab equipment.

  • Mass Shift: When analyzing DNP-peptides by MS, remember to account for the mass addition of the dinitrophenyl group (C₆H₃N₂O₄), which is a monoisotopic mass of 167.0218 Da. After the loss of HF, the net addition is 166.00 Da.

Conclusion

While Sanger's reagent is a classic tool from the dawn of protein chemistry, its application is not merely historical. By integrating DNP derivatization into modern peptide mapping workflows, researchers can gain access to a robust, simple, and effective chemical tool. Whether used to provide definitive, orthogonal confirmation of an N-terminal threonine (or any other amino acid) or to significantly boost the UV signal of otherwise hard-to-detect peptides, DNP derivatization remains a valuable technique for in-depth protein characterization in research and biopharmaceutical development.

References

  • CuriRx, Inc. (n.d.). Peptide Mapping Challenges That An Experienced CDMO Can Solve. CuriRx, Inc. Retrieved from [Link]

  • Emery Pharma. (n.d.). Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. Retrieved from [Link]

  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. Retrieved from [Link]

  • Sokolowska, I., et al. (2024). Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. Retrieved from [Link]

  • Tsybovsky, Y., et al. (2021). Addressing common challenges of biotherapeutic protein peptide mapping using recombinant trypsin. PubMed. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. Retrieved from [Link]

  • Quora. (2014). How does Sanger's reagent work?. Quora. Retrieved from [Link]

  • Klapkuch, G., & Czerwenka, C. (2011). Derivatization of peptides for improved detection by mass spectrometry. In Annu. Rep. Prog. Chem., Sect. B: Org. Chem. (Vol. 107, pp. 339-361). Royal Society of Chemistry.
  • Chromatography Today. (n.d.). Biopharmaceutical peptide mapping; addressing the challenges with simple fast, and reproducible workflows. Chromatography Today. Retrieved from [Link]

  • LibreTexts. (2019). 6.III: Protein sequencing. Biology LibreTexts. Retrieved from [Link]

  • Griep-Raming, J., et al. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC - NIH. Retrieved from [Link]

  • Anathy, V., & Dakshinamurti, K. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Wikipedia. Retrieved from [Link]

  • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DNP-Threonine Resolution in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the resolution of 2,4-dinitrophenyl (DNP) derivatives of threonine in their thin-layer chromatography (TLC) experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.

Troubleshooting Common Issues: A Causal Approach

Poor resolution in TLC can stem from a variety of factors, from sample preparation to the developing conditions. Let's address the most common problems in a question-and-answer format, focusing on the "why" behind each solution.

Q1: My DNP-threonine spot is streaking and not forming a compact spot. What's causing this and how can I fix it?

A1: Streaking is a frequent issue in TLC and can be attributed to several factors, primarily sample application and interactions with the stationary phase.[1][2]

  • Causality:

    • Overloading: Applying too much sample to the plate is a common cause of streaking.[1][2] When the sample concentration is too high, the stationary phase becomes saturated at the point of application. This prevents the molecules from partitioning properly between the stationary and mobile phases as the solvent front moves, leading to a continuous "streak" rather than a discrete spot.

    • Strong Sample-Stationary Phase Interactions: DNP-threonine, with its polar carboxyl and hydroxyl groups, can interact strongly with the polar silica gel stationary phase. If the mobile phase is not polar enough to effectively compete for these interaction sites, the DNP-threonine molecules will "drag" along the stationary phase, causing streaking.[1]

    • Sample Impurities: The presence of highly polar impurities in your sample can also contribute to streaking.

  • Solutions:

    • Reduce Sample Concentration: Prepare a more dilute solution of your DNP-threonine sample. It's often better to apply a smaller volume of a concentrated sample multiple times to the same spot, allowing the solvent to evaporate between applications, to achieve a tight, concentrated starting band.[2][3]

    • Modify Mobile Phase Polarity: To counteract strong interactions with the silica gel, you can increase the polarity of your mobile phase. Adding a small amount of a polar solvent like methanol or acetic acid can help to displace the DNP-threonine from the stationary phase and improve spot shape.[1] For acidic compounds like DNP-amino acids, adding a small amount of acetic or formic acid to the mobile phase can improve spot shape by ensuring the analyte is in a single protonation state.[1]

    • Sample Cleanup: If you suspect impurities, consider a simple purification step for your sample before spotting it on the TLC plate.

Q2: I'm seeing very poor separation between DNP-threonine and other DNP-amino acids in my mixture. How can I improve the resolution?

A2: Achieving good resolution between structurally similar compounds like DNP-amino acids is the core challenge of this TLC application. The key lies in optimizing the mobile phase composition to exploit the subtle differences in their polarities.

  • Causality:

    • Inappropriate Mobile Phase Polarity: The "like dissolves like" principle is fundamental here. If your mobile phase is too polar, all the DNP-amino acids will travel with the solvent front, resulting in high Rf values and no separation. Conversely, if it's not polar enough, the compounds will remain at the baseline.[4] The goal is to find a "sweet spot" where the components of your mixture have differential solubility and adsorption.

    • Stationary Phase Choice: While silica gel is the most common stationary phase for separating DNP-amino acids, for particularly challenging separations, alternative stationary phases like cellulose or reversed-phase (C18) plates can offer different selectivity.[4][5]

  • Solutions:

    • Systematic Mobile Phase Optimization: The most effective approach is to systematically vary the composition of your mobile phase. A common and effective mobile phase system for amino acids and their derivatives is a ternary mixture of butanol, acetic acid, and water.[3][6] You can systematically adjust the ratios of these components to fine-tune the polarity. For instance, increasing the proportion of butanol will decrease the overall polarity, while increasing the acetic acid or water content will increase it.

    • Consider a Second Dimension (2D-TLC): If a single mobile phase system is insufficient, two-dimensional TLC can be a powerful technique. After running the plate in one solvent system, you dry it, rotate it 90 degrees, and then develop it in a second, different mobile phase.[7] This can effectively separate compounds that co-elute in the first dimension.

Q3: My DNP-threonine spot is barely moving from the baseline (low Rf value). What does this indicate and what should I do?

A3: A low retention factor (Rf) value indicates that your DNP-threonine is interacting too strongly with the stationary phase and is not sufficiently soluble in the mobile phase.[4]

  • Causality:

    • Insufficient Mobile Phase Polarity: The mobile phase is not polar enough to effectively move the polar DNP-threonine up the plate.

  • Solutions:

    • Increase Mobile Phase Polarity: You need to increase the eluting power of your mobile phase. This can be achieved by increasing the proportion of the polar component in your solvent mixture (e.g., increasing the amount of acetic acid or water in a butanol/acetic acid/water system).[4]

Q4: The spots for my DNP-amino acids are visible, but they are very faint. How can I improve their visibility?

A4: Faint spots are typically due to either low sample concentration or issues with the visualization method.[3][4]

  • Causality:

    • Insufficient Sample Concentration: The amount of DNP-threonine spotted on the plate is below the detection limit of your visualization method.[2]

    • Incomplete Reaction (if applicable): If the DNP derivatization was incomplete, you will have a lower concentration of the DNP-amino acid.

    • Sub-optimal Visualization: DNP-amino acids are naturally yellow, but their visibility can be enhanced.

  • Solutions:

    • Increase Sample Concentration: You can either spot a larger volume of your sample or, more effectively, apply the sample multiple times to the same spot, allowing the solvent to dry in between each application.[2][3]

    • Enhance Visualization: While DNP-derivatives are colored, their visibility can be improved by viewing the plate under UV light.[8] Some sources also mention the use of specific spray reagents, although ninhydrin, commonly used for free amino acids, will not work as the primary amino group is derivatized.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the TLC of DNP-threonine.

  • What is a good starting mobile phase for separating DNP-threonine? A widely used and effective starting point is a mixture of n-butanol, glacial acetic acid, and water.[3][6] A common ratio to begin with is 4:1:5 (v/v/v) for the upper phase of the mixture. Another suggested mobile phase is n-propanol/34% NH3 (7:3 v/v).[8]

  • What type of TLC plate is best for DNP-amino acids? Silica gel plates (e.g., Kieselgel G) are the most common and generally effective stationary phase for this application.[8] Cellulose plates can also be used and may offer different selectivity.[5]

  • How do I prepare the TLC chamber for optimal results? It is crucial to saturate the TLC chamber with the mobile phase vapors before developing the plate. This is achieved by lining the inside of the chamber with filter paper soaked in the mobile phase and allowing it to equilibrate for at least 15-20 minutes before placing the plate inside.[3] This ensures a uniform solvent front and leads to better, more reproducible separation.

  • How are DNP-amino acid spots visualized on the TLC plate? DNP-derivatives are typically yellow and can often be seen in daylight.[8] Their visibility can be enhanced by viewing the plate under UV light.[8]

  • Can I quantify DNP-threonine using TLC? While TLC is primarily a qualitative technique, semi-quantitative analysis is possible by comparing the size and intensity of the sample spot to a series of standards of known concentration run on the same plate. For more accurate quantification, techniques like densitometry would be required.

Experimental Protocols & Data

Optimized Mobile Phase Systems for DNP-Amino Acid Separation

The following table summarizes several mobile phase systems that have been reported for the separation of DNP-amino acids. The choice of system will depend on the specific mixture of amino acids you are trying to resolve.

Mobile Phase SystemComposition (v/v/v)Notes
Butanol-Acetic Acid-Water60.14:18.77:21.09Optimized for the separation of a mixture of seven amino acids.[6]
Chloroform-Methanol-Glacial Acetic Acid95:5:1Useful for separating certain di-DNP derivatives.[8]
n-Propanol-Ammonia (34%)7:3Recommended for acid- and water-soluble DNP-amino acids.[8]
n-Butanol-Water-Acetic Acid60:25:15Used for the separation of phenylalanine, tryptophan, and valine.[5]
Step-by-Step Protocol for Improved DNP-Threonine TLC
  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.

    • Using a pencil, lightly draw a starting line (origin) about 1.5-2.0 cm from the bottom of the plate.[9]

    • Mark the positions for your samples and standards along the origin.

  • Sample Application:

    • Use a capillary tube or micropipette to apply a small, concentrated spot (1-2 mm in diameter) of your DNP-threonine sample onto the origin.[3]

    • For dilute samples, apply the sample multiple times to the same spot, ensuring the solvent has completely evaporated between each application.[2][3]

  • Chamber Saturation:

    • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5-1.0 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase.

    • Cover the chamber and allow it to equilibrate for at least 15-20 minutes.[3]

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.[3]

    • Cover the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top edge.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the yellow DNP-threonine spot. For enhanced visibility, view the plate under a UV lamp.

    • Calculate the Rf value for your DNP-threonine spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution of DNP-threonine in TLC.

TLC_Troubleshooting Start Start: Poor DNP-Threonine Resolution CheckStreaking Is the spot streaking? Start->CheckStreaking CheckRf Is the Rf value too low or too high? CheckStreaking->CheckRf No ReduceConcentration Reduce sample concentration or spotting volume CheckStreaking->ReduceConcentration Yes ModifyPolarity Add modifier to mobile phase (e.g., acetic acid) CheckStreaking->ModifyPolarity Still streaking OptimizeMobilePhase Systematically vary mobile phase ratios (e.g., Butanol:Acetic Acid:Water) CheckRf->OptimizeMobilePhase Poor Separation IncreasePolarity Increase mobile phase polarity CheckRf->IncreasePolarity Too Low DecreasePolarity Decrease mobile phase polarity CheckRf->DecreasePolarity Too High Consider2DTLC Try 2D-TLC with different solvent systems OptimizeMobilePhase->Consider2DTLC Still unresolved End Resolution Improved OptimizeMobilePhase->End Resolved Consider2DTLC->End ReduceConcentration->CheckStreaking Re-evaluate ModifyPolarity->CheckRf IncreasePolarity->End DecreasePolarity->End

Caption: A flowchart for troubleshooting poor DNP-threonine resolution.

References

  • BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Brenner, M., & Niederwieser, A. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N-(2,4-Dinitrophenyl)-. Defense Technical Information Center. [Link]

  • Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • Rezić, I., & BOKIĆ, L. (2007). Optimization of the TLC Separation of Seven Amino Acids.
  • Bhushan, R. (1991). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review.
  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dinitrophenyl)-DL-threonine. PubChem. Retrieved from [Link]

  • Rezić, I., & BOKIĆ, L. (2007). Optimization of the TLC separation of seven amino acids. ResearchGate. [Link]

  • ChemSrc. (n.d.). dnp-l-threonine. [Link]

  • Khan, I., et al. (2019).
  • Mondal, K., & Roy, S. C. (2013). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. International Journal of ChemTech Research, 5(1), 164-167.
  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Amrita Vishwa Vidyapeetham. (2012). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]

  • Amrita Vishwa Vidyapeetham. (2012). Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

  • National Center for Biotechnology Information. (n.d.). D-Threonine. PubChem. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). D-Threonine (YMDB00802). [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]

  • YouTube. (2020). TLC of Amino Acids. [Link]

  • Baranowska, I., & Kozłowska, M. (1995). TLC Separation and Derivative Spectrophotometry of Some Amino Acids. Talanta, 42(10), 1553-1557.
  • Polak, B., & Sajewicz, M. (2006). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.

Sources

Technical Support Center: N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for N-(2,4-Dinitrophenyl)-dl-threonine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?

The stability of this compound in solution is primarily influenced by a combination of chemical and environmental factors. These include:

  • pH of the Solution: The pH is a critical determinant of stability. Extremes in pH, both acidic and alkaline, can lead to degradation. In highly alkaline solutions, the dinitrophenyl group can become susceptible to nucleophilic attack, potentially leading to cleavage from the threonine molecule. In acidic conditions, hydrolysis of the amide bond can occur, although this is generally less of a concern than alkaline hydrolysis for this compound.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] For long-term storage of solutions, it is advisable to keep them at low temperatures, such as 4°C or frozen.

  • Light Exposure: Dinitrophenyl compounds can be sensitive to light.[2][3] Photodecomposition is a potential degradation pathway that can alter the chemical structure of your compound.[3] It is recommended to store solutions in amber vials or otherwise protect them from light.

  • Solvent Composition: The choice of solvent can impact the solubility and stability of this compound. While it is soluble in many organic solvents and aqueous solutions, the specific solvent can influence degradation rates. For instance, the presence of nucleophilic species in the solvent could potentially react with the DNP group.

  • Presence of Oxidizing or Reducing Agents: The nitro groups on the dinitrophenyl ring can be susceptible to reduction. Conversely, other parts of the molecule could be prone to oxidation. The presence of strong oxidizing or reducing agents in your solution should be carefully considered.[4]

Q2: What are the recommended storage conditions for stock solutions of this compound?

For optimal stability of your this compound stock solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 4°C for short-term storage (days to weeks). -20°C or -80°C for long-term storage (months to years).Lower temperatures slow down the rate of chemical degradation.[1]
Light Store in amber vials or wrap vials in aluminum foil.Protects the compound from photodecomposition.[2][3]
pH Prepare stock solutions in a slightly acidic to neutral buffer (pH 5-7).Avoids the extremes of pH that can cause hydrolysis or other degradative reactions.[5]
Solvent Use a high-purity, inert solvent. For aqueous solutions, use purified water (e.g., HPLC-grade).Minimizes the presence of contaminants that could react with the compound.
Container Use high-quality, inert glass vials with tight-fitting caps.Prevents leaching of contaminants from the container and evaporation of the solvent.
Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?

A change in the color of your solution, typically a deepening or fading of the characteristic yellow color of dinitrophenyl compounds, is often an indicator of chemical degradation. This could be due to:

  • pH Shift: A change in the pH of your solution can alter the chromophore of the dinitrophenyl group, leading to a color change.

  • Degradation: The formation of degradation products can result in a different absorption spectrum and thus a different color.

  • Contamination: The introduction of a contaminant could be reacting with your compound or could itself be colored.

If you observe a color change, it is crucial to verify the integrity of your compound before proceeding with your experiments.

Troubleshooting Guide

Issue: Inconsistent results in my assay when using a solution of this compound.

Inconsistent assay results are a common problem that can often be traced back to the stability of the reagents. Here is a step-by-step guide to troubleshooting this issue:

Step 1: Verify the Integrity of Your Stock Solution
  • Visual Inspection: Check for any color change or precipitation in your stock solution.

  • Analytical Verification: If possible, analyze your stock solution using a technique such as HPLC with UV detection.[6] Compare the chromatogram to that of a freshly prepared standard to check for the appearance of degradation peaks.

Step 2: Review Your Solution Preparation and Storage Protocol
  • pH Measurement: Confirm the pH of your solution is within the recommended range (pH 5-7).

  • Storage Conditions: Ensure that your solution has been stored at the correct temperature and protected from light.

  • Solvent Quality: Verify that you are using high-purity solvents.

Step 3: Consider Potential Interactions in Your Assay
  • Buffer Components: Some buffer components can interact with DNP compounds. For example, buffers containing primary or secondary amines could potentially react.

  • Other Reagents: Evaluate if any other components of your assay could be contributing to the degradation of this compound.

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Assay Results check_solution Step 1: Verify Stock Solution Integrity - Visual Inspection - Analytical Verification (e.g., HPLC) start->check_solution review_protocol Step 2: Review Preparation & Storage - Check pH - Verify Storage Conditions - Assess Solvent Quality check_solution->review_protocol Degradation Observed consider_interactions Step 3: Evaluate Assay Components - Buffer Compatibility - Reagent Interactions check_solution->consider_interactions No Degradation Observed prepare_fresh Prepare Fresh Stock Solution review_protocol->prepare_fresh investigate_assay Investigate Assay for Incompatibilities consider_interactions->investigate_assay re_run_assay Re-run Assay with Fresh Solution prepare_fresh->re_run_assay problem_solved Problem Resolved re_run_assay->problem_solved

Caption: A logical workflow for troubleshooting inconsistent assay results.

Experimental Protocols

Protocol: Basic Stability Assessment of this compound in Solution

This protocol outlines a basic experiment to assess the stability of your compound under your specific experimental conditions.

Materials:
  • This compound

  • Your chosen solvent/buffer system

  • HPLC system with a UV detector

  • pH meter

  • Incubators or water baths set to desired temperatures

  • Amber and clear vials

Procedure:
  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration in your chosen solvent/buffer.

  • Aliquot the Solution: Aliquot the stock solution into several amber and clear vials to test for light sensitivity.

  • Initial Analysis (Time Zero): Immediately analyze a sample of the freshly prepared solution by HPLC to obtain a "time zero" chromatogram and peak area.

  • Incubate Samples: Store the vials under different conditions you wish to test (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), remove a vial from each condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the time zero sample. A decrease in peak area indicates degradation. Also, look for the appearance of new peaks, which would correspond to degradation products.

Factors Influencing Stability: A Conceptual Diagram

G center N-(2,4-Dinitrophenyl)- dl-threonine Stability ph pH center->ph temp Temperature center->temp light Light Exposure center->light solvent Solvent Composition center->solvent contaminants Contaminants (e.g., Oxidizing Agents) center->contaminants

Caption: Key factors that can impact the stability of the compound in solution.

References

  • Carl ROTH. Safety Data Sheet: DL-Threonine. [Link]

  • ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]

  • PubMed. Determination of D- And L-Enantiomers of Threonine and Allo-Threonine in Mammals Using Two-Step High-Performance Liquid Chromatography. [Link]

  • PubChem. This compound. [Link]

  • PubMed. The immunogenicity of dinitrophenyl amino acids. [Link]

  • Loba Chemie. L-THREONINE FOR BIOCHEMISTRY Safety Data Sheet. [Link]

  • Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • USP. AMINO ACID ANALYSIS. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Threonine. [Link]

  • Google Patents. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
  • MDPI. The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration. [Link]

  • Agilent. Amino Acid Analysis: “How-To” Guide. [Link]

  • PMC - NIH. On the pH-optimum of activity and stability of proteins. [Link]

  • ResearchGate. Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. [Link]

  • BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • PubMed. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

  • PMC - NIH. Separation of water-soluble N-2,4-dinitrophenylamino acids. [Link]

  • PMC - NIH. Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. [Link]

  • Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]

  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • ResearchGate. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]

Sources

Technical Support Center: Troubleshooting Poor Yield in DNP Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4-Dinitrophenylhydrazine (DNPH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the derivatization of carbonyl compounds (aldehydes and ketones) with DNPH. Poor yield of the resulting 2,4-dinitrophenylhydrazone derivative is a frequent issue that can often be resolved by a systematic evaluation of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of DNP derivatization?

DNP derivatization is a condensation reaction between 2,4-dinitrophenylhydrazine (DNPH) and a carbonyl compound (aldehyde or ketone).[1][2][3] In an acidic environment, the nucleophilic nitrogen of the hydrazine group in DNPH attacks the electrophilic carbonyl carbon.[1][4] This is followed by the elimination of a water molecule to form a stable, often brightly colored, 2,4-dinitrophenylhydrazone derivative.[2][4][5] This derivative is less volatile and more suitable for analysis by techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[6][7]

Q2: Why is my DNP derivatization yield consistently low?

Low yields can be attributed to several factors, including suboptimal reaction conditions (pH, temperature, reaction time), poor reagent quality, solubility issues, or the presence of interfering substances.[5] A systematic approach to troubleshooting, as detailed in the guides below, is crucial for identifying and resolving the root cause.

Q3: What is the optimal pH for the DNP derivatization reaction?

The reaction is acid-catalyzed.[4][5] A pH range of 2-4 is generally considered optimal for protonating the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by DNPH.[5][6] However, excessively low pH can lead to undesirable side reactions or degradation of the derivative, especially for sensitive compounds like acrolein.[8] For some applications, a pH of 3 is recommended, while for formaldehyde analysis, a pH of 5 might be more suitable.[9]

Q4: Can the DNP derivative exist in different forms?

Yes, the resulting 2,4-dinitrophenylhydrazone can exist as E and Z stereoisomers due to the C=N double bond.[5][10] The formation of these isomers can sometimes lead to multiple peaks in a chromatogram, complicating analysis and quantification.[6][10] The presence of acid can influence the isomerization between these forms.[4]

Q5: How should I prepare and store the DNPH reagent?

The DNPH reagent, often referred to as Brady's reagent, is typically prepared by dissolving DNPH in a solvent like methanol or acetonitrile with the addition of a strong acid such as sulfuric acid.[2][11][12] It is crucial to use high-purity DNPH and solvents to avoid contamination from other carbonyl compounds.[6] The reagent should be stored in a dark, tightly sealed container at a low temperature (e.g., 4°C) to minimize degradation.[6] It's also important to note that dry DNPH is sensitive to shock and friction and can be explosive, which is why it is usually supplied wetted.[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to poor yield in DNP derivatization reactions.

Issue 1: Low or No Product Formation

A lack of the expected yellow, orange, or red precipitate is a clear indicator of a failed or inefficient reaction.[11][13]

Root Cause Analysis & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
Suboptimal pH The reaction is acid-catalyzed. An incorrect pH fails to sufficiently activate the carbonyl group for nucleophilic attack.[4]Ensure the reaction medium is acidic, ideally within a pH range of 2-4.[5] Use a pH meter or pH paper to verify. Buffer solutions can be employed to maintain a stable pH.[8]
Poor Reagent Quality Degraded or impure DNPH will have reduced reactivity. Contamination with other carbonyls can consume the reagent.[6]Use high-purity DNPH. If the reagent is old or has changed color, consider purifying it by recrystallization or purchasing a new batch.[9]
Incorrect Temperature Reaction kinetics are temperature-dependent. Insufficient temperature may lead to a very slow reaction rate.[5][14]Gently heat the reaction mixture to a moderate temperature (e.g., 40-65°C) to increase the reaction rate.[6][15][16] However, excessive heat can cause degradation.[14]
Insufficient Reaction Time The reaction may not have proceeded to completion.Allow for adequate reaction time. This can range from minutes to hours depending on the specific carbonyl compound and reaction conditions.[16] Monitor the reaction progress over time to determine the optimal duration.
Solubility Issues If the carbonyl compound or the DNPH reagent is not fully dissolved, the reactants cannot interact effectively.Choose a solvent that dissolves both the analyte and the DNPH reagent. Acetonitrile and ethanol are commonly used.[6] Sonication can aid in dissolution.[16]
Inappropriate Molar Ratio An insufficient amount of DNPH will result in an incomplete reaction if the carbonyl compound is in excess.Use a molar excess of the DNPH reagent (e.g., 1.1-1.5 equivalents or significantly higher for trace analysis) to drive the reaction to completion.[14][16]
Issue 2: Precipitate Forms but Yield is Still Low After Purification

In this scenario, the reaction is occurring, but the final isolated yield is unsatisfactory.

Root Cause Analysis & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
Product Loss During Workup The dinitrophenylhydrazone precipitate may be partially soluble in the washing solvent, leading to losses during filtration and washing.Wash the collected crystals with a small amount of cold solvent (e.g., ethanol) to minimize dissolution of the product while removing impurities.[5]
Side Reactions The presence of other reactive species or harsh reaction conditions can lead to the formation of byproducts, reducing the yield of the desired derivative. Acrolein, for example, can undergo multiple reactions with DNPH.[8]Optimize reaction conditions (pH, temperature, time) to favor the desired reaction. Ensure the purity of starting materials and solvents.
Incomplete Precipitation The derivative may have some solubility in the reaction mixture, preventing complete precipitation.After the reaction, cool the mixture in an ice bath to maximize the precipitation of the derivative before filtration.[15]
Formation of E/Z Isomers While not directly a cause of low yield, the formation of isomers can complicate purification and quantification, potentially leading to perceived lower yields if only one isomer is targeted.[5]Be aware of the potential for isomer formation. Analytical methods like HPLC should be capable of separating or co-eluting and quantifying both isomers.[6]
Interference from Other Compounds Oxidants like ozone can react with DNPH, reducing its availability for the derivatization reaction.[4] Some compounds, like sulfenic acids, can also react with DNPH, leading to false positives or reduced yield of the target derivative.[17][18]For air sampling applications, use an ozone scrubber.[19] In complex biological samples, be aware of potential cross-reactivity and consider appropriate sample cleanup procedures.
Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a systematic workflow for troubleshooting poor DNP derivatization yield.

DNP_Troubleshooting start Start: Poor Derivatization Yield check_precipitate Is a precipitate (yellow/orange/red) forming? start->check_precipitate no_precipitate_node No Precipitate check_precipitate->no_precipitate_node No yes_precipitate_node Precipitate Forms check_precipitate->yes_precipitate_node Yes check_ph Verify pH (2-4) no_precipitate_node->check_ph check_reagents Check Reagent Quality & Molar Ratio check_ph->check_reagents pH OK end_success Yield Improved check_ph->end_success pH incorrect, adjusted check_conditions Optimize Temp. & Time check_reagents->check_conditions Reagents OK check_reagents->end_success Reagents poor, replaced check_solubility Assess Solubility check_conditions->check_solubility Conditions OK check_conditions->end_success Conditions suboptimal, optimized check_solubility->end_success Solubility poor, solvent changed end_fail Consult Further Literature/Support check_solubility->end_fail All OK, still no precipitate check_workup Review Workup Procedure (Washing/Filtration) yes_precipitate_node->check_workup check_side_reactions Investigate Potential Side Reactions check_workup->check_side_reactions Workup OK check_workup->end_success Workup improved check_precipitation Ensure Complete Precipitation (Cooling) check_side_reactions->check_precipitation Side reactions unlikely check_side_reactions->end_success Conditions adjusted to minimize side reactions check_precipitation->end_success Precipitation maximized check_precipitation->end_fail All OK, yield still low

Caption: Troubleshooting workflow for low DNP derivatization yield.

Detailed Experimental Protocol

This protocol provides a general guideline for the derivatization of a carbonyl compound with DNPH. Optimization for specific analytes and matrices is recommended.

1. Reagent Preparation (Brady's Reagent)

  • Caution: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DNPH is a potential explosive when dry.[11]

  • Dissolve a sufficient amount of 2,4-dinitrophenylhydrazine in a suitable solvent such as methanol or acetonitrile to create a saturated or near-saturated solution.[6][16]

  • Cautiously add a catalytic amount of concentrated sulfuric acid to the solution.[6] The final solution should be clear and orange.

2. Derivatization Procedure

  • Dissolve the carbonyl-containing sample in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the prepared DNPH reagent to the sample solution. A molar excess of DNPH is recommended.[14]

  • If no precipitate forms immediately, gently warm the mixture in a water bath (e.g., 40-60°C) for a designated period (e.g., 15-60 minutes).[6][15]

  • Allow the mixture to stand and cool to room temperature, then place it in an ice bath to facilitate complete precipitation of the dinitrophenylhydrazone derivative.[15]

3. Product Isolation and Purification

  • Collect the crystalline product by vacuum filtration.[5]

  • Wash the collected precipitate with a small volume of cold ethanol to remove unreacted DNPH and other impurities.[5]

  • Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a pure sample.

  • Dry the purified product under vacuum.

4. Analysis

  • The purified derivative can be characterized by its melting point and compared to literature values for identification.[20]

  • For quantitative analysis, the derivative is typically dissolved in a suitable solvent (e.g., acetonitrile) and analyzed by HPLC with UV detection (commonly around 360-370 nm).[6][21]

References

  • BenchChem. (n.d.). troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Request PDF.
  • Scribd. (n.d.). Synthesis and Testing of 2,4-DNP | PDF | Chemical Reactions | Organic Compounds.
  • GeeksforGeeks. (2025, July 23). 2,4-Dinitrophenylhydrazine.
  • CORESTA. (n.d.). Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds.
  • PubMed. (2014, August 1). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Hexadecanal Derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
  • EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. (n.d.).
  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine.
  • ResearchGate. (n.d.). pH, concentration, DNPH derivatization reaction time and temperature....
  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC.
  • Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and | PDF.
  • ResearchGate. (n.d.). AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER.
  • The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. (2020, March 2).
  • Harper College. (n.d.). Functional Groups - 2,4 Dinitrophenylhydrazine Test.
  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones.
  • Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions.
  • ResearchGate. (n.d.). Bidirectional derivatization reaction of carbonyls with DNPH..
  • PubMed. (2009, May 15). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids.
  • ResearchGate. (n.d.). Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids | Request PDF.
  • Save My Exams. (2025, June 23). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Aldehydes and Ketones - Iodoform Reactions & Reactions With 2, 4-DNPH (A2 Chemistry). (2020, August 3).
  • BenchChem. (n.d.). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.

Sources

Technical Support Center: Optimizing Mobile Phase for DNP-Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4-dinitrophenyl (DNP) amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase composition in chromatographic separations. Here, we move beyond simple protocols to explain the why behind the how, ensuring your separations are not only successful but also robust and reproducible.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the separation of DNP-amino acids, providing causal explanations and actionable solutions.

Q1: Why are my early-eluting DNP-amino acid peaks poorly resolved or co-eluting?

Answer: Poor resolution of early-eluting, more polar DNP-amino acids in reversed-phase HPLC is typically due to insufficient retention on the stationary phase. The initial mobile phase composition is likely too "strong" (too high in organic solvent content), causing these compounds to move through the column too quickly.

Causality Explained: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase (commonly C18). Polar analytes have less affinity for the non-polar stationary phase and are more soluble in the polar aqueous portion of the mobile phase. If the initial percentage of the organic solvent (like acetonitrile or methanol) is too high, the mobile phase becomes less polar, reducing the "hydrophobic push" that retains the polar DNP-amino acids on the column.

Troubleshooting Protocol:

  • Decrease Initial Organic Solvent Concentration: Reduce the starting percentage of your organic solvent (Solvent B) in your gradient. For example, if your gradient starts at 30% acetonitrile, try reducing it to 10-15%.

  • Implement an Isocratic Hold: Begin your gradient with a 2-5 minute isocratic hold at a low organic solvent concentration. This allows for better partitioning of the early-eluting compounds onto the stationary phase before the gradient begins.

  • Optimize the Gradient Slope: After the initial hold, use a shallower gradient in the early part of the run. A slower increase in the organic solvent concentration will provide more time for the separation of these closely related polar compounds.[1][2]

Q2: I'm observing significant peak tailing, especially for the acidic DNP-amino acids (DNP-Asp, DNP-Glu). What's causing this?

Answer: Peak tailing for acidic DNP-amino acids is often a result of secondary interactions with the stationary phase, specifically with residual, un-capped silanol groups on the silica support of the C18 column.[3]

Causality Explained: At a typical mobile phase pH (around 3-5), the carboxylic acid groups of DNP-Asp and DNP-Glu are partially or fully deprotonated (negatively charged). Residual silanol groups on the silica backbone of the stationary phase can also be deprotonated and carry a negative charge, but some remain protonated (Si-OH). These protonated silanols can act as hydrogen bond donors, leading to undesirable secondary interactions that cause the peaks to tail. Using a high-purity, end-capped column can help minimize this.[3]

Troubleshooting Workflow:

G start Peak Tailing Observed for Acidic Analytes check_pH Is Mobile Phase pH > 2.5 units below analyte pKa? start->check_pH adjust_pH Lower Mobile Phase pH to 2.5-3.0 check_pH->adjust_pH No check_column Is the column old or of lower quality? check_pH->check_column Yes end Improved Peak Shape adjust_pH->end replace_column Replace with a high-purity, end-capped C18 column check_column->replace_column Yes add_modifier Add a competing agent (e.g., 0.1% TFA) check_column->add_modifier No replace_column->end add_modifier->end

Caption: Troubleshooting workflow for peak tailing.

Solutions:

  • Lower the Mobile Phase pH: By lowering the pH of the aqueous component (Solvent A) to around 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or phosphoric acid, you can fully protonate the carboxylic acid groups on the DNP-amino acids. This neutralizes their charge and minimizes ionic interactions with the stationary phase.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol activity. If you are using an older column, consider replacing it.[3]

  • Mobile Phase Modifiers: Adding a low concentration (0.05-0.1%) of TFA to your mobile phase can act as an ion-pairing agent and also help to mask the residual silanols, improving peak shape.

Q3: My DNP-amino acid separation is not reproducible. Retention times are shifting between runs. What are the likely causes?

Answer: Retention time instability is a common issue that can almost always be traced back to the mobile phase preparation and delivery or column equilibration.

Causality Explained: The precise composition and pH of the mobile phase are critical for consistent interaction with the stationary phase.[4][5] Small variations in buffer concentration, pH, or the ratio of organic to aqueous solvent can lead to significant shifts in retention time. In gradient elution, insufficient column re-equilibration between runs is a primary culprit.

Best Practices for Reproducibility:

  • Precise Mobile Phase Preparation:

    • Always use high-purity solvents (HPLC grade or better).

    • Accurately weigh buffer components and measure solvent volumes. Do not eyeball measurements.

    • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.

  • pH Control:

    • Use a calibrated pH meter to adjust the pH of the aqueous buffer.[5]

    • Ensure the buffer has sufficient capacity to resist pH changes when mixed with the organic solvent. A buffer concentration of 10-25 mM is typically adequate.

  • Degassing:

    • Thoroughly degas the mobile phase before use by sonication or vacuum filtration to prevent air bubbles from forming in the pump and detector.[6]

  • Column Equilibration:

    • For gradient elution, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.

Q4: I am using Thin Layer Chromatography (TLC) and all my spots are either at the origin or at the solvent front. How do I optimize my mobile phase?

Answer: This indicates that the polarity of your mobile phase is either too low (spots at the origin) or too high (spots at the solvent front). DNP-amino acids are relatively polar, and finding the right mobile phase for TLC often requires a multi-component solvent system.[7]

Causality Explained: In normal-phase TLC (using a silica plate), the stationary phase is polar, and the mobile phase is non-polar. A more polar mobile phase will move components further up the plate. If the mobile phase is not polar enough, it cannot displace the DNP-amino acids from the polar silica, and they remain at the origin. Conversely, if the mobile phase is too polar, it will move all components, regardless of their individual polarity, with the solvent front.

Systematic Approach to TLC Mobile Phase Optimization:

  • Start with a Binary System: Begin with a mixture of a non-polar solvent (e.g., toluene or chloroform) and a more polar solvent (e.g., ethyl acetate or t-amyl alcohol).[8]

  • Vary the Ratio: Run several TLC plates with varying ratios of these two solvents (e.g., 9:1, 8:2, 7:3 non-polar:polar).

  • Introduce a Third Component: If a binary system does not provide adequate separation, introduce a small amount of a very polar solvent, like acetic acid or ethanol.[8][9] Acetic acid can be particularly useful as it can protonate the DNP-amino acids, reducing their interaction with the silica and improving spot shape.

Example TLC Solvent Systems for DNP-Amino Acids: [8]

  • Toluene - Chloroform - Glacial Acetic Acid (e.g., 70:30:3 v/v/v)

  • Chloroform - Methanol - Glacial Acetic Acid (e.g., 95:5:1 v/v/v)

  • Ethanol - Acetone - Water with Lithium Chloride (e.g., 25:30:45 v/v/v with 0.2 mol/L LiCl)[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal HPLC column for DNP-amino acid separation?

A1: Reversed-phase C18 (also known as ODS) columns are the standard and most effective choice for separating DNP-amino acids.[3] The hydrophobicity of the DNP group provides good retention on these columns. For optimal performance, select a column with:

  • High Purity Silica: Minimizes unwanted silanol interactions.

  • End-Capping: Further reduces peak tailing.

  • Smaller Particle Size (e.g., < 5 µm): Provides higher resolution and efficiency.[3]

  • Standard Dimensions: A 4.6 mm x 150 mm or 4.6 mm x 250 mm column is a good starting point.[3]

Q2: Why is gradient elution necessary for separating a complex mixture of DNP-amino acids?

A2: A mixture of DNP-amino acids contains compounds with a wide range of polarities. The more polar DNP-amino acids (like DNP-Aspartic Acid) will elute early, while the more non-polar ones (like DNP-Leucine) will be strongly retained.

  • Isocratic elution (constant mobile phase composition) would require a mobile phase strong enough to elute the non-polar compounds in a reasonable time, which would cause the polar compounds to elute with little or no retention, resulting in poor resolution.

  • Gradient elution allows you to start with a weak mobile phase (low organic content) to resolve the early-eluting polar compounds, and then gradually increase the mobile phase strength (increase organic content) to elute the more strongly retained non-polar compounds in a timely manner with good peak shape.[1][5]

G cluster_0 Isocratic Elution cluster_1 Gradient Elution a Poor resolution of early peaks Long run times for late peaks b Good resolution of all peaks Optimized run time Isocratic Isocratic Gradient Gradient Isocratic->Gradient Leads to 'The General Elution Problem'

Sources

Technical Support Center: DNP Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for DNP (dinitrophenyl) amino acid analysis. This center is designed for researchers, scientists, and drug development professionals who utilize the foundational Sanger method for N-terminal protein sequencing or total amino acid composition analysis. Here, we address common artifacts and provide in-depth, field-proven troubleshooting strategies to ensure the accuracy and reliability of your results.

FAQs: Quick Solutions to Common Problems

Q1: I see a prominent yellow spot/peak in my chromatogram that doesn't correspond to any of my DNP-amino acid standards. What is it? A: This is most likely 2,4-dinitrophenol (DNP-OH). It is a common artifact resulting from the hydrolysis of unreacted 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent) during the acid hydrolysis step. Proper removal of excess FDNB after the derivatization reaction is crucial to prevent this.

Q2: Why are the yields for my serine and threonine DNP-derivatives consistently low or absent? A: DNP-serine and DNP-threonine are particularly susceptible to degradation during the strong acid hydrolysis (e.g., 6N HCl at 110°C) step required to cleave peptide bonds.[1][2] To quantify these amino acids more accurately, it is recommended to perform a time-course hydrolysis (e.g., 24, 36, 48 hours) and extrapolate the results back to time zero.[1]

Q3: My chromatogram shows multiple peaks for a single DNP-amino acid. What could be the cause? A: This can be due to several factors. One possibility is the formation of E/Z stereoisomers of the DNP-hydrazone derivatives, which can occur under certain acidic conditions or upon UV light exposure.[3][4] Another cause could be side-reactions with amino acid side chains, such as the ε-amino group of lysine, which would yield a di-DNP-lysine derivative with different chromatographic properties.[5][6]

Q4: Can FDNB react with other amino acid side chains besides the N-terminus and lysine? A: Yes. While the reaction with primary amines is most favorable under alkaline conditions, side reactions can occur.[5] The sulfhydryl group of cysteine is highly nucleophilic and can react readily.[5] The imidazole ring of histidine and the hydroxyl group of tyrosine are also potential, though less common, sites of modification.[5]

Troubleshooting Guide: From Sample to Signal

This section provides a detailed breakdown of potential issues and artifacts organized by the experimental stage.

Stage 1: Derivatization with FDNB

The reaction of FDNB with the free amino groups of a peptide is the critical first step.[7][8] Artifacts generated here will propagate through the entire analysis.

Problem: Incomplete Derivatization

  • Symptom: Low yield of all DNP-amino acids; presence of underivatized peptide in subsequent analysis.

  • Causality & Solution:

    • Incorrect pH: The nucleophilic attack by the amino group requires it to be unprotonated. The reaction should be carried out under mild alkaline conditions (pH 8-9).[9] If the pH is too low, the amino group will be protonated (-NH3+) and unreactive. If the pH is too high (e.g., >10), it can promote side reactions and reagent degradation.

    • Insufficient Reagent: A molar excess of FDNB is required to drive the reaction to completion. A 2-fold molar excess is a good starting point.[9]

    • Poor Sample Solubility: Ensure the protein or peptide is fully dissolved in the reaction buffer before adding FDNB.

Problem: Side Reactions and Non-Specific Labeling

  • Symptom: Appearance of unexpected peaks in the chromatogram; difficulty in identifying the true N-terminal DNP-amino acid.

  • Causality & Solution:

    • Reactive Side Chains: As mentioned in the FAQ, Cysteine, Histidine, and Tyrosine can react with FDNB.[5] If your protein is rich in these residues, be aware of potential side-products. Running DNP-derivatized standards of these amino acids can help in identification.

    • Di-DNP Derivatives: Lysine has two primary amino groups (α and ε). Both will react with FDNB, yielding di-DNP-lysine.[5] This is an expected result, not an artifact, but must be accounted for during chromatographic identification.

Stage 2: Hydrolysis

This step uses strong acid to break all peptide bonds, leaving only the acid-stable DNP-N-terminal amino acid and free internal amino acids.[8][9]

Problem: Degradation of DNP-Amino Acids

  • Symptom: Low or no recovery of specific DNP-amino acids, particularly Serine, Threonine, and Tryptophan.

  • Causality & Solution:

    • Harsh Hydrolysis Conditions: 6N HCl at 110°C for 24 hours is a standard but destructive condition for several amino acids.[2]

      • Tryptophan: The indole side chain is destroyed by acid oxidation.[2] Hydrolysis under alkaline conditions or with the addition of protecting agents like thioglycolic acid is necessary for its quantification.

      • Serine & Threonine: The hydroxyl groups make these amino acids labile.[1] Use a time-course hydrolysis and extrapolate to zero time for an accurate estimation.[1]

    • Oxidation: The presence of dissolved oxygen in the hydrolysis tube can exacerbate degradation. Always seal the reaction vessel under a vacuum to create an inert atmosphere.[9]

Problem: Artifacts from Reagent Hydrolysis

  • Symptom: A large, early-eluting peak of 2,4-dinitrophenol (DNP-OH).

  • Causality & Solution:

    • Excess FDNB: Any FDNB not removed after derivatization will hydrolyze to DNP-OH in the hot acid. After the initial reaction, precipitate the DNP-protein with an organic solvent like acetone or ethanol, and wash the pellet thoroughly to remove unreacted reagent.[9]

Amino Acid TypeHydrolysis ChallengeRecommended Action
Serine, Threonine Degradation of DNP-derivativePerform time-course hydrolysis (e.g., 12, 24, 48h) and extrapolate to t=0.[1]
Tryptophan Indole ring destroyed by acidUse alkaline hydrolysis or add protecting agents (e.g., thioglycolic acid) to the 6N HCl.[2]
Asparagine, Glutamine Deamidated to Asp and GluCannot be distinguished from Asp/Glu after acid hydrolysis; reported as Asx and Glx.[1][10]
Hydrophobic Pairs Bonds (e.g., Val-Val, Ile-Leu) are stableMay require longer hydrolysis times (up to 72h) for complete cleavage.[2]
Stage 3: Chromatographic Analysis (TLC/HPLC)

The final step is to separate and identify the DNP-N-terminal amino acid by comparing it to known standards.[11]

Problem: Poor Peak Resolution or Co-elution

  • Symptom: DNP-amino acid peaks are broad, tailing, or overlap with other peaks (including artifacts).

  • Causality & Solution:

    • Improper Mobile Phase: The solvent system (for TLC) or gradient (for HPLC) must be optimized for the separation of DNP-amino acids.[11][12] A C18 reverse-phase column with an acetonitrile/water gradient containing an acid modifier (e.g., formic or phosphoric acid) is common for HPLC.[12][13]

    • Isomer Formation: As noted, E/Z isomers can form, leading to split or broadened peaks. Adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to both samples and standards can help establish a consistent isomer equilibrium, leading to more reproducible chromatography.[4]

    • Column Overload: Injecting too much sample can lead to poor peak shape. If peaks are fronting or excessively broad, dilute the sample.

Problem: Misidentification of Peaks

  • Symptom: An unknown peak is incorrectly assigned as the N-terminal DNP-amino acid.

  • Causality & Solution:

    • Lack of Proper Standards: Always run a mixture of known DNP-amino acid standards with every analysis.[9] Identification relies solely on comparing the retention time or Rf value of the unknown spot with these standards.

    • Artifact Co-elution: The DNP-OH artifact or a side-reaction product may have a similar retention time to a real DNP-amino acid. Spiking the sample with a suspected DNP-amino acid standard can confirm identity—if the peak of interest increases in size without a new peak appearing, the identification is likely correct.

Experimental Workflow & Artifact Prevention

A robust protocol is the best defense against artifacts. The following workflow highlights critical control points for minimizing artifact formation.

DNP_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Critical Cleanup cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample Protein/Peptide Sample Buffer Dissolve in Alkaline Buffer (pH 8-9) Sample->Buffer Add_FDNB Add Excess FDNB (Sanger's Reagent) Buffer->Add_FDNB Incubate Incubate (e.g., 40°C, 1-2 hr) Add_FDNB->Incubate Precipitate Precipitate DNP-Protein (e.g., Acetone) Incubate->Precipitate Wash Wash Pellet to Remove Excess FDNB Precipitate->Wash Add_HCl Add 6N HCl Wash->Add_HCl Artifact1 DNP-OH Artifact Wash->Artifact1 Prevents Seal Seal Under Vacuum Add_HCl->Seal Heat Heat (110°C, 12-24 hr) Seal->Heat Artifact2 Amino Acid Degradation Seal->Artifact2 Minimizes Dry_Sample Dry Hydrolysate Heat->Dry_Sample Resuspend Resuspend in Solvent Dry_Sample->Resuspend Chromatography HPLC or TLC Analysis (with Standards) Resuspend->Chromatography

Sources

Technical Support Center: Optimizing DNP-Threonine Analysis in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-dinitrophenyl (DNP) threonine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic analyses. Here, we provide in-depth, experience-driven advice to help you achieve sharp, symmetrical peaks for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing with DNP-threonine?

A: The most frequent cause of peak tailing for DNP-threonine is secondary interaction between the analyte and the stationary phase. While the DNP group imparts significant hydrophobicity, making it suitable for reversed-phase columns, the threonine moiety contains polar functional groups. These can interact with active sites, such as residual silanol groups on the silica backbone of the column, leading to peak tailing.[1][2]

Q2: My DNP-threonine peak is fronting. What are the likely causes?

A: Peak fronting is less common than tailing but can indicate several issues. The most probable causes are sample overload, where too much sample is injected for the column to handle, or poor sample solubility in the injection solvent.[3][4][5] It can also be a sign of column degradation, such as a void at the column inlet.[6][7]

Q3: How does the mobile phase pH affect the peak shape of DNP-threonine?

A: Mobile phase pH is a critical parameter for ionizable compounds like DNP-threonine. The threonine backbone has both a carboxylic acid and an amino group, and the DNP group itself has acidic protons. The pH of the mobile phase will determine the ionization state of these groups, which in turn affects their interaction with the stationary phase.[8][9] An inappropriate pH can lead to mixed-mode interactions and result in poor peak shape. For reversed-phase chromatography, operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups on the column, minimizing secondary interactions and improving peak symmetry.[1]

Q4: What type of HPLC column is recommended for DNP-threonine analysis?

A: For the analysis of DNP-threonine, a high-purity, end-capped C18 or C8 reversed-phase column is a good starting point.[3] These columns provide the necessary hydrophobic retention for the DNP group. The "end-capping" is a chemical modification that blocks many of the residual silanol groups, reducing the likelihood of peak tailing.[1] For chiral separations of DNP-threonine stereoisomers, a chiral stationary phase (CSP) is required.[10][11][12]

Q5: Can the sample solvent affect my peak shape?

A: Absolutely. The sample solvent should be as close in composition to the mobile phase as possible, and ideally weaker. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and tailing.[4][6] This is because the strong solvent can carry the analyte down the column too quickly in a diffuse band. Whenever feasible, dissolve your DNP-threonine sample in the initial mobile phase.[3]

Troubleshooting Guide: A Systematic Approach to Improving Peak Shape

This guide provides a step-by-step approach to diagnosing and resolving suboptimal peak shapes for DNP-threonine.

Step 1: Identify the Problem - Tailing or Fronting?

First, visually inspect your chromatogram to determine the nature of the peak distortion.

  • Peak Tailing: The latter half of the peak is broader than the front half. The peak extends towards the baseline after the apex.

  • Peak Fronting: The front half of the peak is broader than the latter half. The peak slopes gently up from the baseline to the apex.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape issues with DNP-threonine.

troubleshooting_workflow cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_tailing_causes Potential Causes for Tailing cluster_fronting_causes Potential Causes for Fronting cluster_solutions Solutions Problem Poor Peak Shape for DNP-Threonine Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Secondary_Interactions Secondary Interactions (Silanols) Tailing->Secondary_Interactions Column_Contamination Column Contamination Tailing->Column_Contamination Mobile_Phase_pH Inappropriate Mobile Phase pH Tailing->Mobile_Phase_pH Extra_Column_Volume Extra-Column Volume Tailing->Extra_Column_Volume Sample_Overload Sample Overload Fronting->Sample_Overload Poor_Solubility Poor Sample Solubility Fronting->Poor_Solubility Column_Void Column Void/ Collapse Fronting->Column_Void Adjust_pH Adjust Mobile Phase pH (e.g., lower pH) Secondary_Interactions->Adjust_pH Use_Endcapped_Column Use High-Purity, End-capped Column Secondary_Interactions->Use_Endcapped_Column Clean_Column Clean/Flush Column Column_Contamination->Clean_Column Mobile_Phase_pH->Adjust_pH Reduce_Tubing Minimize Tubing Length/ Diameter Extra_Column_Volume->Reduce_Tubing Dilute_Sample Dilute Sample/ Reduce Injection Volume Sample_Overload->Dilute_Sample Change_Solvent Change Sample Solvent Poor_Solubility->Change_Solvent Replace_Column Replace Column Column_Void->Replace_Column Clean_Column->Replace_Column If persists

Caption: Troubleshooting workflow for DNP-threonine peak shape.

Step 2: Addressing Peak Tailing

If you are observing peak tailing, consider the following causes and solutions:

Potential Cause Explanation Recommended Action
Secondary Interactions The polar groups of threonine interact with active silanol groups on the silica surface of the column.[1][2]1. Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5. This will protonate the silanol groups, reducing their ability to interact with your analyte.[8] 2. Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups.[3] 3. Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites. Note: This may not be suitable for all applications, especially LC-MS.
Column Contamination Accumulation of strongly retained compounds on the column frit or at the head of the column can create active sites.1. Flush the Column: Follow the manufacturer's instructions for column washing. A typical flush involves high concentrations of a strong organic solvent. 2. Use a Guard Column: A guard column can protect your analytical column from contaminants.[3]
Extra-Column Volume Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening and tailing.[3]1. Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate internal diameter. 2. Check Fittings: Ensure all fittings are properly seated to eliminate dead volume.
Sample Overload Injecting too much analyte mass can saturate the stationary phase.1. Dilute the Sample: Prepare and inject a serial dilution of your sample to see if the peak shape improves at lower concentrations.
Step 3: Addressing Peak Fronting

For instances of peak fronting, investigate these possibilities:

Potential Cause Explanation Recommended Action
Sample Overload Injecting a highly concentrated sample can lead to fronting.[4][5]1. Reduce Injection Volume: Try injecting a smaller volume of your sample. 2. Dilute the Sample: If reducing the volume is not feasible, dilute your sample.
Poor Sample Solubility/Incompatible Solvent If DNP-threonine is not fully dissolved or if the sample solvent is much stronger than the mobile phase, peak distortion can occur.[4][5][6]1. Ensure Complete Dissolution: Visually inspect your sample to ensure it is fully dissolved before injection. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, use the smallest amount possible and consider a dilution with the mobile phase.
Column Collapse or Void A physical degradation of the column packing material can create a void at the inlet, leading to peak fronting.[6][7] This can be caused by pressure shocks or operating outside the column's recommended pH range.1. Reverse Flush the Column: Consult the manufacturer's instructions first. A gentle reverse flush may sometimes resolve minor issues. 2. Replace the Column: If a void is suspected, the column will likely need to be replaced.

Experimental Protocols

Protocol 1: Diagnosing Sample Overload

This protocol helps determine if sample overload is the cause of your peak shape issue.

  • Prepare a Stock Solution: Create a concentrated stock solution of your DNP-threonine standard.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:50, 1:100).

  • Inject and Analyze: Inject a constant volume of each dilution and record the chromatograms.

  • Evaluate Peak Shape: Observe the peak shape for each concentration. If the peak shape improves (i.e., becomes more symmetrical) at lower concentrations, sample overload is a likely cause.

Protocol 2: Optimizing Mobile Phase pH

This experiment will help you find a suitable mobile phase pH to minimize secondary interactions.

  • Prepare Mobile Phases: Prepare several batches of your mobile phase, each with a different pH. For a reversed-phase method, you might test pH values of 2.5, 3.0, 3.5, and 7.0. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

  • Equilibrate the Column: For each mobile phase, thoroughly equilibrate the column (at least 10-15 column volumes).

  • Inject a Test Sample: Inject your DNP-threonine standard.

  • Compare Chromatograms: Compare the peak shape, retention time, and resolution across the different pH conditions to identify the optimal pH for your separation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers.
  • Benchchem. (2025). Technical Support Center: HPLC Analysis of DNP-Amino Acids.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.). Peak Fronting . . . Some of the Time.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • ResearchGate. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.

Sources

Validation & Comparative

A Head-to-Head Comparison for High-Sensitivity Amino Acid Analysis: DNP-Threonine vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical biochemistry and proteomics, the precise quantification of amino acids is a cornerstone of research, underpinning everything from fundamental metabolic studies to the quality control of therapeutic proteins. The inherent challenge for many amino acids is their lack of a native chromophore or fluorophore, necessitating chemical derivatization prior to chromatographic analysis to enable sensitive detection.

This guide provides an in-depth, objective comparison of two stalwart pre-column derivatization reagents: 2,4-Dinitrofluorobenzene (DNFB), the foundational tool of Sanger's Nobel Prize-winning work on protein sequencing which yields N-(2,4-Dinitrophenyl) (DNP) amino acids like DNP-threonine, and 5-(dimethylamino)naphthalene-1-sulfonyl chloride, ubiquitously known as dansyl chloride. We will delve into the mechanistic underpinnings of each reagent, provide detailed, field-tested experimental protocols, and present a critical evaluation of their performance characteristics to guide researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

The Core Principle: Why Derivatize?

At its heart, pre-column derivatization serves a dual purpose in HPLC-based amino acid analysis. Firstly, it covalently attaches a molecule with strong ultraviolet (UV) absorbance or fluorescence properties to the amino acid, dramatically lowering the limit of detection. Secondly, the derivatizing agent can alter the hydrophobicity of the amino acid, improving its retention and resolution on commonly used reversed-phase HPLC columns.

N-(2,4-Dinitrophenyl)-dl-Threonine: The Classic Chromophore

Born from Frederick Sanger's pioneering efforts in protein sequencing, 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent) reacts with the primary amino group of amino acids in a nucleophilic aromatic substitution. The resulting DNP-amino acid is a stable, yellow-colored compound with a strong UV absorbance, typically around 360 nm.

Mechanism of DNP Derivatization

The reaction proceeds under mild alkaline conditions (pH ~8-9), which ensures the α-amino group of the amino acid is in its nucleophilic, unprotonated state. This free amine attacks the electron-deficient benzene ring of DNFB at the carbon atom bonded to the highly electronegative fluorine, displacing the fluoride ion to form a stable C-N bond.

cluster_reaction DNFB Derivatization of Threonine Threonine Threonine (α-amino group) Intermediate Meisenheimer-like Complex Threonine->Intermediate + DNFB DNFB 2,4-Dinitrofluorobenzene (DNFB) DNP_Threonine N-(2,4-Dinitrophenyl)-threonine (DNP-Threonine) Intermediate->DNP_Threonine - F⁻ HF HF Base Base (e.g., HCO₃⁻)

Caption: Nucleophilic aromatic substitution reaction of threonine with DNFB.

While historically significant, the Sanger method for N-terminal sequencing is destructive. After identifying the N-terminal DNP-amino acid, the entire polypeptide chain is hydrolyzed, precluding sequential analysis of the same molecule.

Dansyl Chloride: The Fluorescent Powerhouse

Dansyl chloride also reacts with primary and secondary amino groups under alkaline conditions (pH 9.5-10.5). The key difference lies in the nature of the "tag." The dansyl group is a potent fluorophore, meaning the resulting dansyl-amino acids are intensely fluorescent, emitting light typically in the blue-green region of the spectrum (~510-560 nm) upon excitation with UV light (~340 nm).

Mechanism of Dansylation

The reaction mechanism involves the nucleophilic attack of the unprotonated amino group on the electrophilic sulfonyl chloride of dansyl chloride. This forms a stable sulfonamide linkage.

cluster_reaction Dansylation of an Amino Acid AminoAcid Amino Acid (Primary/Secondary Amine) DansylAA Dansyl-Amino Acid (Fluorescent) AminoAcid->DansylAA + Dansyl Chloride DansylCl Dansyl Chloride HCl HCl Buffer Alkaline Buffer

Caption: Reaction of an amino acid with dansyl chloride to form a fluorescent derivative.

This fluorescence provides a significant sensitivity advantage over the UV absorbance detection used for DNP-amino acids.

Performance Comparison: A Data-Driven Analysis

The choice between these two derivatization agents hinges on the specific demands of the analysis, particularly the required sensitivity and the nature of the sample matrix.

FeatureThis compound (DNFB)Dansyl Chloride
Principle of Detection UV-Vis AbsorbanceFluorescence, UV-Vis Absorbance
Typical Detection Wavelength ~360 nmEx: ~340 nm, Em: ~510 nm
Sensitivity Nanomole to high picomole rangePicomole to low femtomole range
Derivative Stability Excellent, very stable derivativesModerate, can be light and pH sensitive
Reaction Conditions Alkaline pH (~8-9), 60°C for ~1 hourAlkaline pH (~9.5-10.5), 37-60°C for 30-60 min
Selectivity Reacts with primary and secondary aminesReacts with primary and secondary amines
Primary Application General amino acid analysis, N-terminal identificationTrace amino acid analysis, N-terminal identification of low-abundance peptides

The superior sensitivity of dansyl chloride is its most significant advantage. Fluorescence is an inherently more sensitive detection method than absorbance, allowing for the analysis of much lower concentration samples. This makes dansyl chloride the reagent of choice for applications involving rare or precious samples, such as proteomics studies of low-abundance proteins or clinical diagnostics with limited sample volumes.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the derivatization of amino acids using both DNFB and dansyl chloride, followed by a general HPLC analysis workflow.

Workflow Overview

G start Sample (Protein Hydrolysate or Amino Acid Standard) derivatization Derivatization (DNFB or Dansyl Chloride) start->derivatization quench Quench Reaction (if necessary) derivatization->quench hplc RP-HPLC Separation quench->hplc detection Detection (UV-Vis or Fluorescence) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for amino acid analysis by pre-column derivatization.

Protocol 1: Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

This protocol is adapted for the derivatization of a standard solution of threonine or a protein hydrolysate.

Materials:

  • Amino acid standard solution or sample hydrolysate

  • 1% (v/v) DNFB in acetonitrile

  • 0.5 M Sodium bicarbonate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) in water

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the amino acid sample with 100 µL of 0.5 M sodium bicarbonate buffer.

  • Add 100 µL of 1% DNFB solution.

  • Vortex the mixture and incubate at 60°C for 1 hour in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried DNP-amino acids in 200 µL of the initial HPLC mobile phase (e.g., 90:10 water:acetonitrile with 0.1% TFA).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Derivatization with Dansyl Chloride

This protocol provides a general procedure for the dansylation of amino acids.

Materials:

  • Amino acid standard solution or sample hydrolysate

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • 0.1 M Sodium bicarbonate (pH 9.5)

  • 2% (v/v) solution of methylamine or ethylamine to quench the reaction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of 0.1 M sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 37°C for 1 hour in the dark.

  • After incubation, add 50 µL of the quenching solution (e.g., methylamine) to react with the excess dansyl chloride. Let it react for 15 minutes.

  • Evaporate the solvent to dryness.

  • Reconstitute the dansylated amino acids in 200 µL of the initial HPLC mobile phase.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions

The separation of both DNP- and dansyl-amino acids is typically achieved using reversed-phase HPLC with a C18 column. A gradient elution is generally required for optimal separation of a complex mixture of amino acids.

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 25 mM sodium acetate, pH 4.5)
Mobile Phase B Acetonitrile or Methanol
Gradient A typical gradient runs from ~10% B to 70% B over 30-40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Detection (DNP) UV at 360 nm
Detection (Dansyl) Fluorescence (Ex: ~340 nm, Em: ~510 nm)

Causality Behind Experimental Choices

  • Alkaline pH: The nucleophilic attack by the amino group is central to both reactions. Maintaining an alkaline pH ensures a sufficient concentration of the unprotonated, reactive form of the amino group, driving the reaction forward.

  • Reaction in the Dark: Both DNP and dansyl derivatives can be susceptible to photodegradation. Performing the incubation in the dark is a critical step to ensure the integrity of the derivatives and the accuracy of quantification.

  • Quenching (Dansylation): Excess dansyl chloride can hydrolyze to dansyl sulfonic acid, which can interfere with the chromatography. More importantly, unreacted dansyl chloride can potentially derivatize other components in the HPLC system or mobile phase. Quenching with a primary amine like methylamine consumes the excess reagent, leading to a cleaner chromatogram.

  • Gradient Elution: A mixture of amino acids will have a range of polarities. A gradient elution, which gradually increases the organic solvent concentration in the mobile phase, is necessary to elute both the more polar and the more nonpolar derivatized amino acids from the reversed-phase column in a reasonable time with good resolution.

Conclusion and Recommendations

Both N-(2,4-Dinitrophenyl) derivatization and dansylation are robust and reliable methods for the analysis of amino acids. The choice between them is primarily dictated by the sensitivity requirements of the application.

  • For routine analysis where sample concentration is not a limiting factor, the DNFB method provides stable derivatives and straightforward UV detection. Its historical significance and well-established protocols make it a dependable workhorse in many laboratories.

  • For applications demanding the highest sensitivity, such as the analysis of low-abundance peptides, clinical samples, or any situation with limited sample material, dansyl chloride is the unequivocal choice. The inherent sensitivity of fluorescence detection allows for quantification at levels unattainable by UV absorbance of DNP derivatives.

Ultimately, a thorough understanding of the principles and performance characteristics of each method, as outlined in this guide, will empower researchers to make an informed decision that best suits the analytical challenges at hand, ensuring accurate and reliable amino acid quantification.

References

  • Li, N., Liu, Y., Zhao, Y., & Liang, Y. (2016). Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. Food Analytical Methods, 9(9), 2563–2570.
  • DoorstepTutor. (n.d.). Protein Sequencing: Sanger, Dansyl, Disulphide Bonds, Edman Degradation. CSIR (Council of Scientific & Industrial Research) Life Sciences. Retrieved from [Link]

  • Chen, S. (2004).

A Tale of Two Reagents: A Comparative Guide to DNP and PITC Derivatives for Protein Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of protein analysis, determining the primary amino acid sequence is a foundational step, unlocking insights into a protein's structure, function, and evolutionary history. Long before the advent of high-throughput mass spectrometry, the primary structure of proteins was painstakingly deciphered using chemical methods. Two pioneering techniques stand out: Sanger's method, utilizing 1-fluoro-2,4-dinitrobenzene (FDNB) to generate dinitrophenyl (DNP) derivatives, and Edman degradation, which employs phenylisothiocyanate (PITC). This guide provides an in-depth comparison of these two landmark methods, exploring their underlying chemistry, experimental workflows, and respective impacts on the field of biochemistry.

The Foundational Difference: Terminal Identification vs. Sequential Degradation

The core distinction between the Sanger and Edman methods lies in their fundamental strategy.[1] Sanger's method is a terminal identification technique; it was designed to identify the N-terminal amino acid of a polypeptide chain.[2] In contrast, Edman degradation is a true sequential sequencing method, allowing for the stepwise removal and identification of amino acids one by one from the N-terminus.[3][4] This conceptual leap from identifying the beginning to systematically reading the sequence revolutionized protein chemistry.[4]

Sanger's Method: The First Glimpse into Protein Sequence

Developed by Frederick Sanger in the 1940s and 50s, this method provided the first-ever means to determine the amino acid sequence of a protein, famously applied to insulin.[5][6] For this monumental work, Sanger was awarded the Nobel Prize in Chemistry in 1958.[6]

The Chemistry of DNP-Derivatization

Sanger's reagent, FDNB, reacts with the free α-amino group at the N-terminus of a polypeptide under mildly alkaline conditions (pH ~8-9).[2][7] The nucleophilic amino group attacks the electron-deficient benzene ring of FDNB, displacing the fluorine atom in a nucleophilic aromatic substitution reaction.[5] This forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.[2]

The critical, and ultimately limiting, step follows: to identify the tagged amino acid, the entire polypeptide chain must be completely broken down by harsh acid hydrolysis (e.g., 6 M HCl at 110°C for 12-24 hours).[1][2] The covalent bond linking the DNP group to the N-terminal amino acid is resistant to this hydrolysis, while all the peptide bonds are cleaved.[2] The resulting mixture contains the single yellow DNP-amino acid and a pool of all other unmodified amino acids from the chain.[2] The DNP-amino acid is then extracted and identified by chromatography.[5][8]

Inherent Limitations

The primary drawback of the Sanger method is that it is destructive . The hydrolysis step that liberates the DNP-amino acid for identification also destroys the rest of the peptide chain.[6] Consequently, only the N-terminal residue can be identified from a given peptide sample. To sequence an entire protein, Sanger had to employ a complex strategy of partial hydrolysis to generate a library of smaller, overlapping peptide fragments, identify the N-terminus of each, and then piece the sequence together like a jigsaw puzzle.[2][9]

Edman Degradation: The Advent of Automated, Sequential Analysis

Developed by Pehr Edman in 1950, this method overcame the primary limitation of Sanger's technique by allowing for the sequential removal of amino acids without destroying the rest of the peptide.[4][10] This elegant, cyclical process laid the groundwork for the first automated protein sequenators in 1967.[3][11]

The Chemistry of the Edman Cycle

The Edman degradation is a masterful three-step process that occurs in a repeating cycle: Coupling, Cleavage, and Conversion.[12][13]

  • Coupling: Under mildly alkaline conditions (pH ~8-9), Edman's reagent, PITC, reacts with the uncharged N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[3][13]

  • Cleavage: The conditions are switched to anhydrous acid (typically trifluoroacetic acid, TFA).[8][12] This prompts the sulfur atom of the PTC group to attack the carbonyl carbon of the first peptide bond, cleaving the N-terminal residue from the peptide chain as an unstable anilinothiazolinone (ATZ) derivative.[12][14] Crucially, this step does not hydrolyze the other peptide bonds, leaving the remainder of the peptide chain intact and ready for the next cycle.[8][12]

  • Conversion & Identification: The ATZ-amino acid is selectively extracted with an organic solvent and then treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH) derivative.[8][10] This PTH-amino acid is then identified, typically by HPLC, by comparing its retention time to known standards.[10][15]

This entire cycle can be repeated on the shortened peptide, revealing the sequence one residue at a time. Modern automated sequenators can perform up to 50-60 cycles with high efficiency (>99%) on picomole quantities of protein.[3][14]

Head-to-Head Comparison: DNP vs. PITC Derivatives

FeatureSanger's Method (DNP Derivatives)Edman Degradation (PITC Derivatives)
Primary Reagent 1-fluoro-2,4-dinitrobenzene (FDNB)[16][17]Phenylisothiocyanate (PITC)[8][18]
Principle N-terminal residue labeling followed by complete peptide hydrolysis.[7]Sequential, stepwise removal and identification of N-terminal residues.[3][19]
Process Destructive: Identifies only the N-terminal amino acid.[6]Iterative: The shortened peptide is recovered for the next cycle.
Sequencing Capability Single N-terminal residue identification per sample.[7]Enables sequential determination of up to 50-60 residues.[3]
Key Chemical Step Formation of a stable DNP-amino acid bond resistant to acid hydrolysis.[2]Two-stage reaction: Coupling (alkaline) and Cleavage (acidic).[12]
End Product One DNP-amino acid and a mixture of free amino acids.[2]A stable PTH-amino acid derivative for each cycle.[3][8]
Automation Manual and labor-intensive.[1]Readily automated, leading to the development of sequenators.[1][3]
Sensitivity Low (milligram to microgram quantities).[2]High (10-100 picomoles of sample).[3]
Primary Application Foundational N-terminal identification; largely of historical importance.[2]Routine N-terminal sequencing of purified proteins and peptides.[20]

Experimental Protocols

Sanger's Method: N-Terminal Amino Acid Identification

Objective: To identify the single N-terminal amino acid of a polypeptide.

Methodology:

  • Labeling: Dissolve the purified peptide sample in a suitable buffer (e.g., sodium bicarbonate) to achieve a mildly alkaline pH (~8.5).[1] Add an excess of FDNB solution (Sanger's reagent). Incubate for approximately 2 hours at room temperature. The N-terminal α-amino group reacts to form a yellow DNP-peptide.[1][2]

  • Hydrolysis: After the reaction, the DNP-peptide is isolated and dried. Add 6 M HCl.[1] Seal the sample under vacuum and heat at 110°C for 12-24 hours. This cleaves all peptide bonds.[1]

  • Extraction: Cool the hydrolysate. The yellow DNP-amino acid is extracted from the aqueous solution of free amino acids using an organic solvent such as ether.[1][5]

  • Identification: The organic solvent is evaporated, and the isolated DNP-amino acid is identified by comparing its chromatographic behavior (e.g., retention time in HPLC) against known DNP-amino acid standards.[1]

Edman Degradation: One Cycle of Sequential Sequencing

Objective: To identify the N-terminal amino acid and generate a shortened peptide for subsequent cycles. This protocol describes a single, manual cycle.

Methodology:

  • Coupling: The peptide is dissolved in a buffer under mildly alkaline conditions (pH ~9.0). PITC (Edman's reagent) is added, and the mixture is incubated at ~50°C. The PITC couples to the N-terminal amino group, forming a PTC-peptide.[12][13]

  • Washing: The sample is washed with organic solvents (e.g., ethyl acetate) to remove excess PITC and reaction byproducts.[12]

  • Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA). This specifically cleaves the first peptide bond, releasing the N-terminal residue as an ATZ-amino acid and leaving the rest of the peptide intact.[10][12]

  • Extraction: The unstable ATZ-amino acid is selectively extracted with an organic solvent (e.g., chlorobutane).[21]

  • Conversion: The extracted ATZ-amino acid is heated with aqueous acid (e.g., 25% TFA) to convert it into the more stable PTH-amino acid.[12][21]

  • Identification: The PTH-amino acid is injected into an HPLC system and identified by comparing its retention time to a set of known PTH-amino acid standards.[10] The remaining, shortened peptide is dried and subjected to the next full cycle (Step 1).

Visualizing the Workflows

sanger_workflow start Peptide (NH2-A1-A2-A3...) reagent + FDNB (Sanger's Reagent) (Alkaline pH) start->reagent dnp_peptide DNP-Peptide (DNP-NH-A1-A2-A3...) reagent->dnp_peptide hydrolysis Complete Acid Hydrolysis (6 M HCl, 110°C) dnp_peptide->hydrolysis mixture Mixture: - DNP-A1 (Yellow) - Free A2, A3, etc. hydrolysis->mixture destroyed Rest of Peptide Destroyed hydrolysis->destroyed separation Chromatographic Identification mixture->separation result Identified N-Terminal (DNP-A1) separation->result

Caption: Workflow of Sanger's method for N-terminal identification.

edman_cycle peptide_n Peptide (NH2-A1-A2-A3...) coupling 1. Coupling + PITC (Alkaline pH) peptide_n->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage 2. Cleavage (Anhydrous TFA) ptc_peptide->cleavage atz ATZ-A1 cleavage->atz Cleaved Residue peptide_n1 Shortened Peptide (NH2-A2-A3...) cleavage->peptide_n1 Remaining Peptide conversion 3. Conversion (Aqueous Acid) atz->conversion peptide_n1->coupling Next Cycle pth PTH-A1 (Identified by HPLC) conversion->pth

Caption: The iterative three-step cycle of Edman degradation.

Conclusion: From a Single Step to a Revolution

The journey from DNP to PITC derivatives marks a pivotal evolution in biochemistry. Sanger's method, while laborious and destructive, was a monumental first step, proving that proteins had a defined, decipherable sequence. It laid the essential groundwork upon which all subsequent protein chemistry was built. However, it was the elegant, non-destructive, and cyclical chemistry of Edman degradation that transformed protein sequencing from a Nobel-winning endeavor into a routine and automatable laboratory technique. While now largely superseded by mass spectrometry for whole-protein sequencing, Edman degradation remains a valuable tool for specific applications, such as confirming the N-terminus of recombinant proteins. The principles established by both Sanger and Edman remain cornerstones of our understanding of protein structure and analysis.

References

  • DoorstepTutor. (n.d.). Lecture 100 of 112: Protein Sequencing: Sanger, Dansyl, Disulphide Bonds, Edman Degradation. ASRB NET (ICAR-NET) Animal Biochemistry. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]

  • Biomolecules. (2021, May 18). Protein Sequencing | Sanger's Method | Edman's Method | Carboxypeptidase Method. YouTube. Retrieved from [Link]

  • Pearson. (2024). Peptide Sequencing: Edman Degradation. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Biochemistry IN THE LAB - Protein Sequence Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Pearson. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 1.5: Amino Acid Analysis and Chemical Sequencing. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]

  • EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Slideshare. (n.d.). Protein Sequencing Strategies. Retrieved from [Link]

  • Unknown Source. (n.d.). Reaction of Peptide with Sanger's Reagent.
  • Unknown Source. (n.d.). Protein sequencing.
  • YouTube. (2025, January 26). N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. Retrieved from [Link]

  • Biology LibreTexts. (2019, June 2). 6.III: Protein sequencing. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for DNP-Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical and pharmaceutical analysis, the accurate quantification of amino acids is paramount. From monitoring cell culture media in bioprocessing to determining the composition of protein hydrolysates, precise measurements are non-negotiable. Derivatization of amino acids is often a prerequisite for their analysis by High-Performance Liquid Chromatography (HPLC), enhancing their hydrophobicity for reversed-phase separation and introducing a chromophore for UV detection. 2,4-Dinitrophenyl (DNP) derivatives, formed by the reaction of 2,4-dinitrofluorobenzene (DNFB) with the primary amino group, are a classic and robust choice for this purpose.

However, developing an HPLC method is only half the battle. To ensure that the data generated are reliable, reproducible, and fit for their intended purpose, the analytical procedure must undergo a rigorous validation process. This guide provides an in-depth, experience-driven framework for validating an HPLC method for the quantification of DNP-amino acids, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). We will move beyond a simple checklist, exploring the scientific rationale behind each validation parameter and providing actionable protocols.

The Analytical Foundation: A Typical HPLC Method for DNP-Amino Acids

Before validation can commence, a stable and well-characterized analytical method must be in place. The validation process tests this established method; it is not a tool for method development. A typical setup for DNP-amino acid analysis provides the context for the subsequent validation experiments.

Principle of Derivatization

The process begins with the derivatization of amino acids using DNFB (Sanger's reagent). This reaction, which proceeds via nucleophilic aromatic substitution in a mild alkaline medium, attaches a DNP group to the alpha-amino group of the amino acids. The resulting DNP-amino acids are yellow-colored compounds, strongly absorbing UV light, which makes them ideal for HPLC with UV detection.

Typical HPLC Configuration
ParameterTypical SettingRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)The hydrophobic DNP group interacts well with the C18 stationary phase, allowing for effective separation.
Mobile Phase A Aqueous Buffer (e.g., 25 mM Sodium Acetate, pH 4.5)An acidic buffer suppresses the ionization of the carboxylic acid groups on the DNP-amino acids, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic solvent is the strong eluent in a reversed-phase system.
Elution Mode Gradient ElutionA gradient is typically required to resolve the complex mixture of DNP-amino acids, which span a range of polarities, within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, but must be controlled for reproducibility.
Detection UV Detector at ~360 nmDNP-amino acids exhibit a strong absorbance maximum near this wavelength.
Injection Vol. 10-20 µLA typical volume to ensure sufficient signal without overloading the column.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of planned investigations. The entire process, from sample preparation to final data analysis, must be considered.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting A Define Analytical Target Profile (ATP) B Develop & Optimize HPLC Method A->B C Prepare Validation Protocol & Acceptance Criteria B->C D Prepare Standards & QC Samples C->D F Execute Validation Experiments (Linearity, Accuracy, etc.) D->F E Perform System Suitability Testing (SST) E->F Prerequisite G Analyze Data vs. Acceptance Criteria F->G H Investigate Deviations (if any) G->H If needed I Compile Final Validation Report G->I H->I

Caption: A systematic workflow for HPLC method validation.

Core Validation Parameters: The Pillars of a Defensible Method

According to ICH Q2(R2) guidelines, a quantitative HPLC method must be validated for several key performance characteristics.

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components. For DNP-amino acid analysis, this is critical. You must prove that the peak for, say, DNP-Alanine is purely DNP-Alanine and not co-eluting with another DNP-amino acid or a component from the sample matrix (e.g., salts, sugars from cell culture media).

Experimental Protocol:

  • Prepare a Blank Solution: Analyze a sample matrix that does not contain the amino acids of interest (e.g., un-inoculated cell culture media). Process it through the full derivatization and HPLC analysis procedure.

  • Prepare Individual DNP-Amino Acid Standards: Analyze solutions of each individual DNP-amino acid of interest to determine their respective retention times.

  • Prepare a Mixed Standard Solution: Analyze a solution containing all DNP-amino acids of interest to ensure baseline resolution between all peaks.

  • Analyze Spiked Samples: Spike the blank matrix with the mixed DNP-amino acid standards and analyze. Compare the chromatograms to the blank and the standards.

Acceptance Criteria:

  • The blank solution should show no significant peaks at the retention times of the DNP-amino acids of interest.

  • The analyte peak in the spiked sample must be spectrally pure (if using a Diode Array Detector) and resolved from the nearest eluting peak (Resolution factor > 1.5).

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for quantification. We are not just identifying the amino acid; we are measuring how much is there. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a Stock Solution: Create a high-concentration stock solution of the mixed DNP-amino acid standards.

  • Create Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the expected test concentration.

  • Analyze Standards: Inject each concentration level in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the concentration for each DNP-amino acid.

  • Perform Linear Regression: Calculate the slope, y-intercept, and correlation coefficient (R²) for the regression line.

Acceptance Criteria:

  • Correlation Coefficient (R²): Should be ≥ 0.995. A value greater than 0.999 is often achievable and desirable.

  • Y-intercept: Should be close to zero. A significant non-zero intercept may indicate systematic error.

  • Residuals: A visual inspection of the residual plot should show a random distribution around zero.

Data Presentation:

AnalyteConc. 1 (µM)Conc. 2 (µM)Conc. 3 (µM)Conc. 4 (µM)Conc. 5 (µM)
DNP-Gly102550751000.9998
DNP-Ala102550751000.9995
DNP-Val102550751000.9997
Accuracy

Expertise & Experience: Accuracy represents the closeness of the test results to the true value. It is typically assessed using recovery studies. In essence, you add a known amount of your analyte to a real sample matrix and measure how much you get back. This is a crucial test of whether the sample matrix suppresses or enhances the signal, leading to biased results.

Experimental Protocol:

  • Prepare Spiked Samples: Use a sample matrix containing a known (or zero) amount of the amino acids. Spike the matrix with known amounts of the DNP-amino acid standards at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Triplicates: Prepare three independent samples at each concentration level.

  • Analyze and Quantify: Analyze the spiked samples and determine the concentration of each DNP-amino acid using the previously established linear calibration curve.

  • Calculate Recovery: Use the formula: Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each analyte at each level.

Data Presentation:

AnalyteSpiked LevelMean Recovery (%)%RSD
DNP-Gly80%99.50.8
100%100.20.6
120%101.10.7
DNP-Ala80%100.51.1
100%99.80.9
120%100.91.0
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This tests the method's inherent variability.

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment. This assesses the method's transferability within a lab.

Experimental Protocol:

  • Repeatability:

    • Prepare six identical samples of a DNP-amino acid mixture at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured concentrations.

  • Intermediate Precision:

    • Have a second analyst, on a different day, and preferably on a different HPLC system, prepare and analyze another six identical samples.

    • Calculate the %RSD for this second set of samples.

    • Perform a statistical comparison (e.g., F-test for variance, t-test for means) between the two data sets to ensure they are not significantly different.

Acceptance Criteria:

  • Repeatability: The %RSD should be ≤ 2.0%.

  • Intermediate Precision: The %RSD should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity analysis or when measuring trace levels of amino acids. A common and regulatorily accepted method is based on the signal-to-noise ratio.

Experimental Protocol:

  • Determine Signal-to-Noise (S/N) Ratio:

    • Prepare a series of increasingly dilute solutions of the DNP-amino acid standards.

    • Inject them and determine the concentration at which the analyte signal is clearly distinguishable from the baseline noise.

    • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm the LOQ: Prepare and analyze six independent samples at the estimated LOQ concentration. The precision (%RSD) should be acceptable (typically ≤ 10%), and the accuracy should be within a reasonable range (e.g., 80-120%).

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with demonstrated accuracy and precision at this level.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This is arguably one of the most important validation characteristics for a method destined for routine use. It provides an indication of its reliability during normal usage and is a critical part of method transfer.

Experimental Protocol:

  • Identify Critical Parameters: Select parameters that could potentially vary during routine use, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Vary Parameters: Analyze a system suitability solution while systematically varying one parameter at a time.

  • Assess Impact: Evaluate the effect of these changes on key system suitability parameters like retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution, tailing factor) must still be met under all varied conditions.

  • The change in analyte concentration should not be statistically significant.

Validation_Parameters center Fit for Purpose Method A Specificity (Is it the right analyte?) center->A B Linearity (Is the response proportional?) center->B C Accuracy (Is the result correct?) center->C D Precision (Is the result repeatable?) center->D E LOQ / LOD (How low can you go?) center->E F Robustness (Does it withstand small changes?) center->F

Caption: Interrelation of core validation parameters.

Comparison with Alternative Methods

While the DNP method is robust, it's important to understand its place among other common pre-column derivatization techniques for amino acid analysis.

MethodDerivatizing ReagentDetectionAdvantagesDisadvantages
DNP 2,4-dinitrofluorobenzene (DNFB)UV (~360 nm)Stable derivatives; robust and classic method.Long reaction time; requires extraction; not ideal for secondary amines (Proline).
PITC Phenylisothiocyanate (Edman's Reagent)UV (~254 nm)Reacts with both primary and secondary amines; stable derivatives.Byproducts can interfere; requires vacuum removal of excess reagent.
OPA o-Phthalaldehyde (+ thiol)FluorescenceVery fast reaction; highly sensitive; easily automated.Derivatives are unstable; does not react with secondary amines (Proline).
Dansyl Dansyl ChlorideFluorescence / UVHigh sensitivity; stable derivatives.Long reaction time; multiple derivatives can form for some amino acids (e.g., Lysine).

Conclusion

The validation of an HPLC method for DNP-amino acid quantification is a systematic and scientifically rigorous process that underpins the quality of analytical data. It is not merely a regulatory hurdle but a fundamental component of good science. By meticulously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can demonstrate that its method is truly "fit for purpose." This guide provides the framework and the scientific rationale to perform this validation with confidence, ensuring that every data point generated is both accurate and defensible. The transition from a one-time validation event to a continuous lifecycle management approach, as encouraged by the latest ICH guidelines, further ensures that the method remains reliable throughout its use.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance Source: Mastelf URL: [Link]

  • Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: Pharmaguideline URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC Source: SciSpace URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the

A Senior Application Scientist's Guide to the Cross-Reactivity of N-(2,4-Dinitrophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 2,4-dinitrophenyl (DNP) group has served as a quintessential model hapten in immunological studies. Its chemical simplicity and potent immunogenicity have made it an invaluable tool for dissecting the fundamental principles of antibody-antigen recognition, affinity maturation, and the intricate nature of the immune response.[1][2] This guide provides an in-depth comparison of the cross-reactivity of various N-(2,4-Dinitrophenyl) derivatives with anti-DNP antibodies. We will explore the structural underpinnings of this interaction and present robust methodologies for its quantitative assessment, empowering researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

The Molecular Basis of DNP Recognition and Cross-Reactivity

An antibody's specificity is not absolute. Cross-reactivity, the binding of an antibody to antigens other than the one used for immunization, is a common phenomenon. In the context of DNP, the antibody's binding site, or paratope, forms a complementary surface to the DNP hapten. The specificity of this interaction is dictated by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

The dinitrophenyl ring itself is the primary determinant for recognition. However, the nature of the substituent attached to the DNP core can significantly influence binding affinity. Even subtle modifications to the linker or the conjugated molecule can alter the way the hapten is presented to the antibody, leading to a wide range of binding affinities. Studies have shown that the binding of anti-DNP antibodies to various DNP-amino acid conjugates can vary by several orders of magnitude, highlighting the exquisite sensitivity of the antibody combining site to minor structural changes.

Furthermore, the concept of antibody promiscuity suggests that a single antibody can recognize a diverse array of structurally distinct ligands. This is not merely a matter of "hydrophobic stickiness" but often involves specific, albeit different, hydrogen bonding networks for each ligand. This inherent flexibility in antibody recognition is a critical factor to consider when evaluating potential cross-reactivity.

Below is a diagram illustrating the principle of hapten recognition and cross-reactivity.

cluster_0 High Affinity Binding cluster_1 Cross-Reactivity (Lower Affinity) cluster_2 No Binding Antibody DNP-Lysine Antibody->DNP-Lysine Specific Fit Antibody_2 DNP-Glycine Antibody_2->DNP-Glycine Imperfect Fit Antibody_3 Unrelated_Molecule Antibody_3->Unrelated_Molecule No Interaction

Caption: Principle of Hapten Recognition and Cross-Reactivity

Comparative Analysis of Anti-DNP Antibody Cross-Reactivity

The extent of cross-reactivity is not uniform across all anti-DNP antibodies. Different antibody isotypes (e.g., IgG, IgE, IgM) and even different monoclonal antibody clones can exhibit distinct specificity profiles. The affinity of an antibody for its target is a key determinant of its utility. High-affinity antibodies are generally more specific, but even they can display cross-reactivity.

Below is a compilation of data from various studies that demonstrates the range of binding affinities observed for different anti-DNP antibodies with various DNP derivatives. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

AntibodyLigandMethodAffinity Constant (Ka, M⁻¹)Source
Monoclonal Murine IgEDNP-LysineEquilibrium Dialysis0.87 x 10⁷[3]
Monoclonal Murine IgG1DNP-LysineEquilibrium Dialysis1.91 x 10⁸[3]
Polyclonal Goat IgMDNP-LysineEquilibrium Dialysis10⁴ - 10⁵
Polyclonal Rabbit IgGDNP-LysineFluorescence QuenchingVaries with immunization time[2]
Polyclonal Rabbit IgGDNP-glycylglycylglycineFluorescence QuenchingVaries with immunization time[2]

This table illustrates several key points:

  • Isotype Differences: The monoclonal IgG1 antibody exhibits a significantly higher affinity for DNP-lysine compared to the monoclonal IgE.[3]

  • Affinity Maturation: The affinity of polyclonal anti-DNP antibodies can increase substantially over the course of an immune response.[2]

  • Hapten Structure: The size and structure of the molecule conjugated to the DNP group influence the resulting antibody affinity.[2]

Methodologies for Assessing Cross-Reactivity

To rigorously quantify the cross-reactivity of anti-DNP antibodies, two primary techniques are widely employed: Competitive Inhibition ELISA and Surface Plasmon Resonance (SPR).

Competitive Inhibition ELISA

This immunoassay is a powerful tool for determining the relative affinity of an antibody for different antigens. In this setup, a known DNP-conjugate (e.g., DNP-BSA) is immobilized on a microplate. The anti-DNP antibody is pre-incubated with varying concentrations of a free DNP derivative (the competitor). This mixture is then added to the plate. The more effectively the free derivative binds to the antibody, the fewer antibodies will be available to bind to the immobilized DNP-conjugate, resulting in a weaker signal.

  • Coating: Coat a 96-well microplate with a DNP-protein conjugate (e.g., 1-5 µg/mL DNP-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, prepare serial dilutions of the DNP derivatives to be tested. Add a constant, predetermined concentration of the anti-DNP antibody to each dilution. Incubate for at least 1 hour at room temperature to allow the antibody and competitor to reach equilibrium.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) that is specific for the primary anti-DNP antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP). Incubate until a suitable color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the antibody binding, can then be determined. A lower IC50 value indicates a higher affinity of the antibody for the competitor.

start Start coat Coat Plate with DNP-BSA start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 transfer_to_plate Transfer Mixture to Coated Plate wash2->transfer_to_plate prepare_competitor Prepare Serial Dilutions of DNP Derivatives add_antibody Add Constant [Anti-DNP Ab] to Derivatives prepare_competitor->add_antibody incubate_competition Incubate (1 hr) add_antibody->incubate_competition incubate_competition->transfer_to_plate incubate_binding Incubate (1-2 hrs) transfer_to_plate->incubate_binding wash3 Wash incubate_binding->wash3 add_secondary Add Enzyme-Linked Secondary Ab wash3->add_secondary incubate_detection Incubate (1 hr) add_secondary->incubate_detection wash4 Wash incubate_detection->wash4 add_substrate Add Substrate wash4->add_substrate develop_color Incubate & Develop Color add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Plot Data & Determine IC50 read_plate->analyze

Caption: Competitive Inhibition ELISA Workflow

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using a mixture of EDC and NHS).

    • Immobilize the anti-DNP antibody to the chip surface via covalent linkage.

    • Deactivate any remaining active esters.

  • Analyte Injection and Kinetic Analysis:

    • Prepare a series of dilutions of the DNP derivative (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding in real-time (association phase).

    • Switch back to the running buffer to monitor the dissociation of the analyte from the antibody (dissociation phase).

    • Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized antibody.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters (ka, kd) and the affinity constant (KD = kd/ka). A lower KD value indicates a higher affinity.

start Start immobilize Immobilize Anti-DNP Antibody on Sensor Chip start->immobilize inject_analyte Inject DNP Derivative (Analyte) at Various Concentrations immobilize->inject_analyte association Measure Association Phase (Real-time) inject_analyte->association inject_buffer Inject Running Buffer association->inject_buffer dissociation Measure Dissociation Phase (Real-time) inject_buffer->dissociation regenerate Regenerate Chip Surface dissociation->regenerate analyze Fit Sensorgram Data to Binding Model dissociation->analyze regenerate->inject_analyte Next Concentration end Determine ka, kd, and KD analyze->end

Caption: Surface Plasmon Resonance (SPR) Workflow

Practical Implications and Conclusion

A thorough understanding of the cross-reactivity of anti-DNP antibodies with various DNP derivatives is crucial for several reasons:

  • Assay Development: When using DNP as a hapten in immunoassays, it is essential to be aware of potential cross-reactivity with other molecules in the sample matrix that may share structural similarities.

  • Isotype and Negative Controls: Anti-DNP antibodies are frequently used as isotype or negative controls in various applications.[1] A well-characterized cross-reactivity profile ensures their appropriate use and the correct interpretation of results.

  • Drug Development: In the development of antibody-drug conjugates or other targeted therapies, understanding the potential for off-target binding is paramount to ensure safety and efficacy.

  • Fundamental Research: The DNP system continues to be a valuable model for studying the principles of molecular recognition by the immune system.

References

  • Structural and Thermodynamic Basis of Affinity in Anti-Dinitrophenyl Antibody. PubMed. [Link]

  • Generation of monoclonal murine anti-DNP-IgE, IgM and IgG1 antibodies: biochemical and biological characterization. National Center for Biotechnology Information. [Link]

  • Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. [Link]

  • Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate. National Center for Biotechnology Information. [Link]

  • Irrelevant IgGs : anti-DNP monoclonal antibodies (mAbs). SYnAbs. [Link]

  • Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. PubMed. [Link]

  • 2.9 A Resolution Structure of an Anti-dinitrophenyl-spin-label Monoclonal Antibody Fab Fragment with Bound Hapten. Stanford University. [Link]

  • Determination of the Binding of Ligands Containing the N-2,4-Dinitrophenyl Group to Bivalent Monoclonal Rat Anti-DNP Antibody Using Affinity Capillary Electrophoresis. Harvard University. [Link]

  • Monoclonal Anti-DNP antibody, Human IgG1 (N297A). AMSBIO. [Link]

  • Interaction of dinitrophenyl groups bound to bovine serum albumin with univalent fragments of anti-dinitrophenyl antibody. National Center for Biotechnology Information. [Link]

  • Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies. National Center for Biotechnology Information. [Link]

  • Structural basis for cross-reactivity and conformation fluctuation of the major beech pollen allergen Fag s 1. Nature. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. MDPI. [Link]

  • SPR binding isotherms obtained by injection of anti-DNP solutions over Au-MUA-PLL-DNP. ResearchGate. [Link]

  • Quantitative N-terminal amino acid sequence analysis of an anti-DNP and an anti-DNP-p-aminobenzoylglutanmate antibody light chain preparation using high pressure liquid chromatography-mass spectrometry. Science ON. [Link]

  • IC50 values in nM by direct, competitive ELISA. ResearchGate. [Link]

  • Competitive ELISA and IC50 determination. Dose-response curves with... ResearchGate. [Link]

  • Optimization of ic-ELISA. The IC50 was calculated when the Amax... ResearchGate. [Link]

  • Natural DNP-binding immunoglobulins and antibody multispecificity. PubMed. [Link]

  • Studies on the specificity and affinity of alpha, DNP-oligolysine antibody: a basis for questioning the role of cell-bound antibody in cellular recognition of antigen. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Amino Acid Separation: A Comparative Analysis of N-(2,4-dinitrophenyl)-l-leucinamide (L-FDLA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in the Life Sciences

In the intricate molecular landscape of biology and pharmacology, chirality is a fundamental property with profound implications. Amino acids, the building blocks of proteins, exist predominantly as L-enantiomers in nature. However, their D-enantiomeric counterparts are not mere biological curiosities; they play critical roles in everything from neurotransmission to bacterial cell wall synthesis and serve as potential biomarkers for disease.[1][2] The ability to accurately separate and quantify these enantiomers is therefore crucial for drug development, neuroscience, and food science, where stereochemistry dictates biological activity, safety, and quality.[3]

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this challenge.[3] The analytical strategies are broadly bifurcated into two main pathways: direct separation using a Chiral Stationary Phase (CSP) and indirect separation , which involves pre-column derivatization with a chiral reagent to form diastereomers, separable on a conventional achiral column.[1][3]

This guide provides an in-depth comparison of these methods, with a focus on N-(2,4-dinitrophenyl)-l-leucinamide (L-FDLA), an advanced chiral derivatizing reagent that offers significant advantages in sensitivity and compatibility with modern analytical instrumentation. We will explore the causality behind experimental choices, present validated protocols, and offer a logical framework for selecting the optimal method for your research needs.

Part 1: The Indirect Approach — Mastering Diastereomeric Separation with L-FDLA

The indirect method simplifies the chromatographic challenge by converting enantiomers, which are otherwise indistinguishable on standard columns, into diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation. L-FDLA, often used in what is termed "Advanced Marfey's Method," has emerged as a superior reagent for this purpose.[4]

The L-FDLA Reaction Mechanism: A Causal Explanation

L-FDLA is a derivative of the original Marfey's Reagent (FDAA), where the L-alaninamide moiety is replaced by a more hydrophobic L-leucinamide.[5] The core of its function lies in the reaction between the electron-deficient fluorodinitrophenyl group of L-FDLA and the nucleophilic primary amine of the target amino acid. This reaction, conducted under mild alkaline conditions, forms a stable covalent bond, creating a pair of diastereomers (L-FDLA-L-AA and L-FDLA-D-AA).

Because the chiral center of L-FDLA is fixed (L-configuration), the resulting products are distinct diastereomeric molecules, not mirror images. This difference in three-dimensional structure leads to differential interactions with the stationary phase of a standard reversed-phase column (e.g., C18), enabling their separation.[6]

L_FDLA_Reaction cluster_reactants Reactants cluster_products Products L_FDLA L-FDLA (Chiral Derivatizing Reagent) Reaction + L_FDLA->Reaction AminoAcid D/L-Amino Acid (Analyte) AminoAcid->Reaction Diastereomers L-DNP-Leu-NH-D/L-AA (Diastereomeric Mixture) Reaction->Diastereomers Nucleophilic Aromatic Substitution (Mild Alkaline Conditions)

Caption: Reaction of L-FDLA with an amino acid enantiomer pair.

Key Advantages of L-FDLA over Traditional Marfey's Reagent (FDAA)

The substitution of alanine with leucine in the reagent's structure was a deliberate design choice to enhance analytical performance, particularly for mass spectrometry (MS) based detection.

  • Enhanced Sensitivity & Hydrophobicity: The bulkier, more hydrophobic leucine side chain in L-FDLA increases the retention of the derivatized amino acids on reversed-phase columns and improves ionization efficiency in MS sources.[7]

  • Greater Stability: L-FDLA derivatives exhibit higher thermal stability compared to their FDAA counterparts.[7]

  • Superior LC/MS Compatibility: These properties collectively result in more robust and sensitive signals in LC/MS analysis, a critical advantage for detecting trace amounts of D-amino acids in complex biological matrices.[6][7][8]

Experimental Protocol: L-FDLA Derivatization of Amino Acid Samples

This protocol is a self-validating system designed for reproducibility and accuracy. The causality is rooted in ensuring complete derivatization while preventing racemization.

Objective: To derivatize amino acid enantiomers into diastereomers for HPLC or LC/MS/MS analysis.

Materials:

  • Amino acid standard or hydrolyzed sample solution.

  • 1% (w/v) L-FDLA in acetone.

  • 1 M Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA).[7][9]

  • 2 M Hydrochloric Acid (HCl).

  • Methanol (HPLC Grade).

  • Water (HPLC Grade).

  • Reaction vials (e.g., 1.5 mL Eppendorf tubes or glass vials).

  • Heating block or water bath set to 40°C.

Step-by-Step Methodology:

  • Sample Preparation: Place 50 µL of the amino acid sample into a reaction vial. The sample should be in an aqueous solution.

  • Alkalinization: Add 20 µL of 1 M NaHCO₃ to the vial. Causality: The reaction requires a basic environment to deprotonate the amino group of the amino acid, making it a more effective nucleophile to attack the L-FDLA reagent. Using a volatile base like triethylamine can simplify sample cleanup for LC/MS by avoiding non-volatile salts.[9]

  • Reagent Addition: Add 20 µL of 1% L-FDLA in acetone. Vortex briefly to mix. Causality: Acetone is a suitable solvent that is miscible with the aqueous sample and effectively dissolves the L-FDLA reagent.

  • Incubation: Tightly cap the vial and incubate at 40°C for 1 hour.[6] Causality: Gentle heating accelerates the reaction rate to ensure complete derivatization without providing enough energy to induce racemization of the chiral centers.

  • Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.[10] You will observe effervescence as CO₂ is released; wait for it to complete. Causality: Neutralization is critical to prevent further side reactions and to ensure the final sample pH is compatible with the HPLC mobile phase.

  • Dilution & Analysis: Dilute the sample with an appropriate solvent (e.g., 50% methanol in water) to a suitable concentration for your analytical system.[6] The sample is now ready for injection into the HPLC or LC/MS system.

L_FDLA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_final Finalization A 1. Pipette Amino Acid Sample into Vial B 2. Add Base (e.g., NaHCO₃) A->B C 3. Add L-FDLA in Acetone B->C D 4. Incubate at 40°C for 1 hour C->D E 5. Quench with Acid (e.g., HCl) D->E F 6. Dilute Sample E->F G 7. Inject for HPLC/LC-MS Analysis F->G

Caption: Experimental workflow for L-FDLA derivatization.

Part 2: A Comparative Guide to Chiral Separation Techniques

While L-FDLA offers a robust indirect method, direct separation on Chiral Stationary Phases (CSPs) is a powerful alternative that circumvents the need for derivatization. The choice between these approaches is a critical decision based on the specific analytical goals.

FeatureIndirect Method (L-FDLA)Direct Method (CSPs)
Principle Forms diastereomers, separated on a standard achiral (e.g., C18) column.Enantiomers interact differently with a chiral stationary phase for direct separation.
Sample Prep Requires a multi-step derivatization protocol before analysis.[6]Minimal sample preparation; often just dilution and filtration.
Column Uses robust, inexpensive, and widely available C18 columns.[6][10]Requires specialized, often more expensive, and potentially less robust chiral columns.[1]
Flexibility A single, well-developed method can be applied to a wide range of amino acids.Different CSPs may be needed for different classes of amino acids (e.g., Crown Ether for primary amines, Teicoplanin for broader range).[1][11]
Risk Factor Potential for incomplete derivatization or side reactions. Small risk of racemization if sample handling is poor.No derivatization-related risks. Uncertainty is shifted to column stability and batch-to-batch reproducibility.
Best Suited For Complex biological matrices where high sensitivity (LC/MS) is needed; labs with standard HPLC setups.[2]High-throughput screening; analysis of native amino acids; labs with dedicated chiral chromatography setups.
Alternative 1: The Original Marfey's Reagent (FDAA)

FDAA is the precursor to L-FDLA and functions by the same mechanism.[12][13] While effective, its lower hydrophobicity makes it less ideal for modern, high-sensitivity LC/MS applications compared to L-FDLA.[8]

ReagentChiral MoietyKey Performance Characteristic
FDAA L-AlaninamideThe original standard; effective for HPLC-UV detection.[10]
L-FDLA L-Leucinamide"Advanced" version with higher hydrophobicity, leading to better retention, stability, and sensitivity, especially for LC/MS.[6][7]
Alternative 2: A Deep Dive into Chiral Stationary Phases (CSPs)

Direct separation on a CSP is elegant but relies on complex stereoselective interactions.[1]

  • Pirkle-Type (Donor-Acceptor) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP.[14] They are highly effective but often require the amino acids to be derivatized (e.g., with N-3,5-dinitrobenzoyl) to introduce π-acceptor or π-donor groups.[15][16]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally versatile CSPs capable of separating a wide range of underivatized amino acids.[17] Their complex structure provides multiple interaction points (ionic, hydrogen bonding, inclusion complexation), allowing for robust separations in reversed-phase, polar organic, and normal-phase modes.

  • Crown Ether CSPs: These phases are specifically designed for the enantioseparation of compounds with primary amino groups, such as underivatized amino acids.[1] The chiral recognition mechanism is based on the formation of inclusion complexes, where the protonated amino group of the analyte fits into the crown ether cavity and interacts via hydrogen bonding.[1][11]

  • Zwitterionic CSPs (Cinchona Alkaloid-Based): These newer phases incorporate both weak anion-exchange and strong cation-exchange sites.[18] This zwitterionic nature makes them highly effective for separating zwitterionic molecules like free amino acids and small peptides under LC-MS compatible conditions.[18][19]

Part 3: Strategic Method Selection and Validation

The trustworthiness of any analytical data hinges on a properly selected and validated method.

Decision-Making Framework for Method Selection

The choice between L-FDLA and a CSP-based method is not about which is universally "better," but which is optimal for the specific analytical problem. This flowchart provides a logical guide for this decision.

Method_Selection A Start: Chiral Amino Acid Analysis Needed B Is the analyte in a complex biological matrix (e.g., serum, brain tissue)? A->B C Is ultra-high sensitivity (LC-MS/MS) required? B->C Yes E Is avoiding derivatization a primary goal? B->E No D Consider L-FDLA Derivatization (Indirect Method) - Excellent for LC/MS - Robust for complex matrices C->D Yes C->E No E->D No F Consider Direct Method with CSP - Simpler sample prep - Good for high-throughput E->F Yes G Are amino acids underivatized with primary amines? F->G H Use Crown Ether or Zwitterionic CSP G->H Yes I Use Macrocyclic Glycopeptide or Pirkle-type (with derivatization) CSP G->I No

Caption: A logical guide to choosing a chiral separation method.

Ensuring Trustworthiness: The Pillars of Method Validation

Every protocol described must be a self-validating system. Once a method is chosen, it must be validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. For chiral methods, this means demonstrating baseline resolution of the enantiomers.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value. Precision (RSD < 2%) measures the repeatability of the results under the same conditions.[20]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.

Conclusion

N-(2,4-dinitrophenyl)-l-leucinamide (L-FDLA) represents a significant advancement in the indirect chiral analysis of amino acids. Its enhanced hydrophobicity and stability make it an exceptionally powerful tool for modern analytical laboratories, particularly for challenging applications that demand the high sensitivity and selectivity of LC-MS/MS.[2][21][22] It allows researchers to leverage robust and economical reversed-phase columns for complex stereoselective separations.

However, the direct approach using Chiral Stationary Phases remains an essential and elegant alternative, especially when analyzing underivatized samples or in high-throughput environments. The ultimate decision rests on a careful evaluation of the sample matrix, required sensitivity, available instrumentation, and overall analytical goals. By understanding the underlying chemical principles and comparative strengths of each approach, researchers can confidently select and validate the optimal method to unravel the complex roles of amino acid chirality in their field.

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe & Chiral Technologies, Inc.
  • BenchChem. (2025). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. BenchChem.
  • Wikipedia. Pirkle's alcohol. Wikipedia. Available at: [Link]

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-47. Available at: [Link]

  • ResearchGate. (2025). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available at: [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Available at: [Link]

  • Sato, M., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(1), 57. Available at: [Link]

  • Ortega, M. A., & van der Donk, W. A. (2021). Facile Method for Determining Lanthipeptide Stereochemistry. ACS Chemical Biology, 16(10), 1938-1945. Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-47.

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]

  • D'Atri, V., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5530. Available at: [Link]

  • Hyun, M. H. (2003). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Methods in Molecular Biology, 243, 197-210. Available at: [Link]

  • Vijayasarathy, M., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(12), 3043-3051. Available at: [Link]

  • ResearchGate. (2025). Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids. ResearchGate. Available at: [Link]

  • Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. Available at: [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-195. Available at: [Link]

  • Toyo'oka, T., et al. (1998). Preparation and Evaluation of New Pirkle Type Chiral Stationary Phases With Long Alkyl Chains for the Separation of Amino Acid Enantiomers Derivatized With NBD-F. Analyst, 123(12), 2877-82. Available at: [Link]

  • Sato, M., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(1), 57. Available at: [Link]

  • Chen, C. C., & Lin, C. E. (1997). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 35(1), 37-43. Available at: [Link]

  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. Available at: [Link]

  • Sato, M., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 11(1), 57.

  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods. ResearchGate. Available at: [Link]

  • Aiello, F., et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(10), 629. Available at: [Link]

  • Kobayashi, S., et al. (2023). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. Journal of Pharmaceutical and Biomedical Analysis, 229, 115387. Available at: [Link]

  • Brückner, H., & Lüpke, M. (2000). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology, 159, 49-60. Available at: [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Methods in Molecular Biology, 1483, 169-178. Available at: [Link]

  • Sato, M., et al. (2021). Simultaneous measurement of amino acid enantiomers in aged mouse brain samples by lc/ms/ms combined with derivatization using n>α>-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide (l-fdla). Metabolites, 11(1), 57. Available at: [Link]

  • Kobayashi, S., et al. (2021). Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide-derivatized LC/MS/MS Analysis of Amino Acid Enantiomers in HepG2 Cells. Analytical Sciences, 37(10), 1435-1439. Available at: [Link]

  • Hirose, T., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414(16), 4647-4655. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Stationary Phase Selection for DNP-Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparison of stationary phases for the chromatographic separation of 2,4-dinitrophenyl (DNP) amino acids. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for amino acid analysis. Here, we move beyond mere protocols to explore the fundamental principles governing separation, enabling you to make informed decisions for your specific analytical challenges.

The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), a technique pioneered by Frederick Sanger, imparts a hydrophobic DNP group onto the amino acid's primary amine. This chromophoric tag facilitates UV detection and significantly alters the molecule's chromatographic behavior, making stationary phase selection a critical parameter for achieving optimal resolution.

This guide will compare the performance of various stationary phases, provide the causal logic behind experimental choices, and offer detailed, self-validating protocols.

The Landscape of Stationary Phases for DNP-Amino Acid Analysis

The choice of stationary phase is dictated by the analytical goal: are you performing a general quantification of amino acids, or are you resolving stereoisomers? The hydrophobic DNP tag makes reversed-phase chromatography the most common approach, but for enantiomeric separations, specialized chiral stationary phases are essential.

1.1. Reversed-Phase (RP) Chromatography: The Workhorse for General Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of DNP-amino acids. The separation mechanism is based on hydrophobic interactions between the nonpolar DNP-derivatized amino acids and the nonpolar stationary phase.

Common RP Stationary Phases:

  • C18 (Octadecylsilane, ODS): This is the most popular and versatile choice for DNP-amino acid separation. The long 18-carbon alkyl chains provide a high degree of hydrophobicity, leading to strong retention of the DNP derivatives. This strong retention allows for excellent resolution, especially for complex mixtures, when using a gradient elution.

  • C8 (Octylsilane): C8 columns have shorter alkyl chains than C18 columns, resulting in moderately lower hydrophobicity and weaker retention. This can be advantageous for reducing analysis time, especially for more hydrophobic DNP-amino acids. However, the resolution might be compromised for complex samples compared to C18.

Mechanism of Separation in RP-HPLC

The fundamental principle is the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. DNP-amino acids, with their bulky, nonpolar dinitrophenyl group, will preferentially adsorb to the hydrophobic C18 or C8 chains. Elution is typically achieved by increasing the concentration of an organic solvent (like acetonitrile or methanol) in the mobile phase, which increases the mobile phase's nonpolarity and displaces the analytes from the stationary phase.

Fig. 1: DNP-Amino Acid Interaction in RP-HPLC.

Performance Comparison: C18 vs. C8

FeatureC18 Stationary PhaseC8 Stationary PhaseRationale & Insights
Structure Silica bonded to octadecyl (18-carbon) chains.Silica bonded to octyl (8-carbon) chains.The longer carbon chain in C18 creates a more hydrophobic and denser stationary phase.
Retention Stronger retention of nonpolar compounds.Weaker retention, leading to faster elution.Increased hydrophobic interactions with the longer C18 chains cause analytes to be retained longer.
Resolution Generally provides higher resolution for complex mixtures.May offer sufficient resolution for simpler mixtures.The stronger retention on C18 allows more time for subtle differences between analytes to manifest as separation.
Analysis Time Longer analysis times.Shorter analysis times.Weaker interactions on C8 mean less organic modifier is needed to elute compounds, shortening the gradient time.
Best For Complex mixtures of DNP-amino acids, baseline resolution of similar compounds.Rapid screening, analysis of more hydrophobic DNP-amino acids, method development.C18 is the go-to for robust, high-resolution separation. C8 is excellent for optimizing speed.
1.2. Chiral Stationary Phases (CSPs): For Enantiomeric Resolution

Many amino acids are chiral, existing as D- and L-enantiomers. While proteins are almost exclusively composed of L-amino acids, D-amino acids play significant roles in biology, such as D-serine acting as a neurotransmitter. Therefore, separating these enantiomers is crucial. DNP derivatization can be employed before separation on a suitable CSP.

Types of Chiral Stationary Phases:

  • Cyclodextrin-Based CSPs: These phases, such as naphthylethylcarbamate-beta-cyclodextrin, can resolve DNP-derivatized amino acid stereoisomers. The separation mechanism involves the inclusion of the DNP group into the hydrophobic cyclodextrin cavity, with additional chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole) at the rim of the cavity determining the enantioselectivity.

  • Crown Ether-Based CSPs: These are particularly effective for separating the enantiomers of compounds with primary amino groups, including amino acids. The chiral recognition is based on the differential complexation of the protonated amino group of the D- and L-enantiomers within the chiral crown ether cavity.

  • Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T, T2, and R are versatile and can resolve N-blocked amino acids. They offer complex chiral recognition mechanisms involving multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion complexation.

Performance Comparison of Chiral Stationary Phases

Stationary Phase TypePrinciple of SeparationBest Suited ForKey Considerations
Cyclodextrin-Based Inclusion complexation of the DNP group in the chiral cavity.N-derivatized amino acids, including DNP derivatives.Mobile phase composition is critical for achieving resolution.
Crown Ether-Based Complexation of the primary amino group within the chiral crown ether.Underivatized amino acids or those with a free primary amine.Typically requires acidic mobile phases to ensure the amino group is protonated.
Macrocyclic Glycopeptide Multiple interaction mechanisms (ionic, H-bonding, inclusion).Broad applicability for both derivatized (FMOC, t-BOC, DNP) and underivatized amino acids.Can be used in multiple modes (reversed-phase, polar organic), offering high flexibility.
1.3. Hydrophilic Interaction Chromatography (HILIC): An Alternative Approach

While RP-HPLC is ideal for hydrophobic DNP-amino acids, HILIC is a powerful technique for separating highly polar compounds, making it the preferred method for underivatized amino acids. In HILIC, a polar stationary phase (e.g., silica, amino, or amide-based) is used with a mobile phase high in organic solvent. The separation is based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.

While not the primary choice for DNP derivatives, HILIC provides a valuable point of comparison and is essential for any lab analyzing both derivatized and underivatized amino acids.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific results comes from robust and reproducible methods. The following protocols are designed to be self-validating, with clear steps and explanations.

2.1. Protocol 1: Derivatization of Amino Acids with DNFB

This protocol details the conversion of amino acids to their DNP derivatives, a prerequisite for the separations discussed.

Causality: The reaction is a nucleophilic aromatic substitution where the unprotonated amino group of the amino acid attacks the electron-deficient carbon of DNFB. A basic pH (provided by sodium bicarbonate) is essential to ensure the amino group is deprotonated and thus nucleophilic.

Materials:

  • Amino acid standard solution or sample hydrolysate.

  • 1 M Sodium bicarbonate solution.

  • DNFB solution (e.g., 10 mg/mL in acetonitrile).

  • Acetonitrile (HPLC grade).

  • 1 M HCl for quenching.

Procedure:

  • pH Adjustment: In a microcentrifuge tube, mix 100 µL of the amino acid sample with 100 µL of 1 M sodium bicarbonate solution to ensure the reaction medium is basic.

  • Reagent Addition: Add 200 µL of the DNFB solution. A molar excess of DNFB is required to drive the reaction to completion.

  • Incubation: Vortex the mixture and incubate at 60°C for 45-60 minutes. It is crucial to perform this step in the dark or using amber vials, as DNP derivatives are light-sensitive.

  • Quenching: After incubation, cool the mixture to room temperature. Quench the reaction by adding 50 µL of 1 M HCl to stop the reaction and neutralize excess bicarbonate.

  • Preparation for Injection: Dilute the sample with the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) to an appropriate concentration and filter through a 0.22 µm syringe filter before HPLC analysis.

Fig. 2: DNP-Amino Acid Derivatization Workflow.
2.2. Protocol 2: General RP-HPLC Separation of DNP-Amino Acids

This protocol provides a starting point for separating a complex mixture of DNP-amino acids on a C18 column.

Causality: A gradient elution is necessary because DNP-amino acids have a wide range of hydrophobicities. Starting with a highly aqueous mobile phase allows for the retention of all derivatives. Gradually increasing the organic solvent content elutes the compounds in order of increasing hydrophobicity. An acidic buffer is used to suppress the ionization of carboxylic acid groups and residual silanols on the column, leading to sharper peaks.

System & Column:

  • HPLC System: Any standard HPLC system with a gradient pump and UV detector.

  • Column: C18 (ODS) column, e.g., 4.6 x 150 mm, 3.5 µm particle size.

  • Column Temperature: 40 °C.

Mobile Phase & Gradient:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
35.09010

System Suitability:

  • Standard Mixture: Inject a known mixture of DNP-amino acid standards.

  • Resolution: Ensure baseline resolution between critical pairs (e.g., Valine/Methionine, Isoleucine/Leucine).

  • Repeatability: Multiple injections should show <2% RSD for retention time and peak area.

Conclusion: Making an Authoritative Choice

The selection of a stationary phase for DNP-amino acid separation is a strategic decision based on the analytical objective.

  • For routine quantification of multiple amino acids, a C18 column offers the best balance of retention and high resolution, making it the authoritative choice for complex mixtures.

  • For faster analysis or for analytes that are too strongly retained on C18, a C8 column is a logical and efficient alternative.

  • For the critical task of enantiomeric separation , specialized chiral stationary phases are non-negotiable. The choice between cyclodextrin, crown ether, or macrocyclic glycopeptide phases will depend on whether the amino acids are derivatized and the specific enantiomeric pair being resolved.

By understanding the underlying separation mechanisms and employing robust, validated protocols, researchers can achieve accurate and reproducible results in their amino acid analyses.

References
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed.
  • Technical Support Center: HPLC Analysis of DNP-Amino Acids. Benchchem.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile

A Guide to Inter-Laboratory Comparison of DNP Amino Acid Analysis: Ensuring Consistency and Reliability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein and peptide characterization, accurate amino acid analysis is a cornerstone for determining protein concentration, identifying proteins, and ensuring the quality of biopharmaceutical products. The 2,4-dinitrophenyl (DNP) method, pioneered by Frederick Sanger, remains a fundamental technique for N-terminal amino acid identification and quantification. While the methodology is well-established, ensuring the consistency and comparability of results across different laboratories is a significant challenge. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of DNP amino acid analysis, offering a standardized protocol, key performance metrics for evaluation, and insights into data interpretation.

The Imperative of Inter-Laboratory Comparison

Method validation is a critical component of good laboratory practice, and inter-laboratory comparison is the ultimate test of a method's robustness. For DNP amino acid analysis, which involves multiple steps from derivatization to chromatographic separation, minor variations in execution can lead to significant discrepancies in results. An inter-laboratory study can help to:

  • Assess the reproducibility of the DNP method across different environments, equipment, and personnel.

  • Identify critical control points and potential sources of variability in the analytical workflow.

  • Establish consensus values for reference materials.

  • Provide confidence in the reliability and transferability of the analytical method.

While a formal, large-scale inter-laboratory comparison study for DNP amino acid analysis is not extensively documented in publicly available literature, this guide synthesizes established protocols and validation principles to provide a robust framework for such an undertaking.

A Standardized Protocol for DNP Amino Acid Analysis

To ensure a meaningful comparison, all participating laboratories must adhere to a strictly standardized protocol. The following is a consensus methodology synthesized from established procedures.

Experimental Workflow

DNP_Amino_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Hydrolysate Amino Acid Hydrolysate Derivatization DNP Derivatization (DNFB, pH 8-9) Hydrolysate->Derivatization DNP_AA DNP-Amino Acids HPLC RP-HPLC Separation DNP_AA->HPLC Detection UV Detection (~360 nm) HPLC->Detection Chromatogram Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification

Caption: Standardized workflow for DNP amino acid analysis.

Detailed Experimental Protocol

1. Protein/Peptide Hydrolysis:

  • Place the protein or peptide sample in a hydrolysis tube and dry it to remove any water that could dilute the acid.

  • Add 6 M hydrochloric acid (HCl) containing 0.1% phenol to the dried sample. The phenol is added to prevent the halogenation of tyrosine.

  • Seal the tube under vacuum to prevent oxidation of sensitive amino acids.

  • Heat the sample at 110°C for 24 hours. Note that some amino acids like cysteine, methionine, and tryptophan may require specific pre-treatment or alternative hydrolysis conditions to prevent degradation.

  • After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation or by drying under a stream of nitrogen.

2. DNP Derivatization:

  • Dissolve the dried amino acid hydrolysate in a suitable buffer to achieve a pH of approximately 8-9. A sodium bicarbonate buffer is commonly used.

  • Add a 2- to 5-fold molar excess of 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's reagent) solution (e.g., in ethanol or acetonitrile) to the amino acid solution.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for 1-2 hours, protecting it from light. The solution will typically turn a yellow color, indicating the formation of DNP-amino acids.

  • After incubation, cool the reaction mixture and acidify it slightly (e.g., with 1N HCl) to stop the reaction.

3. HPLC Analysis:

  • Column: A reversed-phase C18 or C8 column is typically used for the separation of DNP-amino acids.

  • Mobile Phase: A gradient elution is generally required for optimal separation.

    • Solvent A: An aqueous buffer, such as an acetate or phosphate buffer, at a pH between 2.5 and 4.5.

    • Solvent B: An organic modifier, commonly acetonitrile or methanol.

  • Gradient: A typical gradient starts with a low percentage of the organic modifier, which is gradually increased to elute the more hydrophobic DNP-amino acids.

  • Detection: DNP-amino acids are detected by UV absorbance, typically around 360 nm.

  • Quantification: The concentration of each amino acid is determined by comparing the peak area to a standard curve generated from known concentrations of DNP-amino acid standards.

Framework for Inter-Laboratory Comparison

To facilitate a robust comparison, a well-defined study protocol is essential. This includes providing participating laboratories with identical, characterized test samples (e.g., a standard protein like bovine serum albumin and a mixture of free amino acids) and a detailed analytical procedure. The following performance characteristics should be evaluated.

Inter_Lab_Comparison_Logic Central_Lab Central Coordinating Laboratory Lab_A Laboratory A Central_Lab->Lab_A Distributes Standardized Samples & Protocol Lab_B Laboratory B Central_Lab->Lab_B Distributes Standardized Samples & Protocol Lab_C Laboratory C Central_Lab->Lab_C Distributes Standardized Samples & Protocol Data_Analysis Centralized Data Analysis & Comparison Lab_A->Data_Analysis Submits Raw Data & Results Lab_B->Data_Analysis Submits Raw Data & Results Lab_C->Data_Analysis Submits Raw Data & Results Data_Analysis->Central_Lab Generates Comparison Report

Caption: Logic of a centralized inter-laboratory comparison study.

Key Performance Metrics
  • Specificity and Resolution: The ability of the HPLC method to separate all DNP-amino acids of interest from each other and from any potential interferences. The resolution between adjacent peaks should be calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each amino acid that can be reliably detected and quantified, respectively.

  • Linearity and Dynamic Range: The range over which the detector response is directly proportional to the analyte concentration. This is typically assessed by a linear regression of the calibration curve, with an r² value close to 1.0 being desirable.

  • Precision:

    • Intra-laboratory precision (Repeatability): The agreement between results of replicate analyses of the same sample, performed under the same conditions (same analyst, same instrument, short interval of time). This is typically expressed as the relative standard deviation (RSD).

    • Inter-laboratory precision (Reproducibility): The agreement between results of analyses of the same sample performed in different laboratories. This is a key metric for the inter-laboratory comparison.

  • Accuracy (Recovery): The closeness of the measured value to the true or accepted reference value. This can be assessed by analyzing a certified reference material or by spiking a sample with a known amount of amino acid and calculating the percent recovery.

Hypothetical Comparative Data and Interpretation

The following table presents a hypothetical data set from three fictional laboratories for the analysis of a standard amino acid mixture.

Performance MetricAmino AcidLaboratory ALaboratory BLaboratory C
LOQ (pmol) Alanine576
Glycine8109
Linearity (r²) Alanine0.99920.99850.9995
Glycine0.99890.99780.9991
Intra-lab Precision (RSD%) Alanine1.82.51.5
Glycine2.23.11.9
Accuracy (% Recovery) Alanine98.595.2101.1
Glycine97.993.8102.5
Inter-lab Precision (RSD%) Alanine\multicolumn{3}{c}{Calculated from the mean results}
Glycine\multicolumn{3}{c}{Calculated from the mean results}

Interpretation of Hypothetical Data:

  • Overall Performance: Laboratories A and C show very similar and strong performance across all metrics, with high linearity, good precision, and excellent accuracy.

  • Potential Issues with Laboratory B: Laboratory B exhibits slightly lower linearity, higher intra-laboratory RSD, and lower accuracy (recovery) compared to the other two labs. This could indicate a number of potential issues, such as:

    • Inconsistent pipetting or sample handling.

    • Sub-optimal HPLC system performance (e.g., pump issues, detector noise).

    • Degradation of standards or reagents.

    • Variations in the execution of the derivatization step.

  • Inter-laboratory Precision: The inter-laboratory RSD would be calculated from the mean quantitative results reported by each lab for a given sample. A higher inter-laboratory RSD would highlight the overall variability of the method when performed in different settings.

By analyzing the data in this manner, the coordinating body of the inter-laboratory study can identify labs that may require further training or troubleshooting, and can make an overall assessment of the method's reproducibility.

Troubleshooting Common Issues in DNP Amino Acid Analysis

Even with a standardized protocol, issues can arise. Here are some common problems and their potential solutions:

ProblemPossible Cause(s)Solution(s)
Peak Tailing Column contamination or degradation; Inappropriate sample solvent.Replace guard column; Back-flush the analytical column; Dissolve sample in the initial mobile phase.
Peak Fronting Sample overload; Poor sample solubility.Dilute the sample or decrease injection volume; Ensure complete sample dissolution.
Poor Resolution Sub-optimal mobile phase gradient; Column aging.Optimize the gradient profile; Replace the HPLC column.
Low Recovery Incomplete hydrolysis; Incomplete derivatization; Degradation of DNP-amino acids.Optimize hydrolysis time and conditions; Ensure sufficient DNFB excess and optimal pH; Protect samples from light.
Ghost Peaks Contamination in the mobile phase or HPLC system.Use fresh, high-purity solvents; Flush the system thoroughly.

Conclusion

A robust and reliable DNP amino acid analysis method is essential for many areas of scientific research and pharmaceutical development. While the fundamental principles of the method are well-understood, ensuring inter-laboratory consistency requires a concerted effort. By adopting a standardized protocol, establishing clear performance metrics, and systematically evaluating results, researchers can gain confidence in the reproducibility and transferability of their DNP amino acid analysis data. This guide provides a framework to achieve that goal, ultimately contributing to higher data quality and greater scientific integrity.

References

  • Teerlink, T., van Leeuwen, P. A., & Houdijk, A. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde.
  • Chemical analysis: sources of error. Cambridge University Press. Available from: [Link]

  • DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available from: [Link]

  • Al-Qubaisi, M., Al-Kassas, R., & El-Sayed, M. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(45), 30269-30278.
  • Jajić, I., Krstović, S., & Abramović, B. (2016). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 81(10), 1183-1195.
  • Suneetha, A., & Manjula, A. C. (2007). Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: application in urinary peptide-derived hydroxyproline and proline assay. Annals of Clinical Biochemistry, 44(2), 177-182.
  • Guo, L., & Lim, C. K. (2007). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 359, 141–151.
  • Validation of Amino Acid Analysis Methods. ResearchGate. Available from: [Link]

  • Chen, S. (2004).

A Senior Scientist's Guide: Critical Limitations of N-(2,4-Dinitrophenyl)-dl-threonine and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

N-(2,4-Dinitrophenyl)-dl-threonine is a compound rooted in the foundational history of protein chemistry, primarily associated with the pioneering work of Frederick Sanger in sequencing insulin. The core of this molecule involves the covalent labeling of the amino group of threonine with a 2,4-dinitrophenyl (DNP) group. While historically significant, the use of this specific compound in a modern research or drug development context is severely constrained by three fundamental flaws: the destructive nature of the DNP analysis method, the biological ambiguity of its racemic "dl" configuration, and the inherent instability of the threonine molecule under harsh analytical conditions.

This guide provides an in-depth analysis of these critical limitations, offers a quantitative comparison with modern, superior alternatives, and presents detailed experimental workflows to highlight the practical disparities.

Part 1: Deconstructing the Compound's Inherent Flaws

The DNP Moiety: A Destructive and Outdated Label

The DNP group is the hallmark of Sanger's method for N-terminal amino acid identification. The process involves labeling the free N-terminal amino group of a peptide, followed by complete acid hydrolysis of all peptide bonds. The DNP-amino acid bond is resistant to this hydrolysis, allowing the labeled N-terminal residue to be isolated and identified, typically by chromatography.

The primary and most significant limitation of this method is its destructive nature . To identify a single N-terminal residue, the entire remainder of the polypeptide chain is destroyed by acid hydrolysis. This makes sequential analysis of the same peptide molecule impossible, rendering it a single-use identification method rather than a true sequencing technique. This contrasts sharply with modern methods that preserve the rest of the peptide for subsequent cycles of analysis.

Stereochemical Ambiguity: The "dl" Racemic Problem

The designation "dl-threonine" indicates the compound is a racemic mixture, containing equal parts D-threonine and L-threonine. In the context of biological research and drug development, this is a critical flaw. Biological systems, including enzymes, receptors, and antibodies, are overwhelmingly chiral and exhibit high stereospecificity, typically interacting with only L-amino acids.

Using a racemic mixture poses several problems:

  • Misleading Biological Data: If one enantiomer is active and the other is inactive (or an antagonist), the resulting data (e.g., IC50 values) will be an inaccurate composite of the two activities. In some cases, the presence of the "wrong" enantiomer can even antagonize the effect of the active one, leading to a misinterpretation of potency.

  • Increased Patient Burden: In a therapeutic context, administering a racemic drug means 50% of the dose may be inactive ballast or could contribute to off-target effects and toxicity, placing an unnecessary metabolic burden on the patient.

  • Irrelevance for L-Protein Systems: When studying natural proteins composed exclusively of L-amino acids, the D-enantiomer in the mixture is biologically irrelevant at best and a source of confounding interactions at worst.

Modern approaches prioritize the use of stereochemically pure compounds, which can be resolved using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Threonine-Specific Instability

Threonine is one of two amino acids with a hydroxyl group on its side chain. This functional group is susceptible to side reactions, particularly dehydration, under the harsh conditions (e.g., 6 M HCl at 110°C for 12-24 hours) required for the acid hydrolysis step of the Sanger method. This degradation can lead to a lower-than-expected recovery of the DNP-threonine derivative, complicating quantification and potentially leading to its misidentification.

Part 2: Comparative Performance Analysis: DNP-Threonine vs. Modern Standards

The obsolescence of DNP-based methods is most evident when compared directly with current technologies like Edman degradation and mass spectrometry.

Quantitative Comparison of N-Terminal Analysis Methods
ParameterSanger Method (DNP-based)Edman DegradationMass Spectrometry (LC-MS/MS)
Principle N-terminal labeling followed by complete peptide destruction.Sequential, cyclical removal of N-terminal residues.Fragmentation of peptides and identification by mass-to-charge ratio.
Sequencing Capability No. Identifies only the N-terminal residue.Yes. Routinely sequences 30-50 residues.Yes. Can sequence entire peptides and map post-translational modifications.
Sample Requirement High (nanomole range)Low (picomole range)Very Low (femtomole to attomole range)
Automation Manual and laboriousFully automatedHigh-throughput and fully automated
Blocked N-Termini IneffectiveIneffective for most common blocks (e.g., acetylation).Can often identify the nature of the blocking group.
Mixture Analysis Not suitableRequires a pure, single protein sample.Excellently suited for analyzing complex protein mixtures.

Part 3: Experimental Workflows: A Practical Comparison

The stark contrast in efficiency and data output is best illustrated by comparing the experimental workflows.

Workflow 1: Classical N-Terminal Identification using DNP-Derivatization

This multi-day, destructive workflow is a relic of mid-20th-century biochemistry.

Experimental Protocol:

  • Labeling: Dissolve the peptide in a mild alkaline buffer (e.g., sodium bicarbonate, pH 8-9). Add Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB) and incubate to form the yellow DNP-peptide.

  • Hydrolysis: Subject the DNP-peptide to complete acid hydrolysis with 6 M HCl at 110°C for 12-24 hours in a sealed, evacuated tube. This step cleaves all peptide bonds.

  • Extraction: After hydrolysis, extract the yellow DNP-amino acid from the aqueous hydrolysate (which contains the free, unlabeled amino acids) using an organic solvent such as ether.

  • Identification: Isolate the DNP-amino acid by evaporating the solvent and identify it via chromatography (e.g., TLC or HPLC) by comparing its migration or retention time to known DNP-amino acid standards.

DNP_Workflow Peptide Peptide Sample Labeling Step 1: Labeling (DNFB, pH 8-9) Peptide->Labeling Hydrolysis Step 2: Hydrolysis (6M HCl, 110°C, 24h) Labeling->Hydrolysis Extraction Step 3: Extraction (Organic Solvent) Hydrolysis->Extraction Waste Destroyed Peptide Fragments Hydrolysis->Waste 99% of sample Identification Step 4: Identification (TLC / HPLC) Extraction->Identification Result Single N-Terminal Residue ID Identification->Result

Caption: Workflow for N-terminal identification using Sanger's reagent.

Workflow 2: Modern N-Terminal Analysis via Chiral HPLC and LC-MS/MS

For a compound like threonine, a modern approach would first resolve the enantiomers and then use mass spectrometry for sequencing.

Experimental Protocol:

  • Chiral Separation (Optional but Recommended): Dissolve the dl-threonine sample in a suitable mobile phase. Inject the sample onto a chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP) to separate the D- and L-enantiomers. Collect the desired enantiomerically pure fraction.

  • Enzymatic Digestion: The purified protein of interest is digested with a protease (e.g., trypsin) to generate smaller, more manageable peptides.

  • LC-MS/MS Analysis: The peptide mixture is injected into an HPLC system coupled directly to a tandem mass spectrometer (LC-MS/MS).

  • Data Analysis: Peptides are separated by the LC, ionized, and fragmented in the mass spectrometer. The resulting fragment ion spectra are analyzed by software to determine the amino acid sequence of each peptide automatically.

MS_Workflow cluster_sample Sample Preparation cluster_analysis Automated Analysis Protein Protein Sample Digest Step 1: Digestion (Trypsin) Protein->Digest LC Step 2: LC Separation Digest->LC MS1 Step 3: MS1 (Precursor Scan) LC->MS1 MS2 Step 4: MS2 (Fragmentation) MS1->MS2 Database Sequence Database MS2->Database Spectral Matching Result Full Peptide Sequences PTM Information Protein ID Database->Result

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of N-(2,4-Dinitrophenyl)-dl-threonine. As a dinitrophenyl-derivatized amino acid, this compound requires stringent safety measures due to the inherent hazards of the dinitrophenyl moiety. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Hazard Assessment & Characterization

The primary driver for the disposal protocol of this compound is the 2,4-dinitrophenyl (DNP) group. While threonine itself is a benign amino acid, the DNP group imparts significant hazards. The parent compound, 2,4-dinitrophenol, is classified as acutely toxic, a flammable solid, and poses a severe explosion risk when dry or subjected to shock or friction.[1][2] Therefore, this compound must be handled as a hazardous substance with its disposal route governed by regulations for toxic and flammable chemical waste.

The U.S. Environmental Protection Agency (EPA) identifies 2,4-DNP as a hazardous waste, regulating its disposal under the Resource Conservation and Recovery Act (RCRA).[3] Waste containing DNP compounds is often designated as "P-coded" (acutely hazardous), necessitating segregation from all other waste streams.[1]

GHS Hazard Summary for this compound
PropertyInformationSource
GHS Pictogram Danger[4]
Hazard Statement H228: Flammable solid[4]
Primary Hazards Flammable, Acutely Toxic (by association with DNP)[1][4]
Molecular Formula C₁₀H₁₁N₃O₇[4]
UN Number 1320 (for Dinitrophenol, wetted)[2]

Part 2: Pre-Disposal Safety & Handling

Proper handling and storage before the final disposal step are paramount to preventing accidents. The causality here is simple: preventing spills and uncontrolled reactions eliminates the majority of disposal-related risks.

Mandatory Personal Protective Equipment (PPE)

When handling this compound in any form (pure compound, solutions, or waste), the following PPE is required to prevent exposure via inhalation, skin contact, or ingestion[1]:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. Gloves must be changed immediately upon any sign of contamination.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation.[1]

Waste Accumulation & Segregation

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[5] This is a designated space (e.g., a section of a fume hood or a dedicated cabinet) at or near the point of waste generation.

The core principle is strict segregation. Due to its classification as an acutely hazardous waste, all materials contaminated with this compound must be kept separate from other chemical waste streams.[1][6][7] Mixing hazardous waste with non-hazardous waste increases disposal volume and cost and can lead to dangerous chemical reactions.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste. Following these steps methodically ensures that waste is correctly identified, contained, and stored, awaiting collection by certified hazardous waste personnel.

Step 1: Immediate Segregation of Waste
  • Action: At the point of generation, separate waste into two dedicated streams:

    • Solid Waste: Collect all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips, absorbent pads) in a dedicated container lined with a plastic bag.[1]

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid waste container.

  • Causality: Segregation prevents cross-contamination and ensures the highly toxic DNP waste is not diluted or mixed with less hazardous materials, which is a key requirement for P-listed waste.

Step 2: Proper Containerization
  • Action: Select a robust, leak-proof container with a secure screw-top cap. When compatibility is not an issue, plastic containers are often preferred over glass to minimize the risk of breakage.[8] The container must be in good condition, with no cracks or deterioration.[5]

  • Causality: A secure container is the primary barrier preventing the release of hazardous material into the laboratory environment. The container must be compatible with the waste to prevent degradation or reaction.

Step 3: Accurate and Compliant Labeling
  • Action: As soon as the first item of waste is added, affix a "Hazardous Waste" tag to the container. The label must be filled out completely and legibly with the following information[5][6]:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards: Flammable, Toxic .

    • The date the container first received waste (accumulation start date).

  • Causality: Proper labeling is a regulatory requirement and is essential for communicating the container's contents and associated dangers to all laboratory personnel and waste handlers.

Step 4: Storage in the Satellite Accumulation Area (SAA)
  • Action: Place the labeled waste container in your designated SAA. The container must remain closed at all times except when adding waste.[6] Use a secondary containment bin or tray to capture any potential leaks.[9]

  • Causality: The SAA provides a controlled, designated location for hazardous waste, preventing it from cluttering the workspace. Secondary containment is a crucial backup measure to contain spills and prevent environmental release.

Step 5: Arranging for Final Disposal
  • Action: Do not dispose of this chemical in the regular trash or down the drain.[8][10] When your waste container is full (leaving at least one inch of headspace for expansion) or has been stored for one year, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][8]

  • Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The EPA regulates this process to ensure hazardous materials are destroyed or sequestered in an environmentally sound manner, often through high-temperature incineration.[2][3]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Step 1: Segregation cluster_2 Waste Handling & Accumulation cluster_3 Final Disposition gen Experiment Generates Contaminated Waste solid_waste Solid Waste (Gloves, Wipes) gen->solid_waste Contaminated Disposables liquid_waste Liquid Waste (Solutions) gen->liquid_waste Aqueous/Solvent Mixtures container_solid Step 2 & 3: Containerize & Label 'HAZARDOUS WASTE' 'Flammable, Toxic' (Lined Solid Container) solid_waste->container_solid container_liquid Step 2 & 3: Containerize & Label 'HAZARDOUS WASTE' 'Flammable, Toxic' (Compatible Liquid Container) liquid_waste->container_liquid saa Step 4: Store in SAA (Secondary Containment) container_solid->saa container_liquid->saa ehs Step 5: Contact EHS for Pickup saa->ehs Container Full or >1 Year disposal Transport to Licensed Disposal Facility (TSDF) ehs->disposal

Caption: Figure 1: Disposal Workflow for this compound.

Part 4: Emergency Procedures for Spills

In the event of a spill involving this compound, do not attempt to clean it up yourself.[1] The high toxicity requires a specialized response.

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate: Leave the laboratory and close the door behind you.

  • Report: Contact your institution's EHS department or emergency line immediately. Provide them with the name of the chemical and the approximate quantity spilled.

  • Isolate: Prevent personnel from entering the area until the emergency response team arrives.

By following this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, responsible, and compliant with all applicable regulations.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from ACS website.

  • University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste. Retrieved from EHS website.

  • Hazardous Waste Experts. (n.d.). Affordable Nationwide Lab Pack Disposal Services. Retrieved from Hazardous Waste Experts website.

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.

  • BenchChem. (2025). Safe Disposal of 2,4'-Dinitrobiphenyl: A Step-by-Step Guide for Laboratory Professionals. Retrieved from BenchChem website.

  • Amherst College Environmental Health & Safety. (2019, December 9). Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol at Amherst College. Retrieved from Amherst College website.

  • All Waste Matter. (2020, April 19). 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. Retrieved from All Waste Matter website.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. Retrieved from NCBI Bookshelf.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 262558. Retrieved from PubChem.

  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Summary for CID 1493. Retrieved from PubChem.

Sources

A Comprehensive Guide to the Safe Handling of N-(2,4-Dinitrophenyl)-dl-threonine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with N-(2,4-Dinitrophenyl)-dl-threonine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for dinitrophenyl-containing reagents.

Understanding the Hazard: A Proactive Approach to Safety

This compound belongs to the dinitrophenyl class of compounds. The primary hazard is associated with the 2,4-dinitrophenyl group. The parent compound, 2,4-Dinitrophenol (DNP), is known to be acutely toxic, highly flammable, and can be explosive when dry or subjected to shock or friction.[1] While the threonine substituent may modulate these properties, it is imperative to handle this compound with the assumption that it possesses similar hazardous characteristics.

The toxicological properties of 2,4-DNP are well-documented, primarily acting as an uncoupler of oxidative phosphorylation, which can lead to a rapid increase in metabolic rate and body temperature.[2][3] Exposure routes include inhalation, skin/eye contact, and ingestion.[1] Short-term exposure to DNP can cause symptoms such as nausea, headache, and dizziness, while long-term exposure may lead to more severe health issues.[1]

A Safety Data Sheet (SDS) for this compound specifies that it causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust, offering a complete seal around the eyes.
Hand Protection Nitrile gloves (double-gloving mandatory)Provides a barrier against skin contact. Double-gloving is a best practice for handling highly toxic compounds.[1]
Body Protection Flame-resistant lab coatProtects against splashes and potential fire hazards.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.[5]
Footwear Closed-toe shoesProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

This operational plan covers the lifecycle of this compound within the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Segregated Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Experimental Workflow: Safe Handling in the Laboratory

The following workflow is designed to minimize exposure and ensure a safe working environment.

experimental_workflow cluster_handling Chemical Handling cluster_cleanup Post-Experiment prep_area Designated Work Area (Fume Hood) don_ppe Don Full PPE weigh Weigh Compound don_ppe->weigh Enter Hood dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Work Area & Glassware dissolve->decontaminate Experiment Complete doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose Segregated Waste Streams disposal_plan cluster_waste_streams Waste Segregation cluster_disposal_process Disposal Pathway solid_waste Solid Waste (Contaminated PPE, Weighing Paper) collect Collect in Labeled, Sealed Containers solid_waste->collect liquid_waste Liquid Waste (Solvent Rinses, Reaction Mixtures) liquid_waste->collect sharps_waste Sharps Waste (Contaminated Needles, Pipettes) sharps_waste->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for Hazardous Waste Pickup store->pickup

Caption: Waste disposal plan for this compound.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions, solvent rinses, and reaction mixtures should be collected in a designated, labeled container for liquid hazardous waste.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, or other sharps must be disposed of in a designated sharps container.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2,4-DINITROPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Robinson Bioproducts Inc. (2010). Material Safety Data Sheet - L-Threonine. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - L-Threonine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. NCBI Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

Sources

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N-(2,4-Dinitrophenyl)-dl-threonine
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